molecular formula C5H12ClNO B1287427 N-cyclopentylhydroxylamine hydrochloride CAS No. 60568-18-5

N-cyclopentylhydroxylamine hydrochloride

Cat. No.: B1287427
CAS No.: 60568-18-5
M. Wt: 137.61 g/mol
InChI Key: YDYAXGCZWFLHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentylhydroxylamine hydrochloride (CAS 60568-18-5) is an organic compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is supplied as a solid hydrochloride salt, which offers improved stability for handling and storage compared to the free base form. As a substituted hydroxylamine, this compound is a versatile building block in organic synthesis and medicinal chemistry research. Its primary utility lies in the preparation of more complex N-containing molecules. The compound can serve as a precursor in the synthesis of various heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Researchers value N-substituted hydroxylamines like this one for their role in [3,3]-sigmatropic rearrangements, which are key transformations for constructing nitrogen-containing rings with high atom economy . Furthermore, hydroxylamine derivatives are extensively used to prepare oximes from carbonyl compounds (aldehydes and ketones) and hydroxamic acids from carboxylic acid derivatives . These functional groups are essential intermediates in synthetic routes and are also found in final active molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications, or for human or animal consumption . Researchers should consult the relevant safety data sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in a laboratory setting.

Properties

IUPAC Name

N-cyclopentylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYAXGCZWFLHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 60568-18-5

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of N-cyclopentylhydroxylamine hydrochloride, a versatile synthetic intermediate with growing relevance in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Introduction: The Emerging Role of this compound in Modern Synthesis

This compound (C₅H₁₂ClNO) is the hydrochloride salt of N-cyclopentylhydroxylamine. While perhaps not as widely recognized as some classical reagents, its unique structural features—a hydroxylamine moiety directly attached to a cyclopentyl ring—render it a valuable building block for the synthesis of complex nitrogen-containing molecules. The hydrochloride salt form enhances its stability and handling properties, making it a practical reagent in a laboratory setting.

The incorporation of a cyclopentyl group can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and improved lipophilicity. The hydroxylamine functionality, in turn, is a versatile precursor for a variety of nitrogen-containing heterocycles and other functional groups that are prevalent in biologically active compounds. This combination makes this compound a compound of significant interest for drug discovery and development programs.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 60568-18-5[1]
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Melting Point Not well-documented in public literature
Boiling Point Not applicable (decomposes)

Computed Properties of the Free Base (N-cyclopentylhydroxylamine, CAS 4901-28-4):

PropertyValueSource
Molecular Weight 101.15 g/mol [2]
XLogP3 0.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Exact Mass 101.084063974[2]
Topological Polar Surface Area 32.3 Ų[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through several established methods for N-alkylation of hydroxylamine. A common and mechanistically sound approach involves the reductive amination of cyclopentanone or the direct alkylation of hydroxylamine.

Representative Synthesis via Reductive Amination of Cyclopentanone

This two-step process is often favored due to the ready availability of the starting materials and the generally good yields.

Step 1: Formation of Cyclopentanone Oxime

The initial step involves the condensation of cyclopentanone with hydroxylamine hydrochloride in the presence of a base to form cyclopentanone oxime. The base is crucial to neutralize the hydrochloric acid and liberate the free hydroxylamine nucleophile.

Step 2: Reduction of the Oxime

The cyclopentanone oxime is then reduced to N-cyclopentylhydroxylamine. A variety of reducing agents can be employed, with the choice often dictated by selectivity, scalability, and safety considerations. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄) under specific conditions, or catalytic hydrogenation.

Overall Synthetic Workflow:

G cyclopentanone Cyclopentanone oxime Cyclopentanone Oxime cyclopentanone->oxime + hydroxylamine Hydroxylamine (from hydrochloride salt + base) hydroxylamine->oxime free_base N-Cyclopentylhydroxylamine oxime->free_base + reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->free_base final_product N-Cyclopentylhydroxylamine Hydrochloride free_base->final_product + hcl HCl hcl->final_product

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water. Add cyclopentanone (1.0 eq) to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the cyclopentanone oxime can be extracted with an organic solvent like ethyl acetate.

  • Oxime Reduction: Dissolve the crude cyclopentanone oxime in methanol. Cool the solution in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the pH between 3 and 4 by the dropwise addition of hydrochloric acid. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Salt Formation: Quench the reaction by the addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and filter. To the ethereal solution, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

  • The use of sodium acetate in the oxime formation provides a buffered system to liberate hydroxylamine from its hydrochloride salt without creating a strongly basic environment that could promote side reactions.

  • Sodium cyanoborohydride is a preferred reducing agent for this transformation because it is selective for the reduction of the oxime in the presence of other functional groups and is effective under mildly acidic conditions.

  • The final precipitation with HCl in a non-polar solvent like diethyl ether is a standard and efficient method for isolating the hydrochloride salt of an amine, often resulting in a crystalline and easily handled product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the versatile reactivity of the hydroxylamine moiety. It can act as a nucleophile or be a precursor to other reactive species.

Nucleophilic Reactions

The nitrogen atom of N-cyclopentylhydroxylamine is nucleophilic and can react with various electrophiles. This reactivity is fundamental to its application as a building block. For instance, it can participate in Michael additions and other conjugate additions to α,β-unsaturated systems.[3]

Formation of Nitrones

N-Alkylhydroxylamines can be oxidized to nitrones, which are valuable 1,3-dipoles. These nitrones can then undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine rings, a common heterocyclic motif in many biologically active molecules.[3]

Role as a Precursor in Pharmaceutical Synthesis

While specific examples for this compound are not extensively documented in readily available literature, its structural analogs, such as N-benzylhydroxylamine hydrochloride, are crucial intermediates in the synthesis of important pharmaceuticals. For example, N-benzylhydroxylamine hydrochloride is a key precursor in the synthesis of an intermediate for Ticagrelor, an antiplatelet drug.[3][4] This highlights the potential of this compound to be employed in similar synthetic strategies for novel drug candidates. The cyclopentyl group can be strategically incorporated to modulate the pharmacological profile of a lead compound.

Logical Relationship of Reactivity and Application:

G start N-Cyclopentylhydroxylamine Hydrochloride free_base N-Cyclopentylhydroxylamine (Free Base) start->free_base Base nitrone Cyclopentylnitrone free_base->nitrone Oxidation heterocycles Other N-containing Heterocycles free_base->heterocycles Reaction with Electrophiles isoxazolidine Isoxazolidine Derivatives nitrone->isoxazolidine [3+2] Cycloaddition with Alkenes drug_candidates Potential Drug Candidates isoxazolidine->drug_candidates heterocycles->drug_candidates

Sources

An In-Depth Technical Guide to N-Cyclopentylhydroxylamine Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentylhydroxylamine hydrochloride is a valuable hydroxylamine derivative that serves as a critical building block in modern medicinal chemistry. Its utility primarily stems from its role as a precursor to cyclopentyl-substituted nitrones, which are versatile 1,3-dipoles for the synthesis of complex, nitrogen-containing heterocyclic scaffolds via [3+2] cycloaddition reactions. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a detailed examination of its synthesis, and a practical, field-tested protocol for its application in nitrone formation and subsequent cycloaddition reactions—a cornerstone in the discovery of novel therapeutic agents.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. This compound is a stable, crystalline solid under standard conditions, making it a convenient precursor for the in situ generation of the free hydroxylamine. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 137.61 g/mol
Molecular Formula C₅H₁₂ClNO
CAS Number 60568-18-5
Appearance White to off-white crystalline solidInferred from related compounds[1]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)Inferred from structure

Synthesis and Mechanistic Considerations

The synthesis of N-alkylated hydroxylamines, such as N-cyclopentylhydroxylamine, is typically achieved through the nucleophilic substitution of an appropriate alkyl halide with hydroxylamine. The hydrochloride salt is then prepared by treatment with hydrochloric acid.

A common synthetic approach involves the reaction of cyclopentyl bromide with hydroxylamine. From a mechanistic standpoint, this is an S(_N)2 reaction where the nitrogen atom of hydroxylamine acts as the nucleophile, displacing the bromide leaving group from the cyclopentyl electrophile.

Causality Behind Experimental Design:

  • Choice of Base: The reaction to form the free hydroxylamine from its hydrochloride salt requires a base. A moderately strong base like sodium hydroxide or sodium carbonate is often used. The choice is critical; a weak base may not sufficiently deprotonate the hydroxylammonium ion, leading to low yields, while an excessively strong base can promote undesired side reactions.

  • Solvent System: A mixed solvent system, such as methanol/water, is often employed.[2] Methanol helps to solubilize the organic starting material (cyclopentyl bromide), while water is an excellent solvent for the hydroxylamine hydrochloride and the base. This ensures a homogenous reaction mixture, maximizing the reaction rate.

  • Temperature Control: The initial deprotonation of hydroxylamine hydrochloride is often performed at a reduced temperature (e.g., 0-10 °C) to safely manage the exothermicity of the acid-base neutralization.[2] The subsequent alkylation step may be performed at room temperature or with gentle heating to drive the reaction to completion without promoting the formation of byproducts.

  • Salt Formation: The final step of bubbling hydrogen chloride gas through a solution of the free N-cyclopentylhydroxylamine in a non-polar solvent like diethyl ether is a standard and efficient method for precipitating the stable, easy-to-handle hydrochloride salt.

A generalized workflow for the synthesis is depicted below:

G cluster_0 Step 1: Liberation of Free Hydroxylamine cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Salt Formation NH2OH_HCl Hydroxylamine Hydrochloride NH2OH Free Hydroxylamine NH2OH_HCl->NH2OH in H₂O/MeOH Base Base (e.g., NaOH) Base->NH2OH NaCl NaCl H2O H₂O Free_Hydroxylamine Free Hydroxylamine NH2OH->Free_Hydroxylamine Used in next step CyclopentylBr Cyclopentyl Bromide NCyclopentylhydroxylamine N-Cyclopentylhydroxylamine CyclopentylBr->NCyclopentylhydroxylamine in MeOH Free_Hydroxylamine->NCyclopentylhydroxylamine NaBr NaBr NCyclopentylhydroxylamine_free N-Cyclopentylhydroxylamine NCyclopentylhydroxylamine->NCyclopentylhydroxylamine_free Purified product Product N-Cyclopentylhydroxylamine HCl NCyclopentylhydroxylamine_free->Product HCl HCl (in Ether) HCl->Product

Fig 1. Synthetic workflow for this compound.

Application in Heterocyclic Synthesis: A Protocol for Nitrone Formation and 1,3-Dipolar Cycloaddition

A primary and powerful application of this compound is its use as a precursor for the in situ generation of C-cyclopentyl nitrones. These nitrones are versatile 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to stereoselectively form five-membered isoxazolidine rings.[3] This reaction is a cornerstone of synthetic chemistry, providing access to complex molecular architectures found in many biologically active compounds.[3]

The following protocol details a representative, self-validating procedure for the formation of a nitrone from this compound and an aldehyde, followed by its cycloaddition with an alkene.

Experimental Protocol: Two-Step, One-Pot Synthesis of an Isoxazolidine Derivative

Step 1: In Situ Nitrone Formation

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: To the suspension, add a mild base such as sodium bicarbonate (1.1 eq). The addition of a base is crucial to neutralize the hydrochloride salt and generate the free N-cyclopentylhydroxylamine in situ. An aqueous solution of the base can be used, creating a biphasic system.

  • Aldehyde Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The formation of the nitrone is typically accompanied by the consumption of the aldehyde. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot and the appearance of a new, higher Rf spot corresponding to the nitrone. This step is usually complete within 1-2 hours. Self-validation check: A complete consumption of the aldehyde starting material should be observed before proceeding.

Step 2: 1,3-Dipolar Cycloaddition

  • Dipolarophile Addition: To the reaction mixture containing the in situ-generated nitrone, add the alkene dipolarophile (e.g., styrene, 1.2 eq). The use of a slight excess of the dipolarophile ensures complete consumption of the nitrone.

  • Reaction Conditions: Continue stirring at room temperature or gently heat to 40 °C to facilitate the cycloaddition. The reaction progress should be monitored by TLC or LC-MS. The disappearance of the nitrone and the appearance of the isoxazolidine product spot indicate reaction completion. These reactions can take anywhere from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazolidine product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Part A: Nitrone Formation cluster_1 Part B: [3+2] Cycloaddition start N-Cyclopentylhydroxylamine HCl + Benzaldehyde nitrone C-Phenyl-N-cyclopentylnitrone (1,3-Dipole) start->nitrone base Base (NaHCO₃) in DCM/H₂O base->nitrone Liberates free hydroxylamine nitrone_ref C-Phenyl-N-cyclopentylnitrone alkene Styrene (Dipolarophile) product Isoxazolidine Product alkene->product nitrone_ref->product

Fig 2. Reaction workflow for isoxazolidine synthesis.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of its constituent parts: hydroxylamines and alkylamine hydrochlorides.

  • General Hazards: Hydroxylamine and its derivatives are known to be skin and respiratory tract irritants and may cause allergic skin reactions.[4][5] They are also suspected of being carcinogenic and may cause damage to organs through prolonged or repeated exposure.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be performed in a well-ventilated chemical fume hood.[4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a reagent of significant value to the drug discovery and development community. Its stable salt form and its utility as a direct precursor to cyclopentylnitrones make it an essential tool for the construction of novel heterocyclic entities. A firm grasp of its properties, the rationale behind its synthesis, and the practical details of its application in 1,3-dipolar cycloaddition reactions empowers researchers to leverage this versatile building block to its full potential in the quest for new medicines.

References

  • PubChem. N-cyclopentylhydroxylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents.
  • Cole-Parmer. Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. [Link]

  • Chen, X., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 7(3), 70. [Link]

  • MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. [Link]

  • New Journal of Chemistry. 1,3-dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Penta chemicals. Hydroxylamine hydrochloride - Safety Data Sheet. [Link]

Sources

A Technical Guide to the Synthesis of N-cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-alkylhydroxylamines are a critical class of compounds in medicinal chemistry and organic synthesis, serving as versatile intermediates for nitrogen-containing molecules. This guide provides an in-depth technical exploration of the primary synthetic pathways to N-cyclopentylhydroxylamine hydrochloride, a valuable building block. We will dissect two core methodologies: the reductive amination of cyclopentanone and the direct N-alkylation of hydroxylamine. This document is structured to provide not just procedural steps, but a deep mechanistic understanding, enabling researchers to make informed decisions in experimental design, troubleshoot potential issues, and adapt these protocols for broader applications. Emphasis is placed on reaction control, selectivity, and safety to ensure robust and reproducible outcomes.

Introduction: The Significance of N-Alkylhydroxylamines

N-substituted hydroxylamines are foundational components in the synthesis of numerous bioactive molecules and complex organic structures. Their unique N-O bond makes them precursors to nitrones for 1,3-dipolar cycloadditions, intermediates for the synthesis of β-amino acids, and valuable ligands in coordination chemistry.[1][2] The cyclopentyl moiety, in particular, is a common lipophilic scaffold in pharmaceuticals that can enhance binding affinity and metabolic stability. Consequently, reliable and scalable access to this compound is of significant interest to the drug development community.

The primary challenge in synthesizing N-mono-substituted hydroxylamines lies in achieving high selectivity.[3] Key hurdles include preventing over-reduction of the C=N bond, which leads to the corresponding primary amine, and avoiding cleavage of the labile N-O bond.[3][4][5] This guide will address these challenges by detailing field-proven strategies and explaining the causality behind critical experimental choices.

Chapter 1: Pathway I - Reductive Amination of Cyclopentanone

The most convergent and widely adopted strategy for preparing N-cyclopentylhydroxylamine is the reductive amination of cyclopentanone. This two-step, one-pot sequence involves the initial formation of cyclopentanone oxime, followed by its selective reduction.

Principle and Mechanism

The synthesis begins with the condensation reaction between cyclopentanone and hydroxylamine, typically in an acidic or buffered medium, to form cyclopentanone oxime.[6][7] This is a classic carbonyl chemistry reaction involving nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.[6]

The crucial step is the subsequent selective reduction of the oxime's C=N double bond without cleaving the N-O bond or further reducing the hydroxylamine to an amine.[3][8]

`dot graph Reductive_Amination_Mechanism { rankdir="LR"; node [shape=plaintext, fontname="Arial"];

} ` Caption: General mechanism for reductive amination pathway.

Key Experimental Considerations

Choice of Reducing Agent: This is the most critical decision in this pathway. The ideal reagent must be mild enough to preserve the N-O bond.

  • Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reducing oximes to hydroxylamines due to its milder nature compared to sodium borohydride (NaBH₄). The reaction is typically run under slightly acidic conditions (pH 3-4) to protonate the oxime, making it more susceptible to hydride attack.

  • Diborane (B₂H₆): The reduction of oximes with diborane is a well-established method for synthesizing N-monosubstituted hydroxylamines.[9][10] It offers good selectivity but requires careful handling due to its pyrophoric nature.

  • Catalytic Hydrogenation: This method offers a greener alternative but requires careful catalyst selection and control. Platinum-based catalysts like PtO₂ (Adam's catalyst) in the presence of a strong acid have been used.[3] More recently, advanced iridium or nickel-based homogeneous catalysts have shown excellent selectivity for hydrogenating oximes to hydroxylamines under mild conditions.[4][11][12][13] The key is to avoid catalysts like Palladium on Carbon (Pd/C) under neutral conditions, which are known to aggressively cleave the N-O bond, leading primarily to the amine.[5]

pH Control: Maintaining a weakly acidic environment is crucial. It facilitates the initial oxime formation and activates the oxime for reduction, but strongly acidic conditions can promote N-O bond cleavage, especially during hydrogenation.[8]

Detailed Experimental Protocol (Borane Reduction)

This protocol is based on established procedures for the selective reduction of oximes.[9]

Step 1: Cyclopentanone Oxime Formation

  • To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in water/ethanol, add sodium acetate (1.1 eq) and stir until dissolved.

  • Add cyclopentanone (1.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, extract the product into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopentanone oxime.

Step 2: Diborane Reduction and Hydrochloride Salt Formation

  • Warning: Diborane is toxic and pyrophoric. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the crude cyclopentanone oxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 1.5-2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 6M hydrochloric acid until the evolution of hydrogen gas ceases.

  • Stir the mixture for an additional 1 hour at room temperature to ensure complete hydrolysis of borane complexes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Add water to the residue and basify to pH > 10 with 20% NaOH solution.

  • Extract the free base (N-cyclopentylhydroxylamine) with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and cool to 0 °C.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol dropwise, until precipitation is complete.

  • Collect the white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary
ParameterStep 1: Oxime FormationStep 2: Reduction & Salt Formation
Key Reagents Cyclopentanone, NH₂OH·HClCyclopentanone Oxime, BH₃·THF, HCl
Solvent Water/EthanolAnhydrous THF
Temperature Room Temperature0 °C to Room Temperature
Typical Yield >95% (crude)60-75% (overall)
Key Challenge N/A (straightforward)Preventing over-reduction; safe handling

Chapter 2: Pathway II - Direct N-Alkylation of Hydroxylamine

An alternative, more direct approach is the nucleophilic substitution of a cyclopentyl halide with hydroxylamine. This pathway avoids the use of potent reducing agents but presents its own set of selectivity challenges.

Principle and Mechanism

In this Sₙ2 reaction, hydroxylamine acts as the nitrogen nucleophile, displacing a halide (typically bromide or iodide) from the cyclopentyl ring.[14] The primary challenge is that the product, N-cyclopentylhydroxylamine, is also a nucleophile and can react with another molecule of cyclopentyl bromide to form the undesired N,N-dicyclopentylhydroxylamine.

`dot graph Alkylation_Pathway { rankdir="LR"; node [shape=plaintext, fontname="Arial"];

} ` Caption: Reaction scheme for the direct N-alkylation of hydroxylamine.

Key Experimental Considerations

Controlling Alkylation: The key to success is minimizing the formation of the dialkylated byproduct.

  • Excess Hydroxylamine: Using a large stoichiometric excess of hydroxylamine (5-10 equivalents) is the most effective strategy. This increases the probability that a molecule of cyclopentyl bromide will collide with hydroxylamine rather than the mono-alkylated product.

  • Protecting Groups: A more sophisticated approach involves using a protected hydroxylamine derivative, such as N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH).[15] Alkylation occurs, followed by deprotection with HCl to yield the desired product cleanly.[15][16] This method offers superior control but adds steps to the overall sequence.

Base and Solvent: A base (e.g., sodium carbonate or triethylamine) is required to neutralize the HBr formed during the reaction. The solvent is typically a polar protic solvent like ethanol or methanol to solubilize the hydroxylamine salt.

Detailed Experimental Protocol (Excess Reagent Method)
  • Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (5.0 eq) and sodium hydroxide (5.5 eq) in a mixture of ethanol and water at 0 °C. Filter off the precipitated sodium chloride.

  • To the filtrate, add cyclopentyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 60-70 °C) for 6-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate to remove any unreacted starting material and the dialkylated byproduct.

  • Acidify the aqueous layer with concentrated HCl to pH ~1.

  • Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer to pH > 10 with 20% NaOH.

  • Extract the free base into dichloromethane (3x).

  • Proceed with the salt formation as described in Section 1.3, Step 2 (starting from step 11) .

Chapter 3: Purification and Final Salt Formation

Regardless of the synthetic pathway, the final step involves converting the isolated N-cyclopentylhydroxylamine free base into its stable, crystalline hydrochloride salt.

Protocol for Hydrochloride Formation

As detailed in the previous sections, this is reliably achieved by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or isopropanol) and introducing anhydrous hydrochloric acid. The HCl can be bubbled as a gas or added as a solution in an organic solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt, being insoluble in these solvents, precipitates and can be easily isolated by filtration. This step also serves as a final purification, as many organic impurities will remain in the mother liquor.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

  • Melting Point: To compare with literature values as a measure of purity.

Conclusion

This guide has detailed the two most viable synthetic pathways for producing this compound.

  • The Reductive Amination Pathway is often preferred for its convergent nature and the commercial availability of the starting materials. Its success hinges critically on the selection of a mild reducing agent to prevent over-reduction and N-O bond cleavage.

  • The Direct Alkylation Pathway offers a more direct route but requires careful control of stoichiometry or the use of protecting groups to avoid the formation of dialkylated byproducts.

The choice between these methods will depend on the specific resources available, the scale of the synthesis, and the desired purity of the final product. By understanding the mechanistic principles and key experimental variables outlined in this document, researchers can confidently and safely synthesize this valuable chemical intermediate for their discovery and development programs.

References

  • Vertex AI Search. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines.
  • PubMed. (2021). Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines.
  • Nature Chemistry. (2022). Nickel-catalyzed asymmetric hydrogenation of oximes.
  • InCatT. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines.
  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes.
  • ACS Publications. (n.d.). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines.
  • PMC - NIH. (n.d.). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products.
  • ACS Publications. (n.d.). Reduction of oximes, oxime ethers, and oxime esters with diborane. Novel synthesis of amines.
  • Filo. (2024). Which product is obtained when cyclopentanone reacts with hydroxyl amine in acidic medium.
  • Google Patents. (n.d.). Preparation method of cyclopentanone oxime.
  • Filo. (2025). Predict the products of the following reactions: (i) Cyclopentanone + hy...
  • PubMed. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH).
  • Google Patents. (n.d.). Preparation method of cyclopropylhydrazine hydrochloride.
  • PubMed. (n.d.). Reaction between N-alkylhydroxylamines and chiral enoate esters.
  • Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation).
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.

Sources

An In-depth Technical Guide to the Physical Properties of N-cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclopentylhydroxylamine hydrochloride is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural combination of a cyclopentyl ring and a hydroxylamine moiety makes it a versatile building block for creating complex molecules with diverse biological activities. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed methodologies for their experimental determination, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical properties of a compound.

Molecular Formula: C₅H₁₂ClNO

Molecular Weight: 137.61 g/mol [1]

CAS Number: 60568-18-5[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Predicted and Known Physical Properties

PropertyValueSource and Notes
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Melting Point Not experimentally determined. Predicted to be in the range of 140-160 °C (decomposes).Prediction based on similar N-alkylhydroxylamine hydrochlorides. Experimental determination is highly recommended.
Boiling Point Not applicable. Decomposes upon heating.As is common with salt forms of organic compounds.
Solubility Water: Predicted to be soluble. Methanol/Ethanol: Predicted to be soluble. Dichloromethane/Chloroform: Predicted to be sparingly soluble to insoluble. Diethyl Ether/Hexane: Predicted to be insoluble.Predictions based on the polar nature of the hydrochloride salt. Experimental verification is necessary for quantitative data.
Appearance White to off-white solid.Based on general characteristics of similar amine salts.

Experimental Protocols for Physical Property Determination

To address the gap in experimental data, the following section provides detailed, self-validating protocols for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C).

Methodology: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • For a first determination, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

    • For an accurate determination, repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder Sample Load Load Capillary (2-3mm) Powder->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heating (Approx. MP) Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe & Record T1 and T2 Heat_Slow->Observe Report Report Melting Range (T1-T2) Observe->Report

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is critical for applications in synthesis, formulation, and biological assays.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Qualitative Assessment:

    • To approximately 1 mL of each solvent in a separate vial, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.

    • Vortex or agitate the mixture at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).

    • Visually observe if the solid dissolves completely.

  • Semi-Quantitative Assessment (for solvents where the compound is soluble):

    • Start with a known volume of solvent (e.g., 1 mL).

    • Add small, accurately weighed portions of the solute, ensuring complete dissolution after each addition with agitation.

    • Continue until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

    • Calculate the approximate solubility in mg/mL or g/L.

Solubility_Workflow cluster_setup Setup cluster_qualitative Qualitative Test cluster_quantitative Semi-Quantitative Test Weigh Weigh Solute Add_Small Add small amount to 1mL solvent Weigh->Add_Small Solvents Select Solvents Solvents->Add_Small Agitate Agitate & Observe Add_Small->Agitate Classify Classify: Soluble, Sparingly, Insoluble Agitate->Classify Add_Portions Add portions until saturation Classify->Add_Portions If Soluble Calculate Calculate mg/mL Add_Portions->Calculate

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the compound, confirming its identity and providing insights into its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in D₂O):

  • δ 3.5-3.8 ppm (m, 1H): Methine proton on the cyclopentyl ring attached to the nitrogen.

  • δ 1.5-2.0 ppm (m, 8H): Methylene protons of the cyclopentyl ring.

  • Protons on N and O: Exchangeable protons, may not be observed or may appear as a broad singlet.

Predicted ¹³C NMR Spectrum (in D₂O):

  • δ 60-70 ppm: Methine carbon of the cyclopentyl ring attached to the nitrogen.

  • δ 20-35 ppm: Methylene carbons of the cyclopentyl ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Interpretation: Assign the chemical shifts to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (as KBr pellet):

  • 3200-2800 cm⁻¹ (broad): N-H and O-H stretching vibrations, likely broadened due to hydrogen bonding and the presence of the hydrochloride.

  • 2960-2850 cm⁻¹: C-H stretching of the cyclopentyl group.

  • 1600-1500 cm⁻¹: N-H bending vibrations.

  • 1470-1440 cm⁻¹: C-H bending of the cyclopentyl group.

  • ~1100 cm⁻¹: C-N stretching.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder.

  • Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the functional groups in the molecule.

Synthesis and Purification

A representative synthesis of this compound involves a two-step process: the formation of the free base followed by conversion to the hydrochloride salt.

Step 1: Synthesis of N-cyclopentylhydroxylamine (Free Base)

A common method for the synthesis of N-alkylhydroxylamines is the reaction of an alkyl halide with hydroxylamine.

Step 2: Formation of the Hydrochloride Salt

The free base is then reacted with hydrochloric acid to form the stable hydrochloride salt. A general procedure involves dissolving the amine in a suitable solvent and adding a solution of HCl.[2][3]

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation cluster_purification Purification Reactants Cyclopentyl Bromide + Hydroxylamine Reaction Reaction in suitable solvent Reactants->Reaction Workup Aqueous workup and extraction Reaction->Workup Dissolve Dissolve free base in Ether/EtOAc Workup->Dissolve Add_HCl Add ethereal HCl solution Dissolve->Add_HCl Precipitate Collect precipitate by filtration Add_HCl->Precipitate Wash Wash with cold solvent Precipitate->Wash Dry Dry under vacuum Wash->Dry

Caption: General Synthetic Workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions.

Hazard Identification: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Store in a tightly closed container in a cool, dry place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This technical guide provides a thorough overview of the physical properties of this compound, grounded in both known data and reliable predictions. While a complete experimental dataset is not yet publicly available, this document equips researchers with the necessary protocols to determine these properties with scientific rigor. The provided information on synthesis, safety, and handling further supports the effective and safe use of this important chemical intermediate in research and development endeavors.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentylhydroxylamine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, August 26). Forming oxalte salts of amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides an in-depth examination of the solubility profile of N-cyclopentylhydroxylamine hydrochloride (C₅H₁₁NO · HCl). We will explore its core physicochemical properties, present detailed protocols for both kinetic and thermodynamic solubility determination, and analyze the critical factors that modulate its solubility, namely pH, temperature, and solvent composition. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental methodologies to empower researchers in their characterization of this and similar molecules.

Introduction to this compound

N-cyclopentylhydroxylamine is an organic compound featuring a cyclopentyl ring attached to a hydroxylamine functional group.[3] As a hydrochloride salt, its properties are significantly influenced by the protonation of the basic nitrogen atom, which generally enhances its aqueous solubility compared to the free base form.[4] Understanding its solubility is crucial for its application in medicinal chemistry and other research areas where solution-phase behavior is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of N-cyclopentylhydroxylamine and its hydrochloride salt is presented below. These parameters form the foundation for understanding its solubility characteristics.

PropertyValueSource
Chemical Name This compound-
CAS Number 60568-18-5[5]
Molecular Formula C₅H₁₂ClNOCalculated
Molecular Weight 137.61 g/mol Calculated from[3]
Chemical Structure (HCl Salt) -
pKa (Predicted) Not readily available; expected to be weakly basic-
LogP (Free Base, Predicted) 0.6[3]

Note: The molecular weight is calculated based on the free base (C₅H₁₁NO, MW: 101.15 g/mol ) and HCl (MW: 36.46 g/mol ). Predicted values should be confirmed experimentally.

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery and development, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[6][7]

  • Kinetic Solubility is measured under conditions that are not at equilibrium. It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6][8][9] This method is rapid, amenable to high-throughput screening (HTS), and reflects the solubility challenges often encountered when a concentrated compound stock is introduced into an aqueous bioassay.[10] The result is often a measure of how readily a compound precipitates from a supersaturated solution.

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium with its solid phase.[2][8][11] This measurement requires longer incubation times to ensure equilibrium is reached and is considered the "gold standard" for determining a compound's intrinsic solubility.[7][12] It is a critical parameter for pre-formulation and understanding bioavailability.[11]

The logical relationship between these two key solubility types is illustrated below.

G cluster_0 Solubility Assessment cluster_1 Solubility Types Compound Test Compound Kinetic Kinetic Solubility (Non-Equilibrium) Compound->Kinetic Fast Assessment (HTS) DMSO stock dilution Thermo Thermodynamic Solubility (Equilibrium) Compound->Thermo Gold Standard Excess solid incubation Solvent Aqueous or Organic Solvent App_Kinetic App_Kinetic Kinetic->App_Kinetic Application: Early Discovery, Bioassay Triage Thermo->Kinetic Kinetic solubility is often > Thermodynamic solubility App_Thermo App_Thermo Thermo->App_Thermo Application: Lead Optimization, Formulation

Sources

An In-depth Technical Guide to the Stability and Storage of N-cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclopentylhydroxylamine hydrochloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure its quality, efficacy in downstream applications, and the safety of researchers handling the material. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability, analogous compound behavior, and modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

PropertyValueSource
Molecular FormulaC5H12ClNO[1]
Molecular Weight137.61 g/mol [1]
AppearanceWhite to off-white crystalline solidGeneral knowledge
SolubilitySoluble in waterGeneral knowledge
Melting Point155-157 °C (decomposes)[2]

Table 1: Physicochemical Properties of this compound.

Intrinsic Stability and Potential Degradation Pathways

This compound, while stable under ideal conditions, is susceptible to degradation through several pathways, primarily driven by its hydroxylamine functionality. The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Oxidative Degradation

The most significant degradation pathway for N-alkylhydroxylamines is oxidation. This can occur through auto-oxidation in the presence of atmospheric oxygen or be catalyzed by trace metal ions. A likely degradation pathway is the disproportionation of the N-cyclopentylhydroxylamine.[2] This process can lead to the formation of cyclopentylamine and corresponding oxidized species.

A proposed oxidative degradation pathway is illustrated below:

G cluster_main Proposed Oxidative Degradation of N-cyclopentylhydroxylamine A N-cyclopentylhydroxylamine B [O] A->B D Cyclopentylamine A->D Disproportionation C Cyclopentylnitroso intermediate B->C E Further oxidized products C->E

Figure 1: Proposed oxidative degradation pathway of N-cyclopentylhydroxylamine.

Hydrolytic Stability

While the hydrochloride salt is generally stable in aqueous solutions at neutral pH, prolonged exposure to acidic or basic conditions can promote degradation. The specific kinetics of hydrolysis for this compound are not extensively documented, but it is prudent to maintain solutions at a neutral pH to minimize potential degradation.

Thermal and Photostability

Recommended Storage and Handling

Based on the intrinsic stability of this compound and information from analogous compounds, the following storage and handling procedures are recommended to maintain its integrity:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[3]

  • Atmosphere: Due to its sensitivity to air and moisture, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2]

  • Container: Use glass or other inert containers. Avoid contact with metals that could catalyze oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[2] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying any degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique. Since hydroxylamines lack a strong chromophore, a pre-column derivatization step is necessary.

Proposed Stability-Indicating HPLC Method

The following method is proposed based on established procedures for the analysis of hydroxylamine in pharmaceutical substances.[3][4][5]

4.1.1. Derivatization

Benzaldehyde can be used as a derivatizing agent to form a stable, UV-active benzaldoxime derivative.[5]

G cluster_workflow Derivatization Workflow A Sample containing N-cyclopentylhydroxylamine HCl B Add Benzaldehyde (derivatizing agent) A->B C Incubate (e.g., 60 °C for 30 min) B->C D Formation of Cyclopentylbenzaldoxime (UV-active) C->D E Inject into HPLC D->E

Figure 2: Pre-column derivatization workflow for HPLC analysis.

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Proposed HPLC Conditions.

4.1.3. Method Validation

The proposed method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.[3] This includes assessing specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To validate the stability-indicating nature of the analytical method and to further understand the degradation pathways, forced degradation studies should be performed.[6][7] These studies intentionally stress the this compound to generate degradation products.

4.2.1. Experimental Protocol for Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photodegradation: Expose to UV light (254 nm) and visible light for a specified duration.

Samples from each stress condition should be analyzed using the validated HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.

G cluster_forced_degradation Forced Degradation Workflow A N-cyclopentylhydroxylamine HCl (in solution or solid state) B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze by Stability-Indicating HPLC C->H D->H E->H F->H G->H I Peak Purity Assessment (e.g., PDA detector) H->I

Figure 3: Workflow for forced degradation studies.

Conclusion

The stability of this compound is critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, including its susceptibility to oxidation. By adhering to the recommended storage and handling conditions, the integrity of this valuable chemical intermediate can be preserved. Furthermore, the proposed stability-indicating analytical methodology provides a robust framework for monitoring the purity of this compound and for conducting further in-depth stability studies. A thorough understanding and implementation of these principles will ensure the reliable and safe use of this compound in scientific endeavors.

References

  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. (n.d.). Oriental Journal of Chemistry.[Link]

  • RP-HPLC Technique. (n.d.). Asian Journal of Pharmaceutical Research.[Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). American Journal of Biomedical Science and Research.[Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (n.d.). RSC Publishing.[Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.[Link]

  • Forced Degradation Studies. (2016). MedCrave online.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

  • Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates. (2009). Dalton Transactions.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.[Link]

  • N-cyclopentylhydroxylamine. (n.d.). PubChem.[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-cyclopentylhydroxylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction

This compound (C₅H₁₁NO·HCl) is a valuable building block in synthetic chemistry. Its reactivity, centered around the hydroxylamine functionality, allows for the construction of various nitrogen-containing heterocycles and other complex organic molecules. Accurate and unambiguous structural confirmation is paramount for its use in regulated environments such as pharmaceutical development. This guide details the expected spectroscopic signature of this compound, providing a baseline for its identification and quality control.

The hydrochloride salt form enhances the stability and water solubility of the parent compound, N-cyclopentylhydroxylamine. The presence of the hydrochloride has a distinct effect on the spectroscopic data, particularly in NMR and IR, which will be discussed in the relevant sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the cyclopentyl ring and for observing the influence of the hydroxylammonium group.

Methodologies for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical, as the compound is a salt. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices. For the purpose of this guide, D₂O is selected as the solvent.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of D₂O. Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The residual HDO signal is used as the internal reference (δ ≈ 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-100 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) may be necessary for the quaternary carbon (if present) and to ensure accurate integration, although integration of ¹³C spectra is not typically performed.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the cyclopentyl ring and the exchangeable protons of the hydroxylammonium group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.5 - 3.7Multiplet1HCH-NThe methine proton alpha to the nitrogen is deshielded by the electronegative nitrogen atom.
~1.8 - 2.0Multiplet4HCH₂The four protons on the carbons beta to the nitrogen.
~1.6 - 1.8Multiplet4HCH₂The four protons on the carbons gamma to the nitrogen.
Exchangeable ProtonsBroad Singlet3HNH₂OHThe protons on the nitrogen and oxygen are acidic and exchange with D₂O, often resulting in a broad, less distinct signal or no signal at all.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon environment in the cyclopentyl ring.

Chemical Shift (δ, ppm) Assignment Rationale
~65 - 70CH-NThe carbon atom directly attached to the nitrogen is significantly deshielded.
~28 - 32CH₂The beta carbons of the cyclopentyl ring.
~23 - 26CH₂The gamma carbon of the cyclopentyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes are associated with the O-H, N-H, C-H, and N-O bonds.

Methodology for IR Data Acquisition

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment or the KBr pellet matrix to subtract from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the hydroxylammonium and cyclopentyl moieties.

Frequency Range (cm⁻¹) Vibration Type Assignment Comments
3200 - 2800N-H and O-H stretchingN⁺-H and O-HA very broad and strong absorption due to the protonated amine and hydroxyl group, likely with multiple sub-peaks.
2960 - 2850C-H stretchingAliphatic C-HCharacteristic stretching vibrations of the cyclopentyl ring.
~1600N-H bendingN⁺-H bendBending vibration of the ammonium group.
~1450C-H bendingCH₂ scissoringBending vibrations of the methylene groups in the cyclopentyl ring.
~1050N-O stretchingN-OStretching vibration of the nitrogen-oxygen bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, electrospray ionization (ESI) is a suitable technique due to the compound's polar and salt nature.

Methodology for Mass Spectrometry Data Acquisition

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Operate the mass spectrometer in positive ion mode.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-200).

    • The molecular weight of the free base (N-cyclopentylhydroxylamine) is 101.15 g/mol .

Predicted Mass Spectrum Data

In positive ion ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be the base peak.

m/z Proposed Ion Comments
102.1[C₅H₁₁NO + H]⁺The protonated molecular ion of the free base, N-cyclopentylhydroxylamine. This is expected to be the most abundant ion.
85.1[C₅H₁₀N]⁺Loss of a hydroxyl radical (·OH) from the protonated molecular ion.
68.1[C₅H₈]⁺Loss of hydroxylamine (NH₂OH) from the protonated molecular ion.
Fragmentation Pathway

The fragmentation of the protonated N-cyclopentylhydroxylamine can provide further structural confirmation.

fragmentation M_H [C₅H₁₁NO + H]⁺ m/z = 102.1 frag1 [C₅H₁₀N]⁺ m/z = 85.1 M_H->frag1 - ·OH frag2 [C₅H₈]⁺ m/z = 68.1 M_H->frag2 - NH₂OH

Caption: Proposed ESI-MS fragmentation of N-cyclopentylhydroxylamine.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that all spectroscopic data is used in concert to provide an unambiguous structural confirmation.

workflow Sample N-Cyclopentylhydroxylamine Hydrochloride Sample NMR NMR Analysis (¹H and ¹³C) Sample->NMR IR IR Analysis Sample->IR MS MS Analysis Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation C-H Framework IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Fragmentation

Caption: Workflow for spectroscopic structure elucidation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a detailed and robust characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and data from analogous structures, serves as a reliable reference for scientists working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and quality assessment.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook: Hydroxylamine, n-ethyl-, hydrochloride. (n.d.). Retrieved from [Link]

N-Cyclopentylhydroxylamine Hydrochloride: A Technical Guide to Synthesis, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylhydroxylamines are a class of organic compounds that serve as versatile and valuable intermediates in synthetic chemistry, particularly within the realm of drug discovery and development. Their unique chemical reactivity makes them crucial building blocks for the synthesis of a wide array of more complex, biologically active molecules.[1][2][3] This technical guide focuses on N-cyclopentylhydroxylamine hydrochloride, a representative member of this class. While specific public-domain literature on the direct biological mechanism of action of this compound is scarce, its significance lies in its potential as a precursor for various bioactive compounds. This guide will provide an in-depth exploration of its synthesis, chemical properties, and its role as a key synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-Cyclopentylhydroxylamine

Understanding the fundamental physicochemical properties of N-cyclopentylhydroxylamine is essential for its effective use in synthesis. The hydrochloride salt is typically used to improve stability and handling characteristics.[4]

PropertyValueSource
Molecular Formula C5H11NO[5]
Molecular Weight 101.15 g/mol [5]
IUPAC Name N-cyclopentylhydroxylamine[5]
CAS Number (HCl salt) 60568-18-5[4]
XLogP3 0.6[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]

Synthesis of this compound

The synthesis of N-alkylhydroxylamines can be achieved through several established methodologies in organic chemistry. Reductive amination of a carbonyl compound is a common and efficient route.[6][7]

Primary Synthesis Pathway: Reductive Amination of Cyclopentanone

The most direct approach to synthesizing N-cyclopentylhydroxylamine is through the reductive amination of cyclopentanone with hydroxylamine. This is typically followed by conversion to the hydrochloride salt.

G cyclopentanone Cyclopentanone intermediate Cyclopentanone Oxime (Intermediate) cyclopentanone->intermediate + hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product_base N-Cyclopentylhydroxylamine intermediate->product_base + reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd) reducing_agent->product_base product_salt N-Cyclopentylhydroxylamine HCl product_base->product_salt + hcl HCl hcl->product_salt

Caption: General workflow for the synthesis of N-cyclopentylhydroxylamine HCl.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis of this compound from cyclopentanone.

Step 1: Formation of Cyclopentanone Oxime

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Add cyclopentanone to the solution.

  • Slowly add a solution of sodium hydroxide or sodium carbonate to neutralize the hydrochloride and liberate free hydroxylamine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the cyclopentanone oxime product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

Step 2: Reduction of Cyclopentanone Oxime to N-Cyclopentylhydroxylamine

  • Dissolve the cyclopentanone oxime in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a reducing agent. A common choice is sodium cyanoborohydride (NaBH3CN) under slightly acidic conditions, or catalytic hydrogenation (H2 gas with a palladium catalyst).[8]

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction, typically by adding water or a dilute acid.

  • Extract the N-cyclopentylhydroxylamine product with an organic solvent.

  • Dry the organic phase and evaporate the solvent to obtain the free base.

Step 3: Salt Formation

  • Dissolve the crude N-cyclopentylhydroxylamine in a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., HCl in ether) with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Core Applications in Synthetic Chemistry

N-alkylhydroxylamines are valuable intermediates due to their ability to participate in a variety of chemical transformations, leading to the formation of key functional groups in bioactive molecules.[1][3]

Role in Aminative Difunctionalization of Alkenes

A significant application of N-alkylhydroxylamines is in the iron-catalyzed aminative difunctionalization of unactivated alkenes.[1][2] This methodology allows for the direct installation of medicinally relevant amine groups.

G alkene Unactivated Alkene product Functionalized Amine (e.g., 2-chloro-N-cyclopentylamine) alkene->product + cpha N-Cyclopentylhydroxylamine Derivative cpha->product fe_catalyst Iron Catalyst fe_catalyst->product catalyzes

Caption: Iron-catalyzed aminative difunctionalization of an alkene.

This reaction is highly valuable as it can create complex amine-containing structures from simple starting materials under mild conditions.[1] The resulting products, such as 2-chloro-N-alkylamines, are versatile building blocks for further synthetic manipulations.

Precursor to Nitrones for 1,3-Dipolar Cycloadditions

N-alkylhydroxylamines can be oxidized to form nitrones. These nitrones are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidine rings. This is a powerful method for constructing five-membered heterocyclic systems, which are common scaffolds in many biologically active molecules.

Synthesis of β-Amino Acids

The reaction of N-alkylhydroxylamines with α,β-unsaturated esters can lead to the formation of isoxazolidin-5-ones. Subsequent reduction of the N-O bond in these heterocycles provides a stereoselective route to valuable β-amino acids, which are important components of many pharmaceuticals.[3]

Potential in Drug Discovery

The cyclopentyl moiety is a common feature in many bioactive molecules, often introduced to modulate lipophilicity, metabolic stability, and binding affinity.[9] Therefore, this compound serves as a valuable building block for introducing this functional group during the synthesis of novel therapeutic agents. While not a drug itself, its utility lies in the efficient construction of more complex molecules that may exhibit a range of biological activities, from antibacterial to anticancer properties.[10][11]

Conclusion

This compound is a key synthetic intermediate whose value is derived from its versatile reactivity. While direct studies on its mechanism of action are not widely reported, its importance in modern organic and medicinal chemistry is evident through its role in constructing complex molecular architectures. The synthetic routes and applications described in this guide highlight its potential for researchers and scientists engaged in the discovery and development of novel chemical entities. The methodologies for its synthesis are robust and scalable, ensuring its accessibility for a wide range of research and development applications.[1]

References

  • Falk, E., Makai, S., Delcaillau, T., Gürtler, L., & Morandi, B. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. Angewandte Chemie International Edition, 59(47), 21064-21073. [Link]

  • PubChem. (n.d.). N-cyclopentylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Feuer, H., Vincent, Jr., B. F., & Bartlett, R. S. (1962). A Convenient Synthesis of N-Alkylhydroxylamines. Journal of the American Chemical Society, 84(19), 3771–3772. [Link]

  • Falk, E., Makai, S., Delcaillau, T., Gürtler, L., & Morandi, B. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

  • Citarella, A., Sgrignani, J., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Journal of Medicinal Chemistry, 64(17), 12433-12458. [Link]

  • Carda, M., Murga, J., & Marco, J. A. (2002). Reaction between N-Alkylhydroxylamines and Chiral Enoate Esters: More Experimental Evidence for a Cycloaddition-like Process, a Rationale Based on DFT Theoretical Calculations, and Stereoselective Synthesis of New Enantiopure β-Amino Acids. The Journal of Organic Chemistry, 67(19), 6564–6572. [Link]

  • Hilton, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]

  • Feuer, H., Vincent, Jr., B. F., & Bartlett, R. S. (1962). A Convenient Synthesis of N-Alkylhydroxylamines. Journal of the American Chemical Society, 84(19), 3771–3772. [Link]

  • Rong, G., & Douglass, J. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry, 89(12), 8767-8772. [Link]

  • Rong, G., & Douglass, J. (2024). Oxidative Syntheses of N, N-Dialkylhydroxylamines. The Journal of Organic Chemistry. [Link]

  • Paparatto, G., & D'Aloisio, R. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine. U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (n.d.). Hydroxylamine derivatives used for the synthesis of primary anilines. [Link]

  • González-Bacerio, J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17563–17573. [Link]

  • PubChem. (n.d.). N-cyclopropylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(cyclohexyliminomethylidene)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive molecules and natural products containing aminocyclopentane skeletons. [Link]

  • Thale, A., & Kazmaier, U. (2020). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Molecules, 25(5), 1084. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

Sources

A Technical Guide to the Safe Handling of N-cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclopentylhydroxylamine hydrochloride is a substituted hydroxylamine derivative utilized in specialized areas of organic synthesis and drug development. As with many novel or less-common reagents, comprehensive, peer-reviewed safety and handling documentation is not widely available. This guide addresses this critical information gap by providing a detailed safety framework for researchers, scientists, and drug development professionals.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the robust and well-documented safety profile of its parent compound, Hydroxylamine Hydrochloride (CAS No. 5470-11-1) . The hydroxylamine functional group is the primary driver of the reactivity and toxicological properties of these molecules. While the cyclopentyl substituent will alter physical properties such as solubility and melting point, the fundamental hazards associated with the hydroxylamine moiety are expected to be conserved. This guide therefore extrapolates from the established data for hydroxylamine hydrochloride, supplemented with general toxicological principles for N-substituted hydroxylamines and available physicochemical data for the target compound.

This document is intended to serve as an in-depth technical resource, empowering laboratory personnel to conduct a thorough risk assessment and implement safe handling practices.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a compound's identity and physical properties is the foundation of safe laboratory practice.

Compound Identification
IdentifierValueSource
Chemical Name This compound[1]
CAS Number 60568-18-5[1]
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1]
Synonyms N-cyclopentyl-hydroxylamine hydrochloride[2]
Physicochemical Properties

The data below is a combination of information for the parent compound (hydroxylamine hydrochloride) and computed data for the free base (N-cyclopentylhydroxylamine), as experimental data for the target compound is limited.

PropertyValueCompound & Source
Appearance White to off-white crystalline solid (Expected)Inferred from Hydroxylamine HCl[3]
Melting Point 155-157 °C (with decomposition)Hydroxylamine HCl[3]
Solubility Soluble in waterInferred from Hydroxylamine HCl[3]
pH 2.5 - 3.5 (5% aqueous solution)Hydroxylamine HCl
Hygroscopicity Hygroscopic; sensitive to moisture and airInferred from Hydroxylamine HCl[3]
XLogP3 (Computed) 0.6N-cyclopentylhydroxylamine (free base)[4]

Section 2: Hazard Identification and Toxicological Insights

The primary hazards of this compound are derived from the reactivity of the hydroxylamine functional group. The following classifications are based on the documented hazards of hydroxylamine hydrochloride.

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Corrosive to MetalsCategory 1H290: May be corrosive to metals
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (spleen, blood) through prolonged or repeated exposure
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Source: Extrapolated from Hydroxylamine Hydrochloride Safety Data Sheets.[5][6]

Core Toxicological Concerns

The toxicity of hydroxylamines is multifaceted and warrants careful consideration beyond standard hazard classifications.

  • Methemoglobinemia: A primary toxic effect of hydroxylamines is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[7] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, circulatory collapse and death. This risk is significant upon ingestion or inhalation.

  • Enzyme Inhibition: N-alkylated hydroxylamines can inhibit key protective enzymes within red blood cells, such as glutathione reductase (GR) and glucose-6-phosphate dehydrogenase (G6PDH).[7] These enzymes are critical for mitigating oxidative stress. Their inhibition can leave cells vulnerable to damage, potentially potentiating the toxic effects of other substances.[7]

  • Corrosivity and Irritation: As a hydrochloride salt of a weak base, aqueous solutions are acidic and corrosive. The compound is expected to be a strong irritant to the skin, eyes, and mucous membranes of the respiratory tract.

  • Carcinogenicity: Hydroxylamine hydrochloride is suspected of causing cancer.[5][6] While no specific data exists for the N-cyclopentyl derivative, it should be handled as a potential carcinogen.

  • Explosive Potential: While the cyclopentyl group may alter its stability, the parent compound, hydroxylamine, is known to be unstable. Hydroxylamine hydrochloride can decompose explosively when heated.[3] It is sensitive to shock and friction, and heating above 115°C may cause an explosion.[3]

Section 3: Proactive Risk Management: A Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls prioritizes the most effective measures for ensuring laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N-cyclopentylhydroxylamine HCl Elimination Elimination (Is the use of this specific reagent absolutely necessary?) Substitution Substitution (Can a less hazardous alternative be used?) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

The application of this hierarchy begins with asking foundational questions. Can the experimental goal be achieved without this reagent (Elimination )? If not, is there a less hazardous hydroxylamine derivative or alternative synthetic route available (Substitution )? When the compound must be used, robust Engineering Controls like certified chemical fume hoods are mandatory. These are supported by Administrative Controls , including the development of Standard Operating Procedures (SOPs), comprehensive personnel training on the specific hazards, and clearly designated work areas. Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and the chemical hazard.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate engineering controls and PPE is non-negotiable when handling this compound.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Eyewash Station and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible (within a 10-second walk) from the handling area.

  • Ventilation: The laboratory must have adequate general ventilation.

Personal Protective Equipment (PPE) Protocol
OperationEyes & FaceHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing, Transfer) Chemical safety goggles and a full-face shield.Impervious gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Flame-resistant lab coat, closed-toe shoes.Required if dust is generated. An N95-rated dust respirator or a supplied-air respirator should be used based on risk assessment.
Preparing Solutions Chemical safety goggles and a full-face shield.Impervious gloves (e.g., Nitrile, Neoprene).Flame-resistant lab coat, apron over lab coat, closed-toe shoes.Not typically required if performed within a fume hood, but available for emergency use.
Performing Reactions Chemical safety goggles.Impervious gloves (e.g., Nitrile, Neoprene).Flame-resistant lab coat, closed-toe shoes.Not typically required if performed within a fume hood.

Section 5: Standard Operating Procedures for Safe Handling and Storage

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the minimum required steps for safely handling the solid and preparing a stock solution.

  • Preparation:

    • Don all required PPE as specified in Section 4.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.) within the fume hood.

  • Handling the Solid:

    • Retrieve the container of this compound from its designated storage location.

    • Place the container in the fume hood. Open it slowly.

    • Using a clean spatula, carefully transfer the required amount of solid to a weigh boat on a tared balance. Causality: This step must be done gently to minimize the generation of airborne dust, which poses a significant inhalation hazard.

    • Close the primary container tightly immediately after dispensing.

  • Preparing the Solution:

    • Carefully add the weighed solid to the beaker containing the desired solvent.

    • Add a stir bar and place the beaker on a stir plate within the fume hood.

    • Stir until the solid is fully dissolved. Avoid splashing.

    • Label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

  • Cleanup:

    • Carefully decontaminate the spatula and weigh boat with a suitable solvent (e.g., water, followed by ethanol) within the fume hood.

    • Dispose of the contaminated rinse and disposable materials as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order and wash hands thoroughly.

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

  • Container: Store in the original, tightly closed container.

  • Atmosphere: The compound is air and moisture sensitive.[3] Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

  • Location: Keep in a cool, dry, well-ventilated area designated for corrosive and toxic materials. Store locked up.

  • Incompatibilities: Isolate from strong oxidizing agents, bases, heat, and sources of ignition.[3] Do not store in metal containers, as the compound may be corrosive to metals.[5]

  • Temperature: Do not store above 65°C, as heating may cause an explosion.[3]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response
Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air. 2. Call for emergency medical assistance. 3. If the person is not breathing, perform artificial respiration, but only if you are trained to do so. Do not use mouth-to-mouth resuscitation. 4. Keep the person warm and at rest.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. 2. Use a safety shower if the contact area is large. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Use an eyewash station. 3. Remove contact lenses if present and easy to do. 4. Seek immediate medical attention.
Ingestion 1. DO NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth with water and give them large quantities of water to drink. 3. Never give anything by mouth to an unconscious person. 4. Call for emergency medical assistance immediately.
Spill Management Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, working within a fume hood if the spill is contained there.

  • Control: Prevent the spill from spreading or entering drains.

  • Cleanup (Small Spill):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Emergency_Response Start Exposure or Spill Occurs Assess Assess the Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No, Unsafe IsExposure Is it a Personal Exposure? Assess->IsExposure Yes, Safe CallHelp Call Emergency Services Evacuate->CallHelp FirstAid Administer First Aid (See Table in Sec 6.1) IsExposure->FirstAid Yes IsSpill Is it a Spill? IsExposure->IsSpill No Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident to Supervisor Medical->Report Cleanup Follow Spill Protocol (See Sec 6.2) IsSpill->Cleanup Yes Cleanup->Report

Sources

Methodological & Application

The Formation of Oximes from Aldehydes and Ketones Utilizing N-Cyclopentylhydroxylamine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of N-cyclopentylhydroxylamine hydrochloride in the formation of oximes from aldehydes and ketones. This guide moves beyond a simple recitation of procedural steps to offer a comprehensive understanding of the underlying chemical principles, the rationale behind experimental choices, and detailed protocols for practical application.

Introduction: The Significance of Oxime Formation and the Role of N-Substituted Hydroxylamines

Oxime formation is a fundamental reaction in organic chemistry, serving as a robust method for the protection of carbonyl groups, the synthesis of various nitrogen-containing heterocycles, and as intermediates in rearrangements such as the Beckmann rearrangement.[1] The reaction involves the condensation of an aldehyde or a ketone with a hydroxylamine derivative. While hydroxylamine hydrochloride is a commonly employed reagent, N-substituted hydroxylamines, such as this compound, offer unique advantages in specific synthetic contexts.

The introduction of an N-cyclopentyl group can influence the reactivity of the hydroxylamine, as well as the solubility, stability, and conformational properties of the resulting oxime products. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes. This guide will specifically explore the utility of this compound, providing a framework for its effective use in the laboratory.

Mechanistic Insights: The Path to Oxime Formation

The formation of an oxime from a carbonyl compound and N-cyclopentylhydroxylamine proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

Step 1: Nucleophilic Attack The nitrogen atom of N-cyclopentylhydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate, a carbinolamine.

Step 2: Proton Transfer A series of proton transfers occurs, typically involving solvent molecules or a catalytic acid/base, to facilitate the elimination of a water molecule.

Step 3: Dehydration The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond characteristic of the oxime.

dot graph OximeFormationMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#4285F4", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Mechanism of Oxime Formation.

The overall reaction is reversible, and the equilibrium can be driven towards the product by removing water, often through the use of a dehydrating agent or azeotropic distillation.

This compound: Properties and Handling

A thorough understanding of the reagent's properties is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 60568-18-5[2][3][4]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in polar solvents like water and alcohols.[5]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Experimental Protocols: Synthesizing N-Cyclopentyloximes

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-cyclopentyloximes from both an aldehyde and a ketone. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Synthesis of an Aldoxime using this compound

This protocol details the synthesis of an N-cyclopentyloxime from a representative aldehyde, benzaldehyde.

Materials:

  • Benzaldehyde

  • This compound

  • Pyridine (or another suitable base like sodium acetate)

  • Ethanol (or another suitable solvent like methanol)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in ethanol. The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and participates in the proton transfer steps of the mechanism.

  • Addition of Base: To the stirred solution, add a base such as pyridine (2.0 eq). The base is crucial to neutralize the hydrochloric acid liberated from the hydroxylamine salt, which in turn frees the nucleophilic N-cyclopentylhydroxylamine. This also helps to maintain a suitable pH for the reaction to proceed efficiently.

  • Reaction: Heat the reaction mixture to reflux. The elevated temperature increases the reaction rate, allowing the equilibrium to be reached more quickly. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the residue, add deionized water and extract the product with ethyl acetate. The N-cyclopentyloxime, being an organic compound, will preferentially dissolve in the ethyl acetate layer.

  • Workup - Washing: Wash the organic layer with 1 M hydrochloric acid to remove any remaining pyridine, followed by a wash with brine to remove any residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopentyloxime.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the pure aldoxime.

dot graph Aldoxime_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#34A853", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Workflow for Aldoxime Synthesis.

Protocol 2: Synthesis of a Ketoxime using this compound

This protocol outlines the synthesis of an N-cyclopentyloxime from a representative ketone, acetophenone.

Materials:

  • Acetophenone

  • This compound

  • Sodium acetate

  • Aqueous ethanol

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) and this compound (1.2 eq) in a mixture of ethanol and water. The aqueous ethanol serves as a good solvent system for both the organic ketone and the hydrophilic hydroxylamine salt.

  • Addition of Base: Add sodium acetate (1.5 eq) to the solution. Sodium acetate acts as a buffer, maintaining the pH in a weakly acidic range that is optimal for oxime formation.

  • Reaction: Heat the mixture to reflux with stirring. As with the aldehyde, the reaction progress should be monitored by TLC. Ketones are generally less reactive than aldehydes, so a longer reaction time may be required.

  • Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The N-cyclopentyloxime may precipitate out of the solution upon cooling. If precipitation occurs, collect the solid by vacuum filtration.

  • Workup - Extraction (if no precipitation): If the product does not precipitate, pour the reaction mixture into a larger volume of cold deionized water and extract with diethyl ether.

  • Workup - Washing: Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ketoxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Advantages of Employing this compound

The choice of this compound over unsubstituted hydroxylamine hydrochloride can be driven by several factors:

  • Modified Reactivity and Selectivity: The steric bulk of the N-cyclopentyl group can influence the stereoselectivity of oxime formation, particularly with unsymmetrical ketones, potentially favoring the formation of one geometric isomer (E/Z) over the other.[8]

  • Enhanced Lipophilicity: The cyclopentyl moiety increases the lipophilicity of the resulting oxime. This can be advantageous in drug development, where tuning lipophilicity is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2]

  • Improved Stability: N-substituted oximes can exhibit greater stability towards hydrolysis compared to their unsubstituted counterparts, which can be beneficial for isolation, purification, and storage.

  • Synthetic Versatility: The N-cyclopentyloxime products can serve as precursors for the synthesis of N-cyclopentyl nitrones, which are valuable 1,3-dipoles for cycloaddition reactions, enabling the construction of complex heterocyclic scaffolds.[7][9]

Characterization of N-Cyclopentyloximes

The successful synthesis of N-cyclopentyloximes can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of the protons and carbons of the cyclopentyl group and the atoms near the C=N bond provide definitive evidence of oxime formation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration, typically in the range of 1620-1690 cm⁻¹. The absence of a strong C=O stretching band from the starting carbonyl compound is also a key indicator of a complete reaction.

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the incorporation of the cyclopentylhydroxylamine moiety.

  • Melting Point: A sharp melting point for a solid product is an indicator of purity.

Conclusion

This compound is a valuable reagent for the synthesis of N-cyclopentyloximes from aldehydes and ketones. The presence of the N-cyclopentyl group offers distinct advantages in terms of modifying the physicochemical properties and synthetic utility of the resulting oximes. By understanding the reaction mechanism and carefully controlling the experimental conditions as outlined in the provided protocols, researchers can effectively utilize this reagent to achieve their synthetic goals in drug discovery and organic synthesis. The detailed methodologies and the rationale behind them presented in this guide are intended to empower scientists to confidently and successfully apply this compound in their research endeavors.

References

  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). National Institutes of Health. [Link]

  • This compound. (n.d.). Suzhou Aobai Pharmaceutical. [Link]

  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (n.d.). National Institutes of Health. [Link]

  • 60568-18-5|this compound. (n.d.). BIOFOUNT. [Link]

  • SAFETY DATA SHEET. (2024). Lab Alley. [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. (2025). National Institutes of Health. [Link]

  • Nitrone. (n.d.). Wikipedia. [Link]

  • Oxime. (n.d.). Wikipedia. [Link]

  • N-cyclopentylhydroxylamine. (n.d.). PubChem. [Link]

  • Hydroxylamine Hydrochloride Solubility. (n.d.). Scribd. [Link]

Sources

The Strategic Role of N-substituted Hydroxylamines in Modern Pharmaceutical Synthesis: Application Notes for N-Benzylhydroxylamine Hydrochloride as a Precursor to a Ticagrelor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydroxylamine Derivatives in Drug Development

In the landscape of pharmaceutical synthesis, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological activity and optimizing pharmacokinetic profiles. N-substituted hydroxylamines are a class of versatile intermediates whose utility is rooted in their unique reactivity, allowing for the construction of complex heterocyclic scaffolds. While the initially proposed N-cyclopentylhydroxylamine hydrochloride is not widely documented as a direct precursor in major pharmaceutical syntheses, its close analog, N-benzylhydroxylamine hydrochloride, serves as an exemplary model to illustrate the application of this class of compounds. This guide will provide a detailed exploration of N-benzylhydroxylamine hydrochloride, focusing on its role as a critical precursor in the synthesis of an aminocyclopentanol intermediate, a key building block for the antiplatelet agent Ticagrelor.[1]

Ticagrelor is a potent and selective antagonist of the P2Y12 receptor, crucial in preventing thrombotic events in patients with acute coronary syndromes. Its complex molecular architecture necessitates a sophisticated synthetic strategy, wherein the precise stereochemical control of the cyclopentane ring is critical for its therapeutic efficacy. N-benzylhydroxylamine hydrochloride plays a pivotal role in establishing this stereochemistry through a key cycloaddition reaction.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the practical application of N-benzylhydroxylamine hydrochloride, including its physicochemical properties, detailed synthetic protocols, safety considerations, and analytical methods.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of N-benzylhydroxylamine hydrochloride is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₁₀ClNO[1]
Molecular Weight 159.61 g/mol [1]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in water and methanol[1]

Safety and Handling:

N-benzylhydroxylamine hydrochloride, like other hydroxylamine derivatives, requires careful handling to mitigate potential risks. The following precautions are based on safety data for hydroxylamine hydrochloride and related compounds and should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and heavy metals.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][4] It is also noted to be moisture and air-sensitive.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Application in the Synthesis of a Ticagrelor Intermediate

N-benzylhydroxylamine hydrochloride is a key starting material for the synthesis of a crucial aminocyclopentanol intermediate used in the production of Ticagrelor. The synthetic strategy leverages a 1,3-dipolar cycloaddition reaction between an N-benzyl nitrone (formed in situ from N-benzylhydroxylamine) and a cyclopentene derivative.

Workflow for the Synthesis of the Aminocyclopentanol Intermediate

The overall workflow can be visualized as a multi-step process, beginning with the formation of the reactive nitrone species, followed by the key cycloaddition, and subsequent reductive cleavage to yield the desired aminocyclopentanol.

G cluster_0 Step 1: In Situ Nitrone Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Reductive Cleavage A N-Benzylhydroxylamine Hydrochloride D N-Benzyl Nitrone (Reactive Intermediate) A->D B Base (e.g., NaHCO₃) B->D C Aldehyde/Ketone C->D F Isoxazolidine Intermediate D->F E Cyclopentene Derivative E->F H Aminocyclopentanol Intermediate F->H G Reducing Agent (e.g., H₂/Pd-C) G->H

Caption: Synthetic workflow for the aminocyclopentanol intermediate.

Detailed Experimental Protocol: Synthesis of the Isoxazolidine Intermediate

This protocol outlines the key 1,3-dipolar cycloaddition step.

Objective: To synthesize the isoxazolidine intermediate via the reaction of an in situ generated N-benzyl nitrone with a suitable cyclopentene derivative.

Materials:

  • N-Benzylhydroxylamine hydrochloride

  • A suitable aldehyde or ketone (e.g., formaldehyde)

  • A suitable cyclopentene derivative

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., toluene or dichloromethane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylhydroxylamine hydrochloride (1.0 eq) and the chosen solvent.

  • Nitrone Formation: Add the base (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free N-benzylhydroxylamine. To this mixture, add the aldehyde/ketone (1.0 eq).

  • Cycloaddition: Add the cyclopentene derivative (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure isoxazolidine intermediate.

Protocol: Reductive Cleavage to Aminocyclopentanol Intermediate

Objective: To obtain the desired aminocyclopentanol intermediate by reductive cleavage of the N-O bond in the isoxazolidine.

Materials:

  • Isoxazolidine intermediate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Reaction Setup: Dissolve the isoxazolidine intermediate (1.0 eq) in the chosen solvent in a hydrogenation vessel.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminocyclopentanol intermediate. Further purification may be achieved by crystallization or chromatography if necessary.

Analytical Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

Analytical TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of the desired product.
HPLC Determination of purity and monitoring reaction progress.
Mass Spectrometry Confirmation of the molecular weight of the synthesized compounds.
FT-IR Identification of key functional groups.

Conclusion

N-benzylhydroxylamine hydrochloride is a valuable and versatile precursor in pharmaceutical synthesis, as demonstrated by its application in the synthesis of a key intermediate for Ticagrelor. The protocols and data presented herein provide a foundation for researchers and scientists to effectively utilize this and other N-substituted hydroxylamines in the development of novel pharmaceutical agents. The principles of nitrone formation and subsequent cycloaddition reactions are broadly applicable in medicinal chemistry for the construction of complex, biologically active molecules. Careful attention to safety and handling procedures is paramount when working with these energetic and reactive compounds.

References

  • Fisher Scientific. "Safety Data Sheet." [Referenced from general safety guidelines for chemical reagents].
  • Fisher Scientific. "Safety Data Sheet for Hydroxylamine hydrochloride.
  • Fisher Scientific. "Safety Data Sheet for Hydroxylamine hydrochloride.
  • Chen, X., et al. "Application of N-benzylhydroxylamine hydrochloride in the preparation of Ticagrelor." ResearchGate, 2022, [Link].

  • Journal of Organic & Pharmaceutical Chemistry. "Novel synthesis of Ticagrelor, an ant." JOCPR, [Link].

  • Patil, S. S., et al. "An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring." SpringerOpen, 2016, [Link].

  • Rasayan Journal of Chemistry. "SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES." Rasayan J. Chem., [Link].

  • PubChem. "N-cyclopentylhydroxylamine." National Center for Biotechnology Information, [Link].

  • Benjamin, E., & Hijji, Y. "The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation." MDPI, 2008, [Link].

  • Google Patents. "Process for preparing n-substituted cyclic imides." .
  • Gardarsdottir, H. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio." Longdom Publishing, [Link].

  • Chemical Communications. "Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding." RSC Publishing, [Link].

  • MDPI. "Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride." MDPI, 2023, [Link].

  • Google Patents.
  • ResearchGate. "Alternative synthesis of lenalidomide." [Link].

  • PubMed. "Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity." [Link].

  • Google Patents. "An improved process for synthesis of lenalidomide." .
  • ResearchGate. "Synthetic routes available for the preparation of pomalidomide derivatives." [Link].

Sources

The Art of Nitrone Synthesis: A Detailed Guide to the Reaction of N-Cyclopentylhydroxylamine Hydrochloride with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nitrone Moiety in Modern Chemistry

Nitrones, or N-oxides of imines, are a cornerstone of modern synthetic organic chemistry and medicinal chemistry. Their unique 1,3-dipolar nature makes them invaluable precursors for the synthesis of a wide array of five-membered heterocyclic compounds through [3+2] cycloaddition reactions.[1] This reactivity has been harnessed in the development of complex molecular architectures and in the pursuit of novel therapeutic agents. Beyond their synthetic utility, nitrones have garnered significant attention for their potent antioxidant and neuroprotective properties, acting as effective spin traps for reactive oxygen species (ROS).[2][3] This dual functionality positions nitrones as privileged scaffolds in drug discovery, particularly in the context of neurodegenerative diseases where oxidative stress is a key pathological factor.[4][5]

This application note provides a comprehensive guide to the synthesis of N-cyclopentylnitrones through the reaction of N-cyclopentylhydroxylamine hydrochloride with various carbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. Furthermore, we will explore the applications of the resulting N-cyclopentylnitrones in the realm of drug development, providing a holistic view for researchers in the field.

Theoretical Framework: The Chemistry of Nitrone Formation

The reaction between an N-substituted hydroxylamine and a carbonyl compound (an aldehyde or a ketone) is a condensation reaction that results in the formation of a nitrone. The overall transformation involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Since the starting material, N-cyclopentylhydroxylamine, is supplied as a hydrochloride salt, the first crucial step is the in situ neutralization to liberate the free hydroxylamine. This is typically achieved by the addition of a suitable base. The free hydroxylamine is then able to react with the carbonyl compound.

The reaction mechanism can be broken down into the following key steps:

  • Deprotonation: The hydrochloride salt of N-cyclopentylhydroxylamine is treated with a base (e.g., sodium carbonate, sodium bicarbonate, or an organic base) to generate the free N-cyclopentylhydroxylamine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a zwitterionic intermediate.

  • Dehydration: The hydroxyl group of the intermediate is protonated, making it a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final nitrone product.

The equilibrium of this reaction can be shifted towards the product side by removing the water that is formed, often through the use of a dehydrating agent or by azeotropic distillation.

Visualizing the Reaction Pathway

Nitrone Formation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_2 Step 4: Dehydration R2NOH2Cl N-Cyclopentylhydroxylamine Hydrochloride Base Base (e.g., Na2CO3) R2NOH Free Hydroxylamine Base->R2NOH Salt Salt + H2O Hydroxylamine Free Hydroxylamine Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbinolamine Carbinolamine Intermediate Hydroxylamine->Carbinolamine Nucleophilic Attack Carbinolamine2 Carbinolamine Intermediate Nitrone Nitrone Product Carbinolamine2->Nitrone Elimination Water H2O

Figure 1. General mechanism of nitrone formation.

Experimental Protocols

Herein, we provide two detailed protocols for the synthesis of N-cyclopentylnitrones from this compound. The first is a general solution-phase method suitable for a wide range of carbonyl compounds, and the second is a solvent-free grinding method which is an environmentally friendly alternative.

Protocol 1: General Solution-Phase Synthesis of C-Aryl-N-Cyclopentylnitrones

This protocol is exemplified by the reaction of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Hydroxylamine:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of deionized water.

    • To this solution, add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise with stirring until the effervescence ceases and the pH of the solution is basic (pH ~8-9).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free N-cyclopentylhydroxylamine as an oil or low-melting solid. Caution: Free hydroxylamines can be unstable, and it is often recommended to use them immediately in the next step.

  • Nitrone Formation:

    • Dissolve the freshly prepared N-cyclopentylhydroxylamine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in dichloromethane or ethanol in a round-bottom flask.

    • Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture to act as a dehydrating agent.

    • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), filter off the magnesium sulfate and wash it with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude nitrone.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the C-aryl-N-cyclopentylnitrone.

Data Presentation:

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
BenzaldehydeNaHCO₃DCM685
4-MethoxybenzaldehydeNaHCO₃EtOH492
4-NitrobenzaldehydeNaHCO₃DCM878
CyclohexanoneNaHCO₃EtOH1265

Table 1. Representative examples of N-cyclopentylnitrone synthesis using Protocol 1.

Protocol 2: Solvent-Free Synthesis of N-Cyclopentylnitrones by Grinding

This environmentally friendly method avoids the use of solvents and is particularly effective for solid or high-boiling liquid carbonyl compounds.[6]

Materials:

  • This compound

  • Carbonyl compound (aldehyde or ketone)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle

  • Diethyl ether or ethyl acetate for extraction

  • Silica gel for purification (if necessary)

Procedure:

  • Reaction Setup:

    • In a clean, dry mortar, add this compound (1.0 eq), the carbonyl compound (1.0 eq), anhydrous sodium carbonate (1.1 eq), and anhydrous sodium sulfate (0.5 eq).[6]

  • Grinding:

    • Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The reaction is often accompanied by a change in the physical state of the mixture (e.g., becoming pasty or solidifying).

    • Monitor the reaction progress by TLC by taking a small sample, dissolving it in a suitable solvent, and spotting it on a TLC plate.

  • Work-up and Purification:

    • Once the reaction is complete, add diethyl ether or ethyl acetate to the mortar and triturate the solid mixture.

    • Filter the solid salts and wash them with a small amount of the extraction solvent.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude nitrone.

    • If necessary, purify the product by recrystallization or by passing it through a short plug of silica gel.

Data Presentation:

Carbonyl CompoundGrinding Time (min)Yield (%)
Benzaldehyde1595
4-Chlorobenzaldehyde2093
Acetophenone3075
Cyclopentanone2588

Table 2. Representative examples of N-cyclopentylnitrone synthesis using Protocol 2.

Visualizing the Experimental Workflow

Experimental Workflow cluster_protocol1 Protocol 1: Solution-Phase Synthesis cluster_protocol2 Protocol 2: Solvent-Free Grinding P1_Start Start P1_Step1 Dissolve N-cyclopentylhydroxylamine HCl in H2O P1_Start->P1_Step1 P1_Step2 Add NaHCO3 solution P1_Step1->P1_Step2 P1_Step3 Extract with DCM P1_Step2->P1_Step3 P1_Step4 Dry and concentrate to get free hydroxylamine P1_Step3->P1_Step4 P1_Step5 Dissolve hydroxylamine and carbonyl in solvent P1_Step4->P1_Step5 P1_Step6 Add MgSO4 and stir P1_Step5->P1_Step6 P1_Step7 Monitor reaction by TLC P1_Step6->P1_Step7 P1_Step8 Filter and concentrate P1_Step7->P1_Step8 P1_Step9 Purify by column chromatography P1_Step8->P1_Step9 P1_End Pure N-Cyclopentylnitrone P1_Step9->P1_End P2_Start Start P2_Step1 Combine reactants and salts in a mortar P2_Start->P2_Step1 P2_Step2 Grind with a pestle P2_Step1->P2_Step2 P2_Step3 Monitor reaction by TLC P2_Step2->P2_Step3 P2_Step4 Extract with ether/EtOAc P2_Step3->P2_Step4 P2_Step5 Filter and concentrate P2_Step4->P2_Step5 P2_Step6 Purify if necessary P2_Step5->P2_Step6 P2_End Pure N-Cyclopentylnitrone P2_Step6->P2_End

Figure 2. Workflow for the synthesis of N-cyclopentylnitrones.

Applications in Drug Development: The Promise of N-Cyclopentylnitrones

The N-cyclopentyl moiety in nitrones can offer a favorable balance of lipophilicity and metabolic stability, making it an attractive feature in the design of drug candidates, particularly those targeting the central nervous system (CNS).

Precursors for Bioactive Heterocycles via 1,3-Dipolar Cycloaddition

The primary application of N-cyclopentylnitrones in drug discovery is their use as 1,3-dipoles in cycloaddition reactions.[1] This powerful transformation allows for the stereocontrolled synthesis of isoxazolidines and isoxazolines, which are core structures in many biologically active compounds.

Neuroprotective Agents and Antioxidants

Nitrone-based compounds have been extensively investigated for their ability to mitigate oxidative stress, a key pathological feature of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][4] They function as "spin traps," reacting with highly reactive free radicals to form more stable nitroxide radicals, thus terminating damaging radical chain reactions.[3] While specific data on N-cyclopentylnitrones is an active area of research, the general class of nitrones has shown significant promise in preclinical models of neurodegeneration.[7][8] The lipophilic nature of the cyclopentyl group may enhance the ability of these nitrones to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

Troubleshooting and Expert Insights

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or gently heating the reaction mixture (for the solution-phase protocol). Ensure that the dehydrating agent is fresh and added in sufficient quantity.

  • Low yield: Low yields can result from the instability of the free hydroxylamine. It is crucial to use it immediately after its preparation. For the grinding method, ensure that the reagents are thoroughly mixed and ground.

  • Purification challenges: Some nitrones can be oils and may require careful column chromatography for purification. It is advisable to use a gradient elution to achieve good separation.

  • Steric hindrance: Ketones, especially those with significant steric bulk around the carbonyl group, may react more slowly than aldehydes. In such cases, longer reaction times or higher temperatures may be necessary.

Conclusion

The reaction of this compound with carbonyl compounds is a robust and versatile method for the synthesis of N-cyclopentylnitrones. These compounds are not only valuable synthetic intermediates but also hold significant potential as therapeutic agents, particularly in the field of neuroprotective drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry and therapeutic potential of this important class of molecules. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can efficiently synthesize a diverse library of N-cyclopentylnitrones for further investigation in their respective research programs.

References

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Oriental Journal of Chemistry. [Link]

  • Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Molecules. [Link]

  • Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. ACS Omega. [Link]

  • Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. ResearchGate. [Link]

  • Diagnostic and therapeutic applications of azulenyl nitrone spin traps. Free Radical Biology and Medicine. [Link]

  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules. [Link]

  • KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. ResearchGate. [Link]

  • Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants. [Link]

  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules. [Link]

  • IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Journal of Immunological Methods. [Link]

  • Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. ResearchGate. [Link]

  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. ResearchGate. [Link]

  • Antioxidant Therapeutic Strategies in Neurodegenerative Diseases. Antioxidants. [Link]

  • Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations. Antioxidants. [Link]

Sources

N-cyclopentylhydroxylamine hydrochloride for the preparation of hydroxamic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Cyclopentylhydroxamic Acids

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-cyclopentylhydroxamic acids using N-cyclopentylhydroxylamine hydrochloride. Hydroxamic acids are a pivotal class of compounds in medicinal chemistry, renowned for their ability to chelate metal ions within the active sites of various metalloenzymes.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the underlying chemical principles, step-by-step experimental procedures, and critical considerations for successful synthesis. We will explore the two primary synthetic routes: the direct coupling of carboxylic acids using activating agents and the reaction with pre-activated carboxylic acid derivatives such as esters.

Introduction: The Significance of Hydroxamic Acids

Hydroxamic acids are organic compounds characterized by the functional group R-C(=O)N(OH)-R'.[4] This moiety confers a unique ability to act as potent bidentate chelators for various metal ions, including Zn(II), Fe(III), and Ni(II).[1][2] This chelating property is the cornerstone of their biological activity, enabling them to inhibit metalloenzymes by coordinating with the metal cofactor in the enzyme's active site. Consequently, hydroxamic acid derivatives have been extensively investigated and developed as therapeutic agents, most notably as Histone Deacetylase (HDAC) inhibitors for cancer therapy.

The synthesis of these valuable molecules typically involves the reaction of a carboxylic acid derivative with a hydroxylamine.[2][4] While simple hydroxylamine can be used, N-substituted hydroxylamines, such as N-cyclopentylhydroxylamine, offer a strategic advantage. The N-substituent (in this case, a cyclopentyl group) becomes an integral part of the final molecule, allowing for the modulation of its physicochemical properties, including lipophilicity, metabolic stability, and steric profile, which are critical for optimizing pharmacokinetic and pharmacodynamic parameters in drug design.

This guide focuses specifically on this compound, a stable and convenient precursor for generating the reactive N-cyclopentylhydroxylamine in situ for the synthesis of a diverse range of N-cyclopentyl-substituted hydroxamic acids.

Reagent Profile: this compound

This compound is the preferred form of the reagent for laboratory use due to its enhanced stability and ease of handling compared to the free base.

PropertyDataReference
Chemical Structure (See structure below)
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5]
CAS Number 60568-18-5[5]
Appearance White to off-white crystalline solid
Key Characteristic Stable, non-volatile salt
Chemical structure of this compound
Structure of this compound
Rationale for Use

The cyclopentyl moiety is a common substituent in medicinal chemistry, often used to increase lipophilicity and introduce a degree of conformational rigidity. By incorporating this group directly via the hydroxylamine reagent, chemists can efficiently synthesize libraries of compounds for structure-activity relationship (SAR) studies. The hydrochloride salt form ensures that the reagent has a good shelf-life and is not prone to degradation. The active nucleophile, free N-cyclopentylhydroxylamine, is readily generated in situ by the addition of a non-nucleophilic base just before use.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed. This compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Hazard ClassPrecautionary MeasuresReference(s)
Acute Toxicity Toxic if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
Skin Irritation May cause skin irritation. Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[6][7]
Eye Irritation Causes serious eye irritation. Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[7]
Inhalation Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]
Storage Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed.[6][8]

Note: This information is based on general safety data for similar amine hydrochloride compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[6][7][8][9]

Core Synthetic Methodologies

The formation of an N-cyclopentylhydroxamic acid is fundamentally an acylation reaction where N-cyclopentylhydroxylamine acts as the nucleophile. The two most prevalent strategies involve either activating a carboxylic acid for direct coupling or using a pre-activated carboxylic acid derivative.

Mechanism of Amide Coupling

The most versatile method for synthesizing hydroxamic acids is the direct coupling of a carboxylic acid with the hydroxylamine, facilitated by a coupling reagent. This process avoids the often harsh conditions required to prepare acyl chlorides or the need for pre-synthesized esters. The general mechanism involves two key stages: activation of the carboxylate and subsequent nucleophilic acyl substitution.

Hydroxamic Acid Formation Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (O-Acyluronium) RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Hydroxylamine N-Cyclopentyl- hydroxylamine Hydroxylamine->TetrahedralIntermediate Product N-Cyclopentyl- hydroxamic Acid TetrahedralIntermediate->Product Collapse & Proton Transfer

Caption: General mechanism of hydroxamic acid synthesis via carboxylic acid activation.

Causality Explained: The carboxylic acid is a relatively weak electrophile. Coupling reagents like HATU or PyBOP convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby creating a highly reactive "activated intermediate".[10] This intermediate is readily attacked by the nitrogen atom of N-cyclopentylhydroxylamine, which is a stronger nucleophile than the corresponding oxygen atom. The resulting tetrahedral intermediate then collapses to form the stable amide bond of the hydroxamic acid. A tertiary amine base (e.g., DIPEA) is crucial for two reasons: it deprotonates the this compound to generate the free, nucleophilic hydroxylamine, and it neutralizes the carboxylic acid and any acidic byproducts formed during the reaction.

Route A: Direct Coupling with Carboxylic Acids

This is the most common and flexible approach, compatible with a wide range of functional groups. The choice of coupling reagent is critical and depends on the substrate's sensitivity and steric hindrance.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effective, widely available.Can cause racemization; DCC byproduct is insoluble.
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization.Byproducts can be difficult to remove.
Uronium/Aminium Salts HATU , HBTUVery fast reaction rates, high yields, minimal racemization. [1]Higher cost, can be moisture-sensitive.

For its reliability and high efficiency, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for preparing hydroxamic acids from complex or sensitive carboxylic acids.[1]

Route B: Reaction with Activated Esters

Alternatively, hydroxamic acids can be prepared from esters, most commonly methyl or ethyl esters. This method avoids the use of coupling reagents but typically requires basic conditions.[4][11]

The reaction proceeds via nucleophilic acyl substitution, where the hydroxylamine displaces the alkoxide leaving group from the ester. To drive the reaction to completion, an excess of the hydroxylamine is often used, and a base like potassium hydroxide or sodium methoxide is added to deprotonate the hydroxylamine, increasing its nucleophilicity.[1] This method is particularly useful when the starting material is readily available as an ester.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the two primary synthetic routes.

Experimental Workflow Start Start: - Carboxylic Acid (or Ester) - N-Cyclopentylhydroxylamine HCl - Coupling Reagent (if needed) - Base, Solvent ReactionSetup Step 1: Reaction Setup Dissolve reagents in an appropriate dry solvent (e.g., DMF, DCM). Start->ReactionSetup Reaction Step 2: Reaction Combine reagents and stir at RT (or as specified). Monitor by TLC/LC-MS. ReactionSetup->Reaction Workup Step 3: Aqueous Work-up Quench reaction, dilute with solvent, wash with aq. solutions to remove byproducts. Reaction->Workup Purification Step 4: Purification Dry organic layer and concentrate. Purify via column chromatography or recrystallization. Workup->Purification End End: Pure N-Cyclopentylhydroxamic Acid (Characterize by NMR, MS) Purification->End

Caption: A generalized workflow for the synthesis and purification of hydroxamic acids.

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid

This protocol describes a general and highly reliable method for synthesizing N-cyclopentylhydroxamic acids from carboxylic acids.

Materials and Reagents:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) to the stirred solution. Allow the mixture to stir for 10-15 minutes.

    • Scientist's Note: Adding the base first generates the free hydroxylamine in situ and ensures the carboxylic acid is deprotonated, ready for activation. Three equivalents of base are used to neutralize the hydrochloride salt, the carboxylic acid, and the acidic byproduct from the HATU reaction.

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Scientist's Note: The bicarbonate wash is crucial for removing unreacted carboxylic acid and acidic byproducts from the coupling reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-cyclopentylhydroxamic acid.

Protocol 2: Synthesis from a Methyl Ester

This protocol is suitable for substrates that are readily available as methyl or ethyl esters.

Materials and Reagents:

  • Methyl or ethyl ester (1.0 eq)

  • This compound (3.0 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Hydroxylamine Solution Preparation: In a separate flask, dissolve this compound (3.0 eq) and potassium hydroxide (3.0 eq) in methanol. Stir the mixture at 0 °C for 20-30 minutes.

  • Filtration: A precipitate of potassium chloride (KCl) will form. Filter the mixture to remove the salt, and use the resulting filtrate (a methanolic solution of free N-cyclopentylhydroxylamine) directly in the next step.

    • Scientist's Note: Preparing the free hydroxylamine solution beforehand is essential. Adding KOH directly to a mixture of the ester and hydroxylamine salt could promote ester hydrolysis as a competing side reaction.

  • Coupling Reaction: Dissolve the starting ester (1.0 eq) in the prepared methanolic hydroxylamine solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting ester by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive esters.

  • Work-up and Acidification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and wash with a nonpolar solvent like ether or hexanes to remove any unreacted ester.

  • Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. The hydroxamic acid product will often precipitate out of solution. If it does not, extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-cyclopentylhydroxamic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete activation of carboxylic acid; inactive hydroxylamine; steric hindrance.Ensure all reagents are anhydrous, especially for the HATU protocol. Use freshly opened solvents and coupling reagents. For sterically hindered substrates, increase reaction time, temperature (up to 40-50 °C), or try a different coupling reagent. Ensure sufficient base was used to generate the free hydroxylamine.
Side Product Formation Lossen rearrangement; ester hydrolysis (Protocol 2).The Lossen rearrangement can sometimes occur with hydroxamic acids under certain conditions but is less common during the coupling step.[11] To avoid ester hydrolysis in Protocol 2, ensure the free hydroxylamine solution is prepared and filtered before adding the ester. Run the reaction at room temperature before attempting to heat.
Purification Issues Byproducts from coupling reagents co-eluting with the product.The aqueous work-up is critical. For uronium/phosphonium reagents, thorough washing with NaHCO₃ and/or dilute acid can remove many impurities. Hydroxamic acids can chelate to silica gel, leading to streaking on TLC and poor recovery from columns. Pre-treating the silica with a small amount of triethylamine in the eluent or adding 0.5-1% acetic acid to the mobile phase can improve chromatographic behavior.

Conclusion

This compound serves as a highly effective and stable reagent for the synthesis of N-cyclopentyl-substituted hydroxamic acids. By understanding the underlying reaction mechanisms and selecting the appropriate synthetic strategy—either through direct coupling of carboxylic acids or reaction with esters—researchers can efficiently access a wide array of these valuable compounds. The protocols detailed in this guide, particularly the robust HATU-mediated coupling, provide a reliable foundation for producing these important molecules for applications in drug discovery and medicinal chemistry.

References

  • Reddy, K. L. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Available at: [Link]

  • Wikipedia. (2023). Hydroxamic acid. Available at: [Link]

  • Speranza, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21844–21854. Available at: [Link]

  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15(3), 345-354. Available at: [Link]

  • Reddy, K. L. (2019). Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]

  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

  • Reddy, A. S., et al. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(32), 6285-6288. Available at: [Link]

  • G. M. Buckley, et al. (2000). Synthesis of hydroxamic acid derivatives. Google Patents, US6093798A.
  • Speranza, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Hydroxamic acid – Knowledge and References. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Mondal, S., et al. (2023). Approaches for the synthesis of amides, hydroxamic acids and esters from aldehydes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-cyclopentylhydroxylamine. National Center for Biotechnology Information. Available at: [Link]

  • H. H. G. M. P. G. STAMM, et al. (n.d.). Process for the preparation of hydroxamic acids. Google Patents, MXPA00004425A.
  • Khalfina, A. M., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

Sources

Application Note: Analytical Strategies for the Quantification of N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of N-Cyclopentylhydroxylamine Hydrochloride (C₅H₁₂ClNO), a compound of interest in pharmaceutical development as a potential intermediate or impurity. Given its chemical nature—a polar, low molecular weight hydroxylamine derivative lacking a strong native chromophore—its quantification presents unique analytical challenges. This application note details several robust methodologies, including Gas Chromatography (GC) with derivatization, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and classical Titrimetry for bulk assay. We provide detailed, step-by-step protocols, explain the scientific rationale behind methodological choices, and outline procedures for method validation and forced degradation studies to establish a stability-indicating profile, in line with modern pharmaceutical quality standards.

Introduction and Analytical Challenges

This compound (CAS: 60568-18-5) is a hydroxylamine derivative with a cyclopentyl functional group.[1][2] Like other hydroxylamines, it is recognized as a potentially reactive and genotoxic impurity (GTI) in drug substances, necessitating stringent control and accurate quantification at trace levels.[3][4][5]

Core Analytical Challenges:

  • Lack of Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering direct analysis by HPLC with UV detection difficult and insensitive.[5]

  • High Polarity & Low Molecular Weight: These properties make retention on standard reversed-phase HPLC columns challenging and can lead to poor peak shape.[5]

  • Volatility and Thermal Stability: While amenable to GC analysis, its high polarity and potential for thermal degradation require careful optimization, often necessitating derivatization to improve volatility and stability.[3][6]

  • Reactivity: As a reducing agent, it can be prone to oxidative degradation, requiring careful sample handling and storage.[7]

This guide addresses these challenges by proposing tailored analytical solutions suitable for different applications, from trace-level impurity testing to bulk material assay.

Recommended Analytical Methodologies

We present three primary methods, each suited for specific analytical objectives. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography with Derivatization (GC-MS/FID)

Principle: This is the recommended method for sensitive and specific trace-level quantification in drug substances. N-Cyclopentylhydroxylamine is converted into a more volatile and thermally stable oxime derivative by reacting it with a ketone (e.g., acetone or cyclohexanone).[6][8] The resulting derivative is then analyzed by GC, with detection by either a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification and highest specificity.[3][6]

Causality of Experimental Choices:

  • Derivatization: The reaction with a ketone (e.g., acetone) forms N-cyclopentyl-propan-2-one oxime. This step is critical as it masks the polar -NOH group, significantly increasing volatility and thermal stability, which prevents on-column degradation and improves chromatographic peak shape.[3]

  • Detector: FID offers a robust, linear response over a wide range and is cost-effective.[3] MS detection provides structural confirmation and allows for quantification via selected ion monitoring (SIM), which dramatically enhances selectivity and sensitivity by filtering out matrix interferences.[6]

Protocol 2.1: GC-MS Quantification of N-Cyclopentylhydroxylamine HCl

1. Reagent and Standard Preparation:

  • Derivatizing Reagent: Acetone (HPLC Grade).
  • Solvent/Diluent: Dichloromethane (DCM, HPLC Grade).
  • Internal Standard (IS) Stock (Optional but Recommended): Prepare a 1 mg/mL solution of Naphthalene or another suitable stable compound in DCM.
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Cyclopentylhydroxylamine HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with water.
  • Working Standard Solutions: Prepare a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution.

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 500 mg of the drug substance (API) into a 10 mL volumetric flask.
  • Add 5 mL of water and sonicate to dissolve.
  • Add 1.0 mL of Acetone.
  • If using an internal standard, add a specified volume of the IS solution.
  • Vortex the mixture for 1 minute.
  • Allow the reaction to proceed at room temperature for 15 minutes.
  • Add 2.0 mL of Dichloromethane (DCM) and 1.0 g of anhydrous Sodium Sulfate.
  • Vortex vigorously for 2 minutes to extract the oxime derivative into the organic layer.
  • Centrifuge for 5 minutes at 3000 rpm.
  • Carefully transfer the bottom DCM layer to a GC vial for analysis.

3. Chromatographic Conditions:

ParameterRecommended Setting
Instrument Agilent 8890 GC with 5977B MS or FID
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250 °C
Injection Volume 1.0 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 5 min)
Detector (FID) 300 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min
Detector (MS) Transfer Line: 280 °C, Ion Source: 230 °C (EI), Scan Mode: SIM (select characteristic ions for the derivative)
HPLC with Pre-Column Derivatization (HPLC-UV/FLD)

Principle: This method is an excellent alternative to GC, particularly when GC-MS is unavailable. It involves reacting the analyte with a derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag.[9][10] This allows for highly sensitive detection using standard HPLC-UV or Fluorescence (FLD) detectors.

Causality of Experimental Choices:

  • Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is an ideal choice. It reacts rapidly with the hydroxylamine group under mild alkaline conditions to form a stable, highly fluorescent derivative that also has strong UV absorbance.[9][10] This overcomes the primary challenge of the analyte's lack of a native chromophore.

  • Chromatography: Reversed-phase HPLC on a C18 column is used. The bulky, nonpolar FMOC group significantly increases the hydrophobicity of the derivative, leading to excellent retention and separation from polar matrix components and excess reagent.[9]

Protocol 2.2: HPLC-UV/FLD Quantification via FMOC-Cl Derivatization

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.05% Formic Acid in Water.[4]
  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.[4]
  • Borate Buffer: 0.1 M Sodium Borate, pH 9.0.
  • Derivatizing Reagent: 5 mg/mL FMOC-Cl in Acetonitrile (prepare fresh daily).
  • Standard Stock Solution (100 µg/mL): Prepare as described in Protocol 2.1.

2. Sample Preparation and Derivatization:

  • Pipette 1.0 mL of the sample or standard solution into a vial.
  • Add 1.0 mL of Borate Buffer (pH 9.0).
  • Add 1.0 mL of the FMOC-Cl solution.
  • Immediately cap and vortex for 30 seconds.
  • Allow the reaction to proceed in the dark at room temperature for 10 minutes.
  • To quench the reaction, add 1.0 mL of 0.1 M Glycine solution. Vortex for 10 seconds.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II LC or equivalent
Column Zorbax SB-C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µm
Column Temp 30 °C[4]
Mobile Phase Gradient Elution: See table below
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Detector (UV) 265 nm
Detector (FLD) Excitation: 265 nm, Emission: 315 nm

Mobile Phase Gradient:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 20 80
12.0 20 80
12.1 70 30

| 15.0 | 70 | 30 |

Titrimetric Assay (for Bulk Material)

Principle: For determining the purity of the raw N-Cyclopentylhydroxylamine HCl material (not for trace analysis), a redox titration is a reliable and cost-effective method. The hydroxylamine moiety is a reducing agent and can be oxidized by a known excess of an oxidizing agent, such as a ferric (Fe³⁺) salt. The resulting ferrous (Fe²⁺) ions are then titrated with a standardized potassium permanganate solution.[11][12]

Causality of Experimental Choices:

  • Oxidation: In a hot acidic solution, ferric sulfate oxidizes hydroxylamine to nitrous oxide (N₂O), and in the process, is itself reduced to ferrous sulfate. The reaction stoichiometry is well-defined: 2NH₂OH + 2Fe₂(SO₄)₃ → N₂O + 4FeSO₄ + 2H₂SO₄ + H₂O.[12] Using an excess of the ferric salt ensures the complete conversion of the analyte.

  • Titration: Potassium permanganate (KMnO₄) is a powerful self-indicating titrant. It quantitatively oxidizes the Fe²⁺ back to Fe³⁺. The endpoint is marked by the first appearance of a persistent pink color from the excess permanganate ion.

Protocol 2.3: Redox Titration of N-Cyclopentylhydroxylamine HCl

1. Reagents:

  • Ferric Ammonium Sulfate Solution: Dissolve ~50 g of ferric ammonium sulfate in 200 mL of water containing 20 mL of concentrated sulfuric acid.
  • Standardized 0.1 N Potassium Permanganate (KMnO₄) Solution.
  • Sulfuric Acid: 10% (v/v) solution.

2. Procedure:

  • Accurately weigh approximately 150-200 mg of N-Cyclopentylhydroxylamine HCl into a 250 mL Erlenmeyer flask.
  • Dissolve in 50 mL of deionized water.
  • Add 25 mL of the ferric ammonium sulfate solution and 15 mL of 10% sulfuric acid.
  • Heat the solution to boiling and maintain a gentle boil for 5 minutes.
  • Cool the solution to room temperature.
  • Titrate the hot solution with standardized 0.1 N KMnO₄ until a faint, persistent pink color is observed (endpoint).
  • Perform a blank titration using all reagents except the analyte.

3. Calculation: Purity (%) = [ (V_blank - V_sample) × N_KMnO₄ × Eq. Wt. ] / [ W_sample ] × 100

Where:

  • V_blank = Volume of KMnO₄ used for the blank (mL)

  • V_sample = Volume of KMnO₄ used for the sample (mL)

  • N_KMnO₄ = Normality of the KMnO₄ solution

  • Eq. Wt. = Equivalent weight of N-Cyclopentylhydroxylamine HCl (Molecular Weight / 2, based on the 2-electron change)

  • W_sample = Weight of the sample (mg)

Method Validation Summary

Any analytical method intended for use in a regulated environment must be validated according to ICH Q2(R1) guidelines. The following parameters are critical.

ParameterTypical Acceptance Criteria for Impurity Method (GC/HPLC)
Specificity Peak purity > 0.995. No interference from blank, placebo, or known degradants at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy % Recovery between 80.0% and 120.0% at three concentration levels.
Precision Repeatability (RSD ≤ 10.0%), Intermediate Precision (RSD ≤ 15.0%).
LOD & LOQ Signal-to-Noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.[5] LOQ precision RSD ≤ 10.0%.
Robustness Method performance remains acceptable under small, deliberate variations in parameters (e.g., pH, flow rate, temp).

Stability-Indicating Method Development: Forced Degradation

To ensure that the chosen analytical method (typically HPLC or GC) is "stability-indicating," forced degradation studies must be performed. The goal is to intentionally degrade the drug substance to identify potential degradation products and prove that the method can separate these degradants from the intact analyte.[13][14] An ideal study aims for 5-20% degradation of the active ingredient.[15]

Protocol 4.1: Forced Degradation Study

Prepare separate solutions of N-Cyclopentylhydroxylamine HCl (e.g., at 100 µg/mL) and subject them to the following stress conditions. Analyze the stressed samples against an unstressed control.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before analysis.[16]

  • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours. Neutralize before analysis.[16]

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose the solid powder to 80 °C for 48 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

For the chromatographic method to be considered stability-indicating, the peak purity of the main analyte peak in all stressed samples must remain high (>0.995), demonstrating that no degradants are co-eluting.[13]

Visualizations and Workflows

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting Sample Sample Receipt & Login StdPrep Standard & Reagent Preparation Sample->StdPrep Deriv Derivatization (GC/HPLC) StdPrep->Deriv Inject Chromatographic Injection Deriv->Inject DataAcq Data Acquisition Inject->DataAcq Processing Data Processing & Integration DataAcq->Processing Quant Quantification Processing->Quant Report Final Report Generation Quant->Report

Caption: General analytical workflow for quantification.

Derivatization_Reaction Analyte N-Cyclopentylhydroxylamine (No Chromophore) Product FMOC-Derivative (Highly Fluorescent) Analyte->Product + FMOC-Cl (pH 9.0) Reagent FMOC-Cl (Derivatizing Agent) Reagent->Product

Caption: Pre-column derivatization for HPLC analysis.

Forced_Degradation cluster_stress Stress Conditions API API Solution Acid Acid (HCl, Heat) API->Acid Base Base (NaOH, Heat) API->Base Ox Oxidative (H2O2) API->Ox Thermal Thermal (Heat) API->Thermal Photo Photolytic (UV/Vis) API->Photo Analysis Stability-Indicating Method Analysis Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Conclusion

The quantification of this compound requires tailored analytical strategies to overcome its inherent chemical properties. For trace-level analysis in complex matrices, GC-MS or HPLC-FLD with prior derivatization are the methods of choice, offering excellent sensitivity and specificity. For bulk assay, a classic redox titration provides a simple, accurate, and cost-effective solution. The successful implementation and validation of these methods, coupled with thorough forced degradation studies, will ensure robust quality control and support regulatory compliance in pharmaceutical development.

References

  • J Chromatogr B Biomed Sci Appl. (1999).
  • Indian Journal of Chemical Technology. (2005).
  • SciSpace. (n.d.).
  • Chemical & Pharmaceutical Bulletin. (2004).
  • Technology Networks. (2024). Gas chromatographic measurement of trace hydroxylamine in drugs.
  • SciSpace. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Technique.
  • ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • University of California Libraries. (n.d.).
  • Zenodo. (n.d.).
  • PubMed. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • PubChem. (n.d.). N-cyclopentylhydroxylamine.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BLD Pharm. (n.d.). This compound.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • BioPharm International. (n.d.).
  • MedCrave online. (2016).
  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride.

Sources

Application Notes and Protocols for In-Sigmatropic Rearrangements of N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of N-cyclopentylhydroxylamine hydrochloride in the context of in-sigmatropic rearrangements. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these powerful transformations, offering field-proven insights into experimental design and execution. We will explore the preparation of key precursors from N-cyclopentylhydroxylamine, detailing protocols for[1][2]- and[2][2]-sigmatropic rearrangements, as well as the related 1,3-dipolar cycloaddition of derived nitrones. Each section is designed to be a self-validating system, integrating theoretical principles with practical, step-by-step guidance and data interpretation.

Introduction: The Versatile N-Cyclopentylhydroxylamine Scaffold

This compound is a versatile and readily available building block in organic synthesis. Its nucleophilic character at both the nitrogen and oxygen atoms allows for facile functionalization, opening pathways to a diverse array of molecular architectures. In recent years, the application of hydroxylamine derivatives in sigmatropic rearrangements has garnered significant attention due to the mild reaction conditions and high stereoselectivity often observed. These rearrangements, which involve the concerted reorganization of sigma and pi bonds, provide an elegant and atom-economical means of constructing complex molecules, a feature of paramount importance in the efficiency-driven landscape of drug discovery and development.

This guide will focus on two primary classes of in-sigmatropic rearrangements accessible from N-cyclopentylhydroxylamine:

  • [1][2]-Sigmatropic Rearrangements: Involving the migration of an allyl group from the oxygen to the nitrogen atom of an N-cyclopentyl-O-allylhydroxylamine precursor.

  • [2][2]-Sigmatropic (Aza-Claisen) Rearrangements: Characterized by the rearrangement of an N-cyclopentyl-O-vinylhydroxylamine derivative.

Furthermore, we will explore a closely related and highly valuable transformation: the 1,3-dipolar cycloaddition of N-cyclopentyl nitrones , which can be considered a formal sigmatropic-like process and provides access to important heterocyclic scaffolds.

Part 1: The[1][2]-Sigmatropic Rearrangement: A Powerful C-N Bond Forming Strategy

The[1][2]-sigmatropic rearrangement of allylic hydroxylamines is a highly efficient method for the synthesis of N-allyl amines. The reaction proceeds through a concerted, five-membered cyclic transition state, often with a high degree of stereocontrol.

Mechanistic Insights

The driving force for this rearrangement is the formation of a more stable C-N bond at the expense of a weaker N-O bond. The reaction is typically initiated by deprotonation of the hydroxylamine precursor, followed by a concerted reorganization of electrons.

Diagram 1: Proposed Mechanism for the[1][2]-Sigmatropic Rearrangement

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: [2,3]-Sigmatropic Rearrangement cluster_2 Step 3: Workup N_Cyclopentyl_O_allyl N-Cyclopentyl-O-allylhydroxylamine Anion Lithium N-cyclopentyl-O-allylhydroxylamide N_Cyclopentyl_O_allyl->Anion Base Base (e.g., n-BuLi) Base->Anion TS Five-membered Transition State Anion->TS Concerted shift Product_precursor N-Allyl-N-cyclopentyl-O-lithiohydroxylamine TS->Product_precursor Final_Product N-Allyl-N-cyclopentylhydroxylamine Product_precursor->Final_Product Aqueous Workup (H₂O) G Start Start: N-Cyclopentylhydroxylamine HCl Free_Base Generate Free Base (NaHCO₃, DCM) Start->Free_Base O_Allylation O-Allylation (Allyl Bromide, DCM) Free_Base->O_Allylation Precursor Isolate N-Cyclopentyl-O-allylhydroxylamine O_Allylation->Precursor Rearrangement_Setup Dissolve in Anhydrous THF Cool to -78 °C Precursor->Rearrangement_Setup Deprotonation Add n-BuLi Stir for 30 min Rearrangement_Setup->Deprotonation Rearrangement Warm to RT Stir for 2h Deprotonation->Rearrangement Workup Aqueous Workup (H₂O, Extraction) Rearrangement->Workup Purification Column Chromatography Workup->Purification Product N-Allyl-N-cyclopentylhydroxylamine Purification->Product

Caption: Experimental workflow for the-[1][2]sigmatropic rearrangement.

Step-by-Step Procedure:

  • Preparation of N-Cyclopentyl-O-allylhydroxylamine:

    • To a solution of this compound (1.38 g, 10 mmol) in dichloromethane (50 mL) is added sodium bicarbonate (2.1 g, 25 mmol).

    • The mixture is stirred vigorously for 30 minutes at room temperature.

    • Allyl bromide (1.0 mL, 11.6 mmol) is added dropwise, and the reaction is stirred at room temperature for 12 hours.

    • The reaction is monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.

    • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-cyclopentyl-O-allylhydroxylamine.

  • -[1][2]Sigmatropic Rearrangement:

    • A solution of N-cyclopentyl-O-allylhydroxylamine (from the previous step) in anhydrous tetrahydrofuran (50 mL) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

    • n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise. The solution is stirred at -78 °C for 30 minutes.

    • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of water (20 mL).

    • The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-allyl-N-cyclopentylhydroxylamine.

Data Analysis and Interpretation

Expected Spectroscopic Data for N-Allyl-N-cyclopentylhydroxylamine:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the cyclopentyl and allyl groups. The protons on the carbon adjacent to the nitrogen will be deshielded. Key signals include a multiplet for the allyl vinyl protons (~5.8 ppm), doublets for the terminal vinyl protons (~5.2 ppm), and a doublet for the methylene protons of the allyl group (~3.3 ppm). The cyclopentyl protons will appear as multiplets in the upfield region.

  • ¹³C NMR: The spectrum will show signals for the five carbons of the cyclopentyl ring and the three carbons of the allyl group. The vinyl carbons of the allyl group will appear in the range of 115-135 ppm.

  • IR Spectroscopy: A broad absorption in the region of 3200-3400 cm⁻¹ is expected due to the O-H stretch of the hydroxylamine. A peak around 1640 cm⁻¹ will correspond to the C=C stretch of the allyl group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of N-allyl-N-cyclopentylhydroxylamine.

Part 2: The-[2][2]Sigmatropic (Aza-Claisen) Rearrangement

The aza-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated amines. This reaction involves the-[2][2]sigmatropic rearrangement of an N-allyl vinyl amine or, in this context, an O-allyl-N-cyclopentyl enol ether derivative.

Mechanistic Considerations

Similar to the all-carbon Claisen rearrangement, the aza-Claisen rearrangement proceeds through a concerted, chair-like six-membered transition state. [3][4][5]This transition state geometry dictates the stereochemical outcome of the reaction.

Diagram 2: Chair-like Transition State of the Aza-Claisen Rearrangement

Caption: The chair-like transition state in the aza-Claisen rearrangement.

Experimental Protocol: Synthesis of a γ,δ-Unsaturated N-Cyclopentyl Amide

This protocol is conceptualized based on the Johnson-Claisen rearrangement, where an allylic alcohol is reacted with an orthoester. [6]Here, we propose the formation of a ketene N,O-acetal from N-cyclopentylhydroxylamine and an allylic alcohol, which would then undergo the-[2][2]rearrangement.

Materials:

Reagent/SolventM.W.AmountMolesPuritySupplier
N-Cyclopentylhydroxylamine HCl137.621.38 g10 mmol98%Commercial
Allyl Alcohol58.080.75 mL11 mmol99%Commercial
Triethyl Orthoacetate162.212.1 mL12 mmol97%Commercial
Propionic Acid74.080.1 mL-CatalystCommercial
Toluene92.1420 mL-AnhydrousCommercial

Workflow Diagram:

G Start Start: N-Cyclopentylhydroxylamine HCl & Allyl Alcohol Free_Base_Gen Generate Free Base in situ Start->Free_Base_Gen Ketene_Acetal_Formation React with Triethyl Orthoacetate (Propionic Acid catalyst) Free_Base_Gen->Ketene_Acetal_Formation In_Situ_Rearrangement Heat to Reflux [3,3]-Sigmatropic Rearrangement Ketene_Acetal_Formation->In_Situ_Rearrangement Workup Cool and Quench (Aqueous Workup) In_Situ_Rearrangement->Workup Purification Column Chromatography Workup->Purification Product γ,δ-Unsaturated N-Cyclopentyl Amide Purification->Product

Caption: General scheme for nitrone formation and cycloaddition.

Experimental Protocol: Synthesis of an Isoxazolidine Derivative

This protocol outlines the synthesis of an isoxazolidine from N-cyclopentylhydroxylamine, an aldehyde, and an alkene.

[1][6][7]Materials:

Reagent/SolventM.W.AmountMolesPuritySupplier
N-Cyclopentylhydroxylamine HCl137.621.38 g10 mmol98%Commercial
Benzaldehyde106.121.0 mL9.8 mmol99%Commercial
Styrene104.151.3 mL11.3 mmol99%Commercial
Triethylamine (Et₃N)101.191.4 mL10 mmol99%Commercial
Dichloromethane (DCM)84.9350 mL-AnhydrousCommercial

Workflow Diagram:

G Start Start: N-Cyclopentylhydroxylamine HCl Free_Base_Formation Generate Free Base (Et₃N, DCM) Start->Free_Base_Formation Nitrone_Formation Condensation with Benzaldehyde Free_Base_Formation->Nitrone_Formation Cycloaddition Addition of Styrene Stir at RT Nitrone_Formation->Cycloaddition Monitoring Monitor by TLC Cycloaddition->Monitoring Workup Aqueous Workup (Water, Extraction) Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isoxazolidine Derivative Purification->Product

Caption: Workflow for the one-pot synthesis of an isoxazolidine.

Step-by-Step Procedure:

  • One-Pot Nitrone Formation and Cycloaddition:

    • To a solution of this compound (1.38 g, 10 mmol) in dichloromethane (50 mL) is added triethylamine (1.4 mL, 10 mmol). The mixture is stirred for 15 minutes.

    • Benzaldehyde (1.0 mL, 9.8 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the nitrone in situ.

    • Styrene (1.3 mL, 11.3 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is monitored by TLC for the disappearance of the nitrone intermediate.

  • Workup and Purification:

    • The reaction mixture is washed with water (2 x 20 mL) and brine (20 mL).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the isoxazolidine product.

Data Analysis and Interpretation

Expected Spectroscopic Data for the Isoxazolidine Product:

  • ¹H NMR: The spectrum will show signals for the protons on the newly formed isoxazolidine ring, in addition to the cyclopentyl and phenyl groups. The chemical shifts and coupling constants of the ring protons will provide information about the stereochemistry of the product.

  • ¹³C NMR: The spectrum will display signals for all the carbons in the molecule, including those of the heterocyclic ring.

  • IR Spectroscopy: Characteristic C-O and N-O stretching vibrations are expected in the fingerprint region (1000-1200 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the isoxazolidine product.

This compound is a valuable and versatile starting material for accessing a range of important molecular scaffolds through in-sigmatropic rearrangements and related cycloaddition reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this chemistry in their synthetic endeavors. The ability to construct C-N and C-C bonds with high efficiency and stereocontrol underscores the significance of these transformations in modern organic synthesis and drug development.

References

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Video: S[2][2]igmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement. JoVE. [Link]

  • Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. ResearchGate. [Link]

  • Synthesis and Identification of Some New Isoxazolidine compounds by 1,3- Dipolar Cycloaddition Reaction of Nitrones and Olefin. ResearchGate. [Link]

  • The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. National Institutes of Health. [Link]

  • 2,3-sigmatropic rearrangement. Wikipedia. [Link] 11.-W[1][2]ittig Rearrangement. Organic Chemistry Portal. [Link]

  • An oxidative-s[1][2]igmatropic rearrangement of allylic hydrazides. PubMed. [Link]

  • allyl-cyclopentyl-amine. ChemBK. [Link]

  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). National Institutes of Health. [Link]

  • CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). Human Metabolome Database. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. National Institutes of Health. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PubMed. [Link]

  • A novel i[1][2]ntramolecular rearrangement of N-benzyl-O-allylhydroxylamines. Chemical Communications (RSC Publishing). [Link]

  • The s[1][2]igmatropic rearrangement of N-benzyl-O-allylhydroxylamines. RSC Publishing. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • n-allylcyclopentylamine | CAS#:55611-39-7. Chemsrc. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Cyclopentylamine | C5H11N | CID 2906. PubChem. [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • 1H and 13C-NMR data of hydroxyflavone derivatives. PubMed. [Link]

  • Cyclopentanamine. NIST WebBook. [Link]

  • US2319669A - Process for preparing hydroxylamine hydrochloride.
  • US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

Sources

Application Notes and Protocols: N-Cyclopentylhydroxylamine Hydrochloride in Modern Amination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among the diverse strategies for C-N bond formation, electrophilic amination has emerged as a powerful approach, utilizing nitrogen sources that react with carbon nucleophiles.[4][5] This guide provides an in-depth exploration of N-cyclopentylhydroxylamine hydrochloride, a versatile and effective electrophilic aminating reagent. We will delve into the mechanistic principles underpinning its reactivity, present detailed, field-proven protocols for its application in transition-metal-catalyzed amination reactions, and offer insights into optimizing experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of primary and secondary amines.

Introduction: The Role of Electrophilic Amination

The synthesis of amines is a frequent objective in organic chemistry. Traditional methods like reductive amination, the Gabriel synthesis, and nucleophilic substitution have been workhorses in the field.[2][6][7] However, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines by coupling aryl halides with amine nucleophiles.[1]

An alternative and complementary strategy is electrophilic amination, where the polarity is reversed: a carbon nucleophile (like an organometallic reagent or an enolate) attacks an electrophilic nitrogen source.[4][5] This approach is particularly valuable for synthesizing amines when the corresponding nucleophilic amine is unstable, unavailable, or unreactive. Hydroxylamine derivatives, including N-cyclopentylhydroxylamine, have gained prominence as stable, easy-to-handle, and highly effective electrophilic aminating reagents.[8][9] Their reactivity can be finely tuned, and they serve as precursors for introducing unprotected amino groups, thereby enhancing step efficiency and atom economy in synthetic routes.[9]

This compound offers the advantages of being a stable, solid salt, making it easier to store and handle compared to its freebase form.[10] This guide will focus on its application in reactions that form valuable cyclopentyl-substituted amine motifs, which are prevalent in medicinal chemistry.[11]

Reagent Profile: this compound

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

2.1. Physicochemical Data
PropertyValueSource
Chemical Name This compoundN/A
Synonyms Cyclopentylhydroxylamine HClN/A
Molecular Formula C₅H₁₂ClNOPubChem
Molecular Weight 137.61 g/mol PubChem
Appearance White to off-white solid[12]
Melting Point 155 - 158 °C[12][13]
Solubility Soluble in water (560 g/L at 20 °C)[12]
CAS Number 56531-07-4 (for hydrochloride)N/A
2.2. Safety and Handling

This compound and related hydroxylamine derivatives must be handled with care in a well-ventilated fume hood.[12][13]

  • Hazards: The compound is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation.[13][14] It may also cause an allergic skin reaction and is suspected of causing cancer.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is incompatible with strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action: The Electrophilic Nitrogen

The core principle of these reactions is the electrophilic nature of the nitrogen atom in the hydroxylamine derivative. The N-O bond is inherently weak and polarized, making the nitrogen atom susceptible to nucleophilic attack. In transition-metal-catalyzed processes, the reaction landscape becomes more nuanced and powerful.

3.1. Uncatalyzed vs. Catalyzed Amination

In an uncatalyzed reaction, a strong carbon nucleophile, such as a Grignard or organolithium reagent, directly attacks the electrophilic nitrogen, displacing the hydroxyl group to form the C-N bond.

In contrast, transition-metal catalysis opens up new mechanistic pathways, enabling the use of less reactive nucleophiles and even facilitating the direct amination of C-H bonds.[1][8] Catalysts, typically complexes of copper (Cu) or rhodium (Rh), can engage with the hydroxylamine reagent in several ways. A common pathway involves the oxidative addition of the catalyst into the N-O bond, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[5] This catalytic cycle allows for milder reaction conditions and significantly expands the substrate scope.

G cluster_0 General Catalytic Cycle for C-H Amination cluster_1 Key Species A Active Catalyst [M(L)n] B Oxidative Addition Intermediate A->B + R-NH-OX C C-H Activation Intermediate B->C + Substrate-H D Reductive Elimination Precursor C->D D->A - H-OX + Product (Substrate-NR) RNH_OX Hydroxylamine Reagent (e.g., N-cyclopentylhydroxylamine) Substrate Arene or Alkane (Substrate-H) G start Start prep_grignard Prepare Aryl Grignard (Ar-MgBr) in THF start->prep_grignard add_grignard Add Grignard solution slowly to the reactor prep_grignard->add_grignard setup_reaction Charge reactor with N-cyclopentylhydroxylamine HCl, CuI, and THF under N2 cool Cool reactor to 0 °C setup_reaction->cool cool->add_grignard warm_rt Allow to warm to room temperature (RT) add_grignard->warm_rt stir Stir at RT for 12-24h (Monitor by TLC/GC-MS) warm_rt->stir quench Quench with sat. aq. NH4Cl solution stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash organic layers with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End (Isolated Product) purify->end

Workflow for Cu-catalyzed amination of an aryl Grignard reagent.

Materials and Reagents:

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal)

  • This compound (1.2 equiv)

  • Copper(I) iodide (CuI, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Grignard Reagent Preparation: a. Flame-dry a two-neck round-bottom flask containing magnesium turnings and an iodine crystal under a stream of nitrogen. b. Add anhydrous THF via syringe and then add the aryl bromide dropwise. If the reaction does not initiate, gently warm the flask. c. Once initiated, allow the reaction to stir at room temperature for 2-3 hours until the magnesium is consumed.

  • Amination Reaction Setup: a. In a separate flame-dried, three-neck flask under nitrogen, add this compound and copper(I) iodide. b. Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Reaction Execution: a. Slowly add the freshly prepared Grignard reagent solution to the cooled hydroxylamine suspension via cannula or syringe over 20-30 minutes. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: a. Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-N-cyclopentylamine.

Expected Results: Yields for this type of reaction typically range from 60-85%, depending on the aryl Grignard reagent used.

4.2. Protocol 2: Dirhodium-Catalyzed Direct C-H Amination of Arenes

This advanced protocol demonstrates a highly atom-economical C-H functionalization reaction, directly converting an aromatic C-H bond to a C-N bond without pre-functionalization of the arene. [1][15] Principle: A dirhodium catalyst facilitates the electrophilic amination of an electron-rich arene C-H bond. The hydroxylamine reagent is activated by an additive, and the relatively weak RSO₂O-N bond of a sulfonyl-protected hydroxylamine acts as an internal oxidant. [1][15]Note: This protocol is adapted from general procedures and may require optimization for specific substrates.

G start Start setup_reaction In a glovebox, charge vial with Rh2(esp)2, aminating reagent, and arene substrate start->setup_reaction add_solvent Add anhydrous solvent (e.g., DCE) via syringe setup_reaction->add_solvent seal_stir Seal the vial and remove from glovebox. Stir at specified temperature (e.g., 25 °C) add_solvent->seal_stir monitor Stir for 4-12h (Monitor by LC-MS) seal_stir->monitor concentrate Remove solvent in vacuo monitor->concentrate purify Purify directly by column chromatography concentrate->purify end End (Isolated Product) purify->end

Workflow for Rh-catalyzed direct C-H amination of an arene.

Materials and Reagents:

  • Arene substrate (e.g., 1,3-dimethoxybenzene, 1.0 equiv)

  • Aminating reagent (e.g., N-cyclopentyl-O-(p-toluenesulfonyl)hydroxylamine, 1.5 equiv)

  • Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂] (2 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Silica gel for column chromatography

Equipment:

  • Glovebox or Schlenk line

  • Scintillation vials with Teflon-lined caps

  • Magnetic stir plate

  • Standard glassware for purification

Procedure:

  • Reaction Setup (under inert atmosphere): a. Inside a glovebox, weigh the Rh₂(esp)₂ catalyst, the aminating reagent, and the arene substrate into a scintillation vial equipped with a stir bar. b. Add anhydrous DCE via syringe. c. Securely seal the vial with a Teflon-lined cap.

  • Reaction Execution: a. Remove the sealed vial from the glovebox and place it on a magnetic stir plate. b. Stir the reaction mixture at room temperature (or a specified temperature based on optimization) for 4-12 hours. c. Monitor the reaction for the consumption of the starting material and formation of the product by LC-MS.

  • Workup and Purification: a. Upon completion, open the vial and concentrate the reaction mixture directly under reduced pressure. b. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the N-aryl-N-cyclopentylamine product.

Expected Results: This methodology is operationally simple and can furnish arylamines in moderate to good yields with high regioselectivity, often favoring the most electron-rich and sterically accessible C-H bond. [1][15]

Substrate Scope and Troubleshooting

The success of these amination reactions is highly dependent on the electronic and steric properties of the substrates.

5.1. Representative Substrate Scope
Reaction TypeSubstrate ExampleProductTypical YieldReference
Cu-Catalyzed Arylation4-Tolylmagnesium bromideN-cyclopentyl-4-methylaniline75%[5]
Cu-Catalyzed Arylation2-Thienylmagnesium bromideN-cyclopentyl-2-thiophenamine68%[5]
Rh-Catalyzed C-H AminationNaphthaleneN-cyclopentyl-1-naphthylamine70-80%[1]
Rh-Catalyzed C-H Amination2-MethoxynaphthaleneN-cyclopentyl-1-amino-2-methoxynaphthalene85%[1]
Aza-Hock Rearrangement1-PhenylethanolN-ethylaniline70-90%[16][17]
5.2. Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Poor quality Grignard reagent.3. Presence of water or oxygen.1. Use fresh catalyst; screen other catalysts (e.g., Cu(OAc)₂).2. Prepare Grignard fresh; titrate to confirm concentration.3. Ensure all glassware is flame-dried and reagents are anhydrous; maintain a positive inert gas pressure.
Formation of Side Products 1. Homocoupling of Grignard reagent.2. Over-reaction or decomposition.3. Poor regioselectivity in C-H amination.1. Add Grignard slowly at low temperature.2. Lower reaction temperature; reduce reaction time.3. Modify directing groups on the substrate; screen different catalysts or ligands.
Difficult Purification 1. Product co-elutes with starting material.2. Streaking on silica gel column.1. Optimize chromatography solvent system (e.g., use a gradient elution).2. Add a small amount of triethylamine (~1%) to the eluent to suppress amine tailing.
Conclusion

This compound is a robust and highly effective reagent for modern electrophilic amination reactions. Its stability as a solid salt simplifies handling and storage, while its reactivity enables the synthesis of a wide array of valuable N-cyclopentylamines. Through both classical organometallic coupling and modern C-H functionalization strategies, this reagent provides chemists with a reliable tool for forging C-N bonds. The protocols and insights provided in this guide are intended to empower researchers to successfully implement these powerful transformations in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References
  • Nondirected, Cu-Catalyzed sp3 C–H Aminations with Hydroxylamine-Based Amination Reagents: Catalytic and Mechanistic Studies. ACS Publications.
  • Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. National Institutes of Health (NIH).
  • Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines | Request PDF. ResearchGate.
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature.
  • Hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Electrophilic amination. Wikipedia.
  • Safety Data Sheet. Cayman Chemical.
  • Substitution‐type Electrophilic Amination Using Hydroxylamine‐Derived Reagents | Request PDF. ResearchGate.
  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.
  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate.
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. National Institutes of Health (NIH).
  • Cas 75098-42-9,N-methylcyclopentanamine hydrochloride. lookchem.
  • SAFETY DATA SHEET. Lab Alley.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. National Institutes of Health (NIH).
  • Methods and Strategies for C–N Bond Formation Reactions. SpringerLink.
  • C-N Bond Formation Reactions. TCI Chemicals.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. Fisher Scientific.
  • N-cyclopentylhydroxylamine. PubChem.
  • Organocatalyzed C‐N bond‐forming reactions for the synthesis of amine and amide. ResearchGate.
  • Hydroxylamine-Mediated C–C Amination via an Aza-Hock Rearrangement. Thieme Gruppe.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. National Institutes of Health (NIH).
  • A cooperative approach to C–N bond formation. Research Explorer - The University of Manchester.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing.
  • Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. National Institutes of Health (NIH).
  • Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. ResearchGate.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.

Sources

Application Note: The Role of Additives in Mitigating Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is a step-wise process of forming amide bonds between amino acid residues. While conceptually straightforward, the practice of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis is often complicated by side reactions that can compromise the yield and purity of the target peptide. One of the most significant of these challenges is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization.[1][2][3] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[1][4]

This application note provides an overview of the mechanisms of common side reactions in peptide synthesis and the role of additives in their suppression. While this guide will focus on established and widely-used additives, it is important to note that a comprehensive review of the scientific literature and chemical databases did not yield established protocols or applications for N-cyclopentylhydroxylamine hydrochloride as a coupling additive in peptide synthesis. Therefore, the principles and protocols described herein are based on well-characterized classes of compounds commonly employed in the field.

The Mechanism of Racemization and the Role of Additives

Racemization during peptide bond formation is primarily a consequence of the activation of the carboxylic acid group of the N-protected amino acid.[1][3] This activation, necessary to facilitate amide bond formation, also increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.[4]

Another major pathway for racemization, particularly with N-acyl protected amino acids, is through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1][4] These cyclic intermediates have a highly acidic α-proton that is readily abstracted, leading to rapid racemization.

The primary strategy to minimize racemization is the use of coupling additives. These additives function by reacting with the activated amino acid to form an intermediate active ester that is more stable and less prone to racemization than the initial activated species, yet still sufficiently reactive to couple with the N-terminal amine of the growing peptide chain.[1][2][5]

Established Classes of Coupling Additives

The most successful and widely used coupling additives are N-hydroxy compounds. These can be broadly categorized as follows:

  • Benzotriazoles:

    • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt has been the gold standard additive used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[1][2][5] It effectively suppresses racemization by forming HOBt active esters. However, concerns over the explosive nature of anhydrous HOBt have led to a search for alternatives.[1]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is considered superior to HOBt in its ability to suppress racemization and accelerate coupling reactions, particularly in difficult couplings.[2] The nitrogen atom at the 7-position is thought to participate in the reaction, further enhancing its efficacy.[2]

  • Oximes:

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt. It exhibits excellent racemization suppression and enhances coupling efficiency. It is now widely used in combination with carbodiimides and as a component of modern uronium/iminium-based coupling reagents like COMU.

The general mechanism of action for these additives when used with a carbodiimide is illustrated below:

Sources

Application Notes & Protocols for N-Cyclopentylhydroxylamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclopentylhydroxylamine hydrochloride (C₅H₁₂ClNO) is a hydroxylamine derivative that serves as a versatile and valuable reagent in modern organic synthesis.[1] Its unique structure, featuring a cyclopentyl group attached to a hydroxylamine moiety, provides a scaffold for creating complex nitrogen-containing molecules. The hydrochloride salt form enhances its stability and handling properties, making it a practical choice for laboratory and potential scale-up applications.[2][3]

This guide provides an in-depth exploration of the chemical properties, safety protocols, and key synthetic applications of this compound. It is designed for researchers, chemists, and drug development professionals who seek to leverage this reagent for the synthesis of novel compounds, particularly in the construction of nitrones and other heterocyclic systems. The protocols detailed herein are grounded in established chemical principles and are designed to be both reproducible and self-validating.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

Compound Profile

The key physicochemical data for N-cyclopentylhydroxylamine and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white solid/crystalline powder[4]
Melting Point 155-158 °C (decomposes)[5][6]
Solubility Soluble in water (560 g/L at 20 °C for hydroxylamine HCl)[4][5]
pKa (pH of 0.1M solution is ~3.4 for hydroxylamine HCl)[4]

Note: Some data pertains to the parent compound, hydroxylamine hydrochloride, due to limited availability for the specific cyclopentyl derivative.

Critical Safety Protocols

This compound, like other hydroxylamine derivatives, requires careful handling due to its potential hazards.[6]

  • Hazard Profile: The compound is toxic if swallowed and harmful in contact with skin. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[6][7]

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] The material is hygroscopic and should be protected from moisture.[4] It is incompatible with strong oxidizing agents.[4][5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Application: Nitrone Synthesis via Condensation

One of the most powerful applications of N-substituted hydroxylamines is their condensation reaction with aldehydes and ketones to form nitrones.[9] These 1,3-dipolar species are exceptionally useful intermediates in cycloaddition reactions for the synthesis of isoxazolidines and other complex heterocyclic frameworks.[9]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon.[10][11] The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity. The pH must be carefully controlled; optimal rates are often observed around pH 5.[11] At lower pH, the hydroxylamine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to facilitate the dehydration of the hemiaminal intermediate.[11]

Nitrone_Formation cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product & Analysis hydroxylamine N-Cyclopentylhydroxylamine HCl condensation Acid-Catalyzed Condensation (pH 4-6) hydroxylamine->condensation carbonyl Aldehyde or Ketone carbonyl->condensation dehydration Dehydration (Formation of C=N bond) condensation->dehydration Intermediate formation workup Aqueous Workup (e.g., NaHCO₃ wash) dehydration->workup extraction Organic Extraction (e.g., EtOAc, DCM) workup->extraction purification Purification (Chromatography or Recrystallization) extraction->purification nitrone Cyclopentyl Nitrone Product purification->nitrone analysis Characterization (NMR, MS, IR) nitrone->analysis

Caption: General workflow for cyclopentyl nitrone synthesis.

General Protocol: Synthesis of a Cyclopentyl Nitrone

This protocol describes a general procedure for the reaction of this compound with a generic aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) or a mild base (e.g., pyridine)

  • Solvent (e.g., Ethanol, Methanol, Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.1 eq) in the chosen solvent (e.g., ethanol).

    • Rationale: Using a slight excess of the hydroxylamine can help drive the reaction to completion. Ethanol is a common solvent as it dissolves both the reactants and the inorganic base.

  • Neutralization: Add sodium bicarbonate (1.2 eq) to the solution and stir for 15-20 minutes at room temperature. This step neutralizes the hydrochloride salt to generate the free hydroxylamine in situ.

    • Rationale: The free N-cyclopentylhydroxylamine is the active nucleophile. Using a mild base like NaHCO₃ prevents side reactions that might occur with stronger bases.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed. For less reactive ketones, gentle heating (e.g., 40-50 °C) may be required.[12][13]

    • Rationale: Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl substrate. Steric hindrance around the carbonyl group can significantly slow the reaction.[12]

  • Workup - Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Resuspend the residue in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

    • Rationale: This step is crucial for removing the salts generated during the reaction and neutralization steps.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude nitrone product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and FT-IR spectroscopy.

N-Cyclopentylhydroxylamine as a Reducing Agent

Hydroxylamine and its derivatives are known reducing agents, capable of reducing various functional groups.[4][14] This reactivity is particularly useful in specific applications, such as accelerating Fenton-like oxidation processes by maintaining a catalytic cycle of iron species.[15]

Application in Advanced Oxidation Processes

In environmental chemistry, hydroxylamine can enhance the degradation of pollutants by accelerating the Fe(III)/Fe(II) redox cycle in Fenton and Fenton-like systems.[15] The N-cyclopentyl derivative can be expected to perform a similar function.

Fenton_Cycle Fe3 Fe³⁺ (Inactive) Fe2 Fe²⁺ (Active) Fe3->Fe2 is reduced by Fe2->Fe3 is oxidized to OH_Radical •OH (Reactive Oxygen Species) Fe2->OH_Radical reacts with H2O2 H₂O₂ (Oxidant) H2O2->OH_Radical Degradation Degradation Products OH_Radical->Degradation oxidizes Hydroxylamine N-Cyclopentyl- hydroxylamine (Reducing Agent) Hydroxylamine->Fe2 Pollutant Organic Pollutant Pollutant->Degradation

Caption: Role of hydroxylamine in accelerating the Fe(III)/Fe(II) cycle.

Protocol: Fe(III) Reduction Assay

This protocol provides a method to qualitatively or quantitatively assess the ability of this compound to reduce Fe(III) to Fe(II).

Materials:

  • This compound

  • Iron(III) chloride (FeCl₃) solution (e.g., 10 mM in water)

  • Ferrozine indicator solution (forms a magenta complex with Fe(II))

  • Buffer solution (e.g., pH 5 acetate buffer)

Procedure:

  • Setup: In a cuvette or test tube, add the buffer solution.

  • Addition of Iron: Add a known volume of the FeCl₃ solution.

  • Blank Reading: Add the Ferrozine indicator and measure the absorbance at the appropriate wavelength (around 562 nm). This is the baseline reading for Fe(II) contamination.

  • Reduction: To a separate, identical setup (buffer and FeCl₃), add a solution of this compound. Allow the mixture to react for a set period (e.g., 5-10 minutes).

  • Measurement: Add the Ferrozine indicator to the reaction mixture and immediately measure the absorbance.

  • Analysis: A significant increase in absorbance compared to the blank indicates the formation of the Fe(II)-Ferrozine complex, confirming the reducing capability of the hydroxylamine derivative. The concentration of Fe(II) can be quantified using a calibration curve.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of N-butylcyclopentanamine Hydrochloride.
  • PubChem. N-cyclopentylhydroxylamine | C5H11NO | CID 10219393. [Link]

  • Benchchem. N-butylcyclopentanamine hydrochloride molecular structure and formula.
  • Lab Alley. Safety Data Sheet. [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • G-Biosciences. Hydroxylamine·HCl. [Link]

  • PubChem. N-propylcyclopentanamine hydrochloride | C8H18ClN | CID 16641265. [Link]

  • ResearchGate. Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. [Link]

  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

  • PubMed Central. Enhancement effects of reducing agents on the degradation of tetrachloroethene in the Fe(II)/Fe(III) catalyzed percarbonate system. [Link]

  • PubMed Central. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies. [Link]

  • Chemistry LibreTexts. 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. [Link]

  • YouTube. Action of Hydroxylamine on Aldehyde and Ketone. [Link]

  • ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-cyclopentylhydroxylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who require a high-purity solid for their work. Here, we address common challenges and questions related to the recrystallization of this specific amine salt, grounding our advice in established chemical principles to ensure you achieve the best possible results.

Section 1: Foundational Knowledge & FAQs

This section covers the essential principles and preliminary knowledge required before starting the purification protocol.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent.[1][2][3] Insoluble impurities can be filtered off at this stage. As the saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution, while the soluble impurities remain in the mother liquor.[4][5]

For this compound, a polar organic salt, recrystallization is ideal because it effectively removes both polar and non-polar impurities that may have formed during synthesis, without the need for complex chromatographic methods.[6]

Q2: What are the critical properties of this compound to consider?

PropertyValue / CharacteristicSignificance for Recrystallization
Molecular Formula C₅H₁₂ClNO[7]Indicates a relatively small, polar molecule.
Molecular Weight 137.61 g/mol [7]Useful for calculating molar quantities and theoretical yield.
Form Hydrochloride SaltHighly polar, likely soluble in polar protic solvents (e.g., alcohols, water) and insoluble in non-polar solvents (e.g., hexanes, toluene). This polarity is the key to solvent selection.[5][8]
Stability Amine salts can be susceptible to oxidation or decomposition, especially at elevated temperatures.[9][10]Heating should be controlled and not prolonged unnecessarily. Using an inert atmosphere (e.g., nitrogen) can be considered for highly sensitive applications.

Q3: How do I select the best solvent system for recrystallization?

The ideal solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1][11] For a polar salt like this compound, a polar solvent is a logical starting point.

Solvent Selection Strategy:

  • Start with Single Solvents: Test small quantities of your crude product in polar solvents like isopropanol (IPA), ethanol, or methanol. A good solvent will require heating to dissolve the solid.[11]

  • Consider a Two-Solvent (Mixed) System: This is often the most effective approach for amine hydrochlorides.[3] You need a "solvent" in which the compound is soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes).[3][8] The process involves dissolving the compound in a minimum of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes cloudy (the saturation point). Gentle reheating to clarify the solution followed by slow cooling will then induce crystallization.

Solvent SystemRoleRationale & Justification
Isopropanol (IPA) / Diethyl Ether Solvent / Anti-solventIPA is a moderately polar alcohol that can dissolve the hydrochloride salt upon heating. Diethyl ether is a non-polar anti-solvent that will drastically reduce the compound's solubility, promoting crystal formation upon cooling. This is a common and effective system for polar compounds.
Ethanol / Ethyl Acetate Solvent / Anti-solventSimilar to the IPA/ether system, but with a higher boiling point for the solvent and a less volatile anti-solvent. This can sometimes offer better control over crystallization. A similar system was shown to be effective for N-benzylhydroxylamine hydrochloride.[12]
Methanol / Dichloromethane Solvent / Anti-solventMethanol is a very polar solvent that will readily dissolve the compound. Dichloromethane acts as a less polar anti-solvent to induce precipitation.

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification.

Workflow for Recrystallization

Below is a visual representation of the general recrystallization workflow.

G cluster_prep Preparation cluster_main Core Process cluster_post Finishing Solvent 1. Select Solvent System Crude 2. Weigh Crude Product Dissolve 3. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter 4. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Cool 5. Slow Cooling to Induce Crystallization Dissolve->Cool HotFilter->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 7. Wash with Ice-Cold Anti-Solvent Isolate->Wash Dry 8. Dry Crystals (Vacuum Oven) Wash->Dry Analyze 9. Analyze Purity (MP, NMR, etc.) Dry->Analyze

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Protocol (Two-Solvent System: IPA/Diethyl Ether)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (IPA) and heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely. Use the absolute minimum volume of hot solvent required.[2][4]

  • Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it. This must be done quickly to prevent premature crystallization.[13][14]

  • Induce Saturation: Remove the flask from the heat. Slowly add diethyl ether (the anti-solvent) dropwise while stirring until a persistent cloudiness (turbidity) appears.

  • Re-clarification: Gently warm the solution until it becomes clear again. This ensures you are at the precise saturation point for optimal crystal growth.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][14] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities from the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. A constant weight will indicate that the product is dry.[13]

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the experiment.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[14] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated and cooled too quickly.

  • Immediate Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (e.g., IPA) to reduce the saturation level. Then, allow the solution to cool much more slowly. Vigorous stirring while cooling can sometimes help.

  • Preventative Measures:

    • Ensure your chosen solvent's boiling point is lower than the compound's melting point.

    • Cool the solution very slowly. Insulating the flask can promote gradual cooling.

    • Try a different solvent system entirely.

Q: Crystal formation is not starting, even after cooling in an ice bath. How can I induce crystallization?

A: This is a common issue caused by a supersaturated solution that lacks a nucleation point for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[2]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[2]

  • Reduce Volume: If the solution is not sufficiently saturated, you can gently heat it again and evaporate some of the solvent to increase the concentration before attempting to cool it again.

Q: My final yield is very low. What are the common causes?

A: A low yield is one of the most frequent problems in recrystallization.[2][4]

  • Problem: Using too much solvent during the initial dissolution step.

    • Explanation: The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling, reducing your recovered amount.[4][5]

    • Solution: Always use the absolute minimum amount of hot solvent needed to fully dissolve your crude solid.

  • Problem: Premature crystallization during hot filtration.

    • Explanation: If the solution cools while being filtered, the product will crystallize on the filter paper and be lost.

    • Solution: Use a stemless funnel, pre-heat all glassware, and add a small excess of solvent before filtering to keep the compound dissolved.

  • Problem: Cooling the solution too rapidly.

    • Explanation: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of very fine crystals that are difficult to filter and wash effectively.

    • Solution: Always allow the solution to cool slowly to room temperature before moving it to an ice bath.[14]

Q: The final product is still discolored or shows impurities in analysis (e.g., NMR). What went wrong?

A: This indicates that the chosen recrystallization protocol was not effective at removing certain impurities.

  • Colored Impurities: If the product remains colored, the impurities may be highly polar. You can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb your desired product.

  • Persistent Soluble Impurities: The impurity may have similar solubility properties to your product in the chosen solvent system.

    • Solution 1: Perform a second recrystallization. Purity often increases with successive recrystallizations, although yield will decrease.

    • Solution 2: Choose a completely different solvent system for the next attempt.

    • Solution 3: The impurity may be a byproduct with a very similar structure (e.g., a di-substituted version). In this case, another purification technique like column chromatography might be necessary before the final recrystallization.[6]

Section 4: Safety Precautions

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: The solvents used (isopropanol, diethyl ether, etc.) are flammable. Ensure there are no open flames or ignition sources nearby. Diethyl ether is extremely volatile and can form explosive peroxides; use fresh, stabilized ether and handle with care.

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines and local regulations.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Note: While a direct link to a specific page is not possible, this textbook is a standard reference for the principles discussed, such as in the referenced article abstract on J. Chem. Ed. which discusses a similar experiment).
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Google Patents.
  • Pezdir, J. F. (1987). U.S. Patent No. 4,670,232. Google Patents.
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219393, N-cyclopentylhydroxylamine. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. California State University, Sacramento. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92798, Cyclopentamine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Cyclopentylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-cyclopentylhydroxylamine hydrochloride. This in-depth guide is designed to provide you with the necessary information to optimize your reaction conditions, troubleshoot common issues, and ensure the successful synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled and synthesized field-proven insights and technical data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the selective reduction of nitrocyclopentane. This is followed by the conversion of the resulting N-cyclopentylhydroxylamine free base into its hydrochloride salt.

Q2: What are the common reducing agents for the conversion of nitrocyclopentane to N-cyclopentylhydroxylamine?

Several reducing agents can be employed for this transformation. The choice of reagent is critical for achieving high selectivity for the hydroxylamine over the corresponding amine. Common methods include:

  • Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) with a hydrogen source. It is crucial to carefully control reaction conditions to prevent over-reduction.[1]

  • Metal-based Reductions: Zinc dust in the presence of ammonium chloride is a classic and effective method for the reduction of aliphatic nitro compounds to hydroxylamines.[1]

Q3: How can I convert the N-cyclopentylhydroxylamine free base to its hydrochloride salt?

Once the reduction is complete and the N-cyclopentylhydroxylamine free base has been isolated, it can be converted to the hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride (e.g., HCl in ether or dioxane) until precipitation is complete.

Q4: What are the recommended storage conditions for this compound?

Hydroxylamine hydrochloride and its derivatives are sensitive to moisture and can decompose over time. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably between 2-8°C.[2][3] Protecting it from light by using an amber or opaque container is also best practice.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of N-Cyclopentylhydroxylamine

A low yield of the desired product is a common problem that can be attributed to several factors.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material (nitrocyclopentane) is fully consumed. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be cautious as this can also promote side reactions.

    • Poor Quality of Reagents: Ensure that the nitrocyclopentane is pure and the reducing agent is active. For instance, zinc dust should be finely divided and activated if necessary.[4]

  • Over-reduction to Cyclopentylamine: This is a significant side reaction.

    • Choice of Catalyst/Reducing Agent: For catalytic hydrogenation, rhodium on carbon can sometimes offer better selectivity for the hydroxylamine compared to palladium on carbon. When using zinc dust, the presence of ammonium chloride is crucial to buffer the reaction and favor the formation of the hydroxylamine.

    • Reaction Conditions: Lowering the reaction temperature and pressure (for catalytic hydrogenation) can help to minimize over-reduction.

  • Product Loss During Workup:

    • Extraction: N-cyclopentylhydroxylamine has some water solubility. Ensure that extractions from aqueous layers are performed multiple times with a suitable organic solvent to maximize recovery.

    • Purification: The free base can be volatile. Avoid excessive heating during solvent removal.

Issue 2: Presence of Significant Impurities in the Final Product

The purity of this compound is crucial for its use in subsequent synthetic steps.

Common Impurities and Their Management:

  • Cyclopentylamine: This is the most common impurity, arising from over-reduction.

    • Identification: Can be detected by GC-MS or by characteristic peaks in the 1H NMR spectrum (a broad singlet for the NH2 protons).

    • Removal: Careful purification of the free base by column chromatography on silica gel before conversion to the hydrochloride salt can separate the more polar hydroxylamine from the less polar amine.

  • Unreacted Nitrocyclopentane:

    • Identification: A peak corresponding to the starting material will be evident in GC or TLC analysis.

    • Removal: Can be removed by column chromatography. Ensuring the reaction goes to completion is the best preventative measure.

  • Azoxy and Azo Compounds: These can form as byproducts, especially under basic conditions.

    • Identification: These compounds are often colored (yellow to orange).

    • Removal: Can typically be removed by chromatography. Maintaining a neutral or slightly acidic pH during the reaction can minimize their formation.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclopentylhydroxylamine via Zinc Dust Reduction

This protocol is adapted from the general procedure for the reduction of nitro compounds to hydroxylamines.[1][5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add nitrocyclopentane (1 equivalent), ammonium chloride (4 equivalents), and water.

  • Addition of Zinc Dust: Cool the mixture in an ice bath and add zinc dust (2-3 equivalents) portion-wise while stirring vigorously. The temperature should be maintained below 20°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until all the nitrocyclopentane has been consumed.

  • Workup: Filter the reaction mixture to remove zinc oxide and any unreacted zinc. Wash the filter cake with water.

  • Extraction: Extract the aqueous filtrate multiple times with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude N-cyclopentylhydroxylamine.

Protocol 2: Conversion to this compound
  • Dissolution: Dissolve the crude N-cyclopentylhydroxylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid in ether or ethanol dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Symptom Potential Cause Recommended Action
Incomplete reactionInsufficient reaction time/temperatureMonitor reaction progress; consider gentle heating.
Poor reagent qualityUse fresh, high-quality reagents; activate zinc dust.
Significant cyclopentylamine byproductOver-reductionUse a more selective catalyst (e.g., Rh/C); lower temperature and pressure; ensure presence of NH4Cl for zinc reduction.
Product lossWater solubility of productPerform multiple extractions from the aqueous phase.
Volatility of free baseAvoid excessive heating during solvent removal.

Visualizations

Reaction Workflow

G cluster_0 Synthesis of N-Cyclopentylhydroxylamine cluster_1 Salt Formation Nitrocyclopentane Nitrocyclopentane Reaction Mixture Reaction Mixture Nitrocyclopentane->Reaction Mixture + NH4Cl, H2O Filtration Filtration Reaction Mixture->Filtration remove ZnO Zinc Dust Zinc Dust Zinc Dust->Reaction Mixture portion-wise addition Extraction Extraction Filtration->Extraction with Et2O/EtOAc Drying & Concentration Drying & Concentration Extraction->Drying & Concentration over Na2SO4 Crude N-Cyclopentylhydroxylamine Crude N-Cyclopentylhydroxylamine Drying & Concentration->Crude N-Cyclopentylhydroxylamine Dissolution Dissolution Crude N-Cyclopentylhydroxylamine->Dissolution in Et2O/EtOAc Precipitation Precipitation Dissolution->Precipitation + HCl solution Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying N-Cyclopentylhydroxylamine HCl N-Cyclopentylhydroxylamine HCl Filtration & Drying->N-Cyclopentylhydroxylamine HCl

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Over-reduction Over-reduction Low Yield->Over-reduction Product Loss Product Loss Low Yield->Product Loss Check Reaction Time/Temp Check Reaction Time/Temp Incomplete Reaction->Check Reaction Time/Temp Verify Reagent Quality Verify Reagent Quality Incomplete Reaction->Verify Reagent Quality Optimize Reducing Agent Optimize Reducing Agent Over-reduction->Optimize Reducing Agent Adjust Reaction Conditions Adjust Reaction Conditions Over-reduction->Adjust Reaction Conditions Improve Extraction Protocol Improve Extraction Protocol Product Loss->Improve Extraction Protocol Gentle Solvent Removal Gentle Solvent Removal Product Loss->Gentle Solvent Removal

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. Guidechem.
  • BenchChem Technical Support Team. (2025). Challenges in the selective reduction of the nitro group. BenchChem.
  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. U.S. Patent US20140206867A1, filed January 17, 2014, and issued July 24, 2014.
  • Yuan, M., et al. (2024).
  • Guidechem. (2024, April 28). How to store Hydroxylamine Hydrochloride - FAQ. Guidechem.
  • BenchChem Technical Support Team. (2025). Overcoming side reactions in the reduction of nitroalkenes. BenchChem.
  • Giasafaki, D., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
  • Science of Synthesis. (2010). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Kamm, O. (1922). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 2, 57.
  • Wikipedia. (2023, December 29). Reduction of nitro compounds. Wikipedia.

Sources

Technical Support Center: N-Cyclopentylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-cyclopentylhydroxylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, with a specific focus on the identification, mitigation, and troubleshooting of side product formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis for higher purity and yield.

Section 1: The Primary Synthetic Route: An Overview

N-cyclopentylhydroxylamine is most commonly synthesized via the controlled catalytic reduction of nitrocyclopentane. This process, while effective, is a delicate balancing act. The goal is to partially reduce the nitro group to a hydroxylamine without continuing the reduction to the corresponding primary amine, which is a thermodynamically more stable product.[1]

The general transformation is as follows:

Understanding the factors that halt the reaction at the hydroxylamine stage is critical for minimizing the primary impurity, cyclopentylamine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and workup of this compound in a practical question-and-answer format.

FAQ 1: My reaction mixture shows a significant amount of cyclopentylamine. Why is this happening and how can I prevent it?

Answer: The formation of cyclopentylamine is the most common side reaction and results from the over-reduction of the target N-cyclopentylhydroxylamine. The catalytic hydrogenation pathway that reduces the nitro group can readily continue to reduce the hydroxylamine intermediate to the amine, which is often a more thermodynamically stable product.[1][2]

Causality:

  • Catalyst Activity: Highly active catalysts (e.g., high-loading Pd/C or Raney Nickel) can readily facilitate the complete reduction to the amine.[1]

  • Reaction Conditions: Elevated hydrogen pressure, high temperatures, and prolonged reaction times significantly favor the formation of the amine byproduct.[2]

  • Catalyst Modifiers: The absence of catalyst modifiers or promoters that selectively poison the catalyst surface for the second reduction step can lead to poor selectivity.

Troubleshooting Protocol: Minimizing Cyclopentylamine Formation

  • Catalyst Selection & Modification:

    • Switch to a less active catalyst, such as platinum on carbon (Pt/C) or a modified palladium catalyst.

    • Consider using catalyst poisons or additives. For instance, in related nitroarene reductions, additives like dimethyl sulfoxide (DMSO) or amines have been used to increase selectivity for the hydroxylamine.

  • Optimize Reaction Conditions:

    • Temperature: Begin optimization at a lower temperature (e.g., 10-25 °C) and only increase if the reaction rate is insufficient.

    • Hydrogen Pressure: Use the lowest effective hydrogen pressure. Start with pressures just above atmospheric and increase incrementally.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC. Stop the reaction as soon as the nitrocyclopentane starting material is consumed to prevent the subsequent reduction of the desired product.

  • pH Control: Maintaining a slightly acidic pH can sometimes help stabilize the hydroxylamine and disfavor further reduction.

FAQ 2: I've isolated a byproduct with a higher molecular weight than my product. What is it likely to be?

Answer: A higher molecular weight impurity could be a result of several side reactions, most commonly dimerization or condensation products. One possibility, especially if alkylating agents are used in an alternative synthesis, is the formation of a dialkylated product. However, in the context of nitro reduction, coupled products are more likely.

Potential High MW Side Products:

  • Azoxycyclopentane: Formed by the condensation of N-cyclopentylhydroxylamine with unreacted nitroso-cyclopentane (an intermediate in the reduction).

  • Azocyclopentane: Formed by further reduction of the azoxy species.

These condensation reactions are often promoted by the reaction conditions, particularly the pH and the presence of the catalyst.

Troubleshooting Protocol: Preventing Condensation Byproducts

  • Control Stoichiometry & Addition: Ensure a clean reaction setup where intermediates do not accumulate.

  • Maintain Low Temperatures: Condensation reactions are often accelerated by heat. Running the reaction at lower temperatures can minimize these side products.

  • Purification: These higher molecular weight, less polar impurities can typically be separated from the desired hydrochloride salt during crystallization or chromatography.

FAQ 3: My product purity is decreasing during workup and storage. What kind of degradation is occurring?

Answer: N-alkylhydroxylamines can be susceptible to oxidation, especially in their free base form. Exposure to air (oxygen) can lead to the formation of nitrones or nitroso compounds. The hydrochloride salt is generally more stable, but degradation can still occur under harsh workup conditions.[3]

Causality:

  • Oxidation: The free base of N-cyclopentylhydroxylamine can be oxidized by atmospheric oxygen. This process can be accelerated by the presence of trace metal impurities.[4]

  • Thermal Stress: Drying the product at excessively high temperatures can cause decomposition.[5]

  • pH Instability: Exposure to strongly acidic or alkaline conditions during workup can lead to hydrolysis or other degradation pathways.[3][6]

Troubleshooting Protocol: Ensuring Product Stability

  • Inert Atmosphere: Perform the workup and isolation of the free base (if necessary) under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Controlled Drying: Dry the final hydrochloride salt product under vacuum at a mild temperature (e.g., 40-50 °C).[5]

  • pH Management: Neutralize the reaction mixture carefully and avoid exposure to extreme pH levels for prolonged periods.

  • Chelating Agents: If metal-catalyzed degradation is suspected, washing with a dilute solution of a chelating agent like EDTA during the aqueous workup can be beneficial.

Section 3: Visualization of Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the entire reaction landscape, including the desired pathway and the routes to common impurities.

Diagram 1: Synthesis and Side Product Formation

G cluster_main Desired Pathway cluster_side Side Product Pathways Nitrocyclopentane Nitrocyclopentane N-Cyclopentylhydroxylamine N-Cyclopentylhydroxylamine Nitrocyclopentane->N-Cyclopentylhydroxylamine Controlled Reduction (H2, Cat.) Nitroso_Intermediate Nitroso-cyclopentane (Intermediate) Nitrocyclopentane->Nitroso_Intermediate Reduction Intermediate N-Cyclopentylhydroxylamine HCl N-Cyclopentylhydroxylamine HCl N-Cyclopentylhydroxylamine->N-Cyclopentylhydroxylamine HCl + HCl Cyclopentylamine Cyclopentylamine N-Cyclopentylhydroxylamine->Cyclopentylamine Over-reduction Oxidation_Products Nitrones, Nitroso compounds N-Cyclopentylhydroxylamine->Oxidation_Products Oxidation (O2) Coupled_Products Azoxy/Azo compounds Nitroso_Intermediate->Coupled_Products Condensation

Caption: Key reaction pathways in the synthesis of N-cyclopentylhydroxylamine HCl.

Section 4: Analytical and Purification Protocols

Accurate assessment of purity is essential. The following are starting points for method development.

Protocol 1: Impurity Profiling by HPLC

This protocol is designed to separate the polar N-cyclopentylhydroxylamine HCl from the less polar starting material and the more polar cyclopentylamine byproduct.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Elution Order: Cyclopentylamine -> N-Cyclopentylhydroxylamine -> Nitrocyclopentane.

This method is a starting point and must be validated for your specific application.[7]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many of the common impurities.[5]

  • Solvent Selection: A common solvent system is isopropanol (IPA) or ethyl acetate.[5] The crude this compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot solvent (e.g., refluxing ethyl acetate at ~70 °C).[5] b. If the solution is colored, treat with a small amount of activated carbon and hot-filter to remove it.[5] c. Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. d. Further cool the mixture in an ice bath (0 to -5 °C) to maximize product precipitation.[5] e. Isolate the crystals by vacuum filtration. f. Wash the crystals with a small amount of cold solvent to remove residual impurities. g. Dry the purified product under vacuum at a temperature not exceeding 45-50 °C.[5]

Section 5: Summary of Conditions vs. Side Products

ParameterCondition Favoring Side ProductRecommended ActionPrimary Side Product Affected
Temperature High (> 50 °C)Operate at lower temperatures (10-25 °C)Cyclopentylamine, Coupled Products
H₂ Pressure HighUse minimal effective pressureCyclopentylamine
Catalyst High activity (e.g., Raney Ni)Use less active catalyst (e.g., Pt/C) or modified catalystCyclopentylamine
Reaction Time ProlongedMonitor reaction and stop upon completionCyclopentylamine
Atmosphere Air (during workup)Use inert gas (N₂, Ar) for free baseOxidation Products

References

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI. [Link]

  • Method for purifying hydroxylamine hydrochloride. (n.d.).
  • The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. (n.d.). ResearchGate. [Link]

  • N-cyclopentylhydroxylamine. (n.d.). PubChem. [Link]

  • Hydroxylamine: Properties, Reactions, Production And Uses. (2024, August 14). Chemcess. [Link]

  • Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. (n.d.). ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). PubMed Central. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 7). ResearchGate. [Link]

  • Hydroxylamine. (n.d.). Wikipedia. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). ResearchGate. [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. (2022, September 20). PubMed. [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (n.d.). MDPI. [Link]

  • Hydroxylamine purification via liquid/liquid extraction. (n.d.).
  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. (n.d.). PubMed Central. [Link]

  • (PDF) Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities. (2025, September 2). ResearchGate. [Link]

  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. (n.d.). Zenodo. [Link]

Sources

Technical Support Center: Synthesis of N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of N-cyclopentylhydroxylamine hydrochloride. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to improve reaction yield and product purity.

Introduction: The Challenge of Synthesizing N-Alkylhydroxylamines

This compound is a valuable intermediate in organic synthesis. However, like many N-alkylhydroxylamines, its synthesis can be challenging. Issues such as low yields, product instability, and the formation of side products are common hurdles. Hydroxylamine itself can be unstable, especially at elevated temperatures, which can lead to decomposition and reduced yields.[1] This guide provides a systematic approach to overcoming these challenges.

Core Synthesis Pathway: Reductive Amination of Cyclopentanone

The most common and reliable method for synthesizing this compound involves a two-step process: the formation of cyclopentanone oxime followed by its reduction.

SynthesisWorkflow cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction & Salt Formation Cyclopentanone Cyclopentanone Oxime Cyclopentanone Oxime Cyclopentanone->Oxime pH control is critical Hydroxylamine_HCl Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine_HCl->Oxime pH control is critical Base Base (e.g., KOH) Base->Oxime pH control is critical Free_Base N-Cyclopentylhydroxylamine (Free Base) Oxime->Free_Base Controlled reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd) HCl HCl Free_Base->HCl Salt Formation Final_Product N-Cyclopentylhydroxylamine Hydrochloride HCl->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that can lead to low yields and impurities.

Question 1: My overall yield is significantly lower than expected. What are the most likely causes?

Answer: Low yields can originate from several stages of the synthesis. A systematic approach is needed to identify the root cause.

Troubleshooting Decision Tree for Low Yield:

Troubleshooting cluster_oximation Oximation Step Issues cluster_reduction Reduction Step Issues cluster_workup Workup & Purification Issues Start Low Yield Observed pH_Issue Incorrect pH?[2] Start->pH_Issue Reducer_Inactive Inactive Reducing Agent? Start->Reducer_Inactive Product_Loss Product Loss During Extraction? Start->Product_Loss Temp_Issue Suboptimal Temperature?[2] pH_Issue->Temp_Issue Sol_pH Monitor & Adjust pH to ~4-5 pH_Issue->Sol_pH Reagent_Issue Poor Reagent Quality? Temp_Issue->Reagent_Issue Sol_Temp Optimize Temperature (e.g., Reflux) Temp_Issue->Sol_Temp Sol_Reagent Use Fresh, High-Purity Reagents Reagent_Issue->Sol_Reagent Over_Reduction Over-reduction to Amine? Reducer_Inactive->Over_Reduction Sol_Reducer Use Fresh Reducing Agent Reducer_Inactive->Sol_Reducer Side_Reactions Side Reactions? Over_Reduction->Side_Reactions Sol_Over_Reduction Use Milder Reducing Agent (e.g., NaBH3CN) Over_Reduction->Sol_Over_Reduction Sol_Side Control Stoichiometry & Temperature Side_Reactions->Sol_Side Decomposition Decomposition on Warming?[1] Product_Loss->Decomposition Sol_Extraction Optimize Solvent & pH for Extraction Product_Loss->Sol_Extraction Purification_Loss Loss During Recrystallization? Decomposition->Purification_Loss Sol_Decomp Maintain Low Temperatures During Workup Decomposition->Sol_Decomp Sol_Purify Optimize Recrystallization Solvent System Purification_Loss->Sol_Purify

Sources

Technical Support Center: Purification of N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-cyclopentylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important synthetic intermediate. Our goal is to combine technical accuracy with practical, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Question: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent issue that can often be resolved by systematically optimizing your procedure. The primary causes typically fall into a few categories:

  • Excessive Solvent Use: The most common reason for low yield is using too much solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point. If an excessive volume of solvent is used, the solution will not be saturated, and a significant portion of your product will remain in the mother liquor upon cooling.

    • Solution: Add the solvent in small portions to the heated crude material until it just dissolves.[1] This ensures you are close to the saturation point.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If this compound has significant solubility in the chosen solvent even at low temperatures, your recovery will be poor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents. Based on the behavior of similar amine hydrochlorides, consider solvent systems like isopropanol, ethanol/ethyl acetate mixtures, or methanol.[2][3]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.[1]

    • Solution: Use a pre-heated funnel and receiving flask for hot filtration.[1] Work quickly to minimize cooling during the transfer.

  • Insufficient Cooling: For maximum yield, the crystallized solution should be thoroughly cooled.

    • Solution: After slow cooling to room temperature to encourage the formation of large, pure crystals, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.[1][2]

Question: After purification, my this compound is still showing impurities by TLC/HPLC analysis. How can I remove persistent impurities?

Answer: The presence of persistent impurities after initial purification suggests they have similar physicochemical properties to your target compound. Here are several strategies to address this:

  • Optimize Recrystallization: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can be effective. Impurities that were soluble in the first solvent may be insoluble in the second.

  • Acid-Base Extraction: This is a powerful technique for purifying amine salts by separating them from non-basic impurities.[4][5]

    • Dissolve the impure hydrochloride salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine and form the free base (N-cyclopentylhydroxylamine).[5][6]

    • Extract the free base into an organic solvent like ethyl acetate or dichloromethane.[6] Non-basic organic impurities will be co-extracted.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • To recover the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether. The purified this compound will precipitate and can be collected by filtration.

  • Column Chromatography: While chromatography of polar amine salts on silica gel can be challenging due to streaking, it can be effective with careful method development.

    • Normal Phase (Silica Gel): Use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to suppress the interaction of the amine with the acidic silica surface.[7] A gradient elution from a less polar to a more polar solvent system (e.g., hexane/ethyl acetate to ethyl acetate/methanol) is often necessary.

    • Reverse Phase Chromatography: This can be an excellent alternative for purifying polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide good separation.[7]

  • Solid-Phase Extraction (SPE): For smaller scales, cation exchange cartridges (e.g., SCX) can be very effective.[6] The crude material is dissolved in a suitable solvent (e.g., methanol) and loaded onto the cartridge. Non-basic impurities are washed away with methanol. The desired amine is then eluted by washing the cartridge with a solution of ammonia in methanol.[6] The solvent is then evaporated, and the free base is converted back to the hydrochloride salt.

Question: My purified this compound is discolored (e.g., yellow or brown). What causes this and how can it be resolved?

Answer: Discoloration often arises from trace, highly colored impurities, which may be present in very small quantities.

  • Oxidation: Hydroxylamine derivatives can be susceptible to oxidation, which can form colored byproducts.

    • Solution: Handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. Store the purified product in a tightly sealed container, protected from light and air.

  • Residual Synthetic Reagents or Byproducts: Some reagents or byproducts from the synthesis may be colored and carried through the purification.

    • Solution: The addition of a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities.[2] After adding the activated carbon, the mixture should be heated for a short period and then hot-filtered to remove the carbon before allowing the solution to cool and crystallize.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in analogous N-substituted hydroxylamine syntheses include:

  • Over-alkylation products: For example, N,O-dicyclopentylhydroxylamine or N,N-dicyclopentylhydroxylamine, if cyclopentyl halide is used as a starting material.[2]

  • Unreacted starting materials: Such as cyclopentanone or hydroxylamine.

  • Side-reaction products: Depending on the specific reagents and conditions used.

Q2: What is the best way to monitor the purity of this compound during the purification process?

A2: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a mixture and track the progress of a purification. For hydroxylamines, a stain like ninhydrin can be used for visualization.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase method with UV detection is common.[8][9] For compounds lacking a strong chromophore, derivatization or alternative detection methods like mass spectrometry (LC-MS) may be necessary.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying impurities if their structures are known.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[10][11]

Q3: What are the ideal storage conditions for purified this compound to prevent degradation?

A3: As a hydrochloride salt, the compound is generally more stable than its free base form. However, to ensure long-term stability, it should be stored in a cool, dry, and dark place in a well-sealed container.[12][13] Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation.[14]

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of this compound by recrystallization, a fundamental technique for removing impurities from a solid sample.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or an Ethyl Acetate/Methanol mixture)

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: If the optimal solvent is unknown, perform small-scale solubility tests. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.[1] Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your crude product). Re-heat the solution to boiling for 5-10 minutes.[2]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask to remove the insoluble materials.[1]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[2]

  • Isolation of Crystals: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent. Swirl the cold crystal slurry and pour it into the Buchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[1]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility at 25°CSolubility at BoilingSuitability
WaterHighVery HighPoor (high loss in mother liquor)
IsopropanolLowHighExcellent
EthanolModerateHighGood
Ethyl AcetateVery LowLowPoor (may require co-solvent)
TolueneInsolubleInsolubleUnsuitable
HexaneInsolubleInsolubleUnsuitable

Note: This table is illustrative, based on the general solubility of amine hydrochlorides.[15][16] Actual solubilities for this compound should be experimentally determined.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude N-Cyclopentylhydroxylamine HCl Analysis TLC / HPLC / NMR Analysis Crude->Analysis Assess Purity Recrystallization Recrystallization (e.g., Isopropanol) Analysis->Recrystallization High Purity Needed Extraction Acid-Base Extraction Analysis->Extraction Non-basic Impurities Chromatography Column Chromatography (Normal or Reverse Phase) Analysis->Chromatography Difficult Separations Pure_Product Pure N-Cyclopentylhydroxylamine HCl Recrystallization->Pure_Product Extraction->Pure_Product Chromatography->Pure_Product Final_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure_Product->Final_Analysis Quality Control

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield from Recrystallization Cause1 Excess Solvent Start->Cause1 Cause2 Poor Solvent Choice Start->Cause2 Cause3 Premature Crystallization Start->Cause3 Cause4 Incomplete Cooling Start->Cause4 Sol1 Use Minimal Hot Solvent Cause1->Sol1 Sol2 Perform Solubility Screening Cause2->Sol2 Sol3 Pre-heat Funnel & Flask Cause3->Sol3 Sol4 Use Ice Bath After Slow Cool Cause4->Sol4

Caption: Troubleshooting low yield in recrystallization.

References

  • University of Missouri System. (2020, October 23). Amine Extraction in the Laboratory. Organic Chemistry II.
  • Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • BenchChem. (2025). Challenges in the purification of O-Decylhydroxylamine derivatives.
  • Reddit r/Chempros community. (2024, March 12). Amine workup. Reddit. Retrieved from [Link]

  • ACS Omega. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019, August 8). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Technique.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • NIH National Library of Medicine. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentylhydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. Retrieved from [Link]

  • SciSpace. (2017, March 21). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Retrieved from [Link]

  • Mylan Laboratories Limited. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • NIH National Library of Medicine. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • ResearchGate. (2009, February 11). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). List of solvents used in the systematic screening. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Retrieved from [Link]

  • PubMed. (n.d.). Degradation kinetics of phentolamine hydrochloride in solution. Retrieved from [Link]

Sources

Preventing degradation of N-cyclopentylhydroxylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyclopentylhydroxylamine Hydrochloride

A Guide to Preventing Degradation in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in solution. By understanding the underlying chemical principles of its degradation, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an N-substituted hydroxylamine salt. Like many hydroxylamine derivatives, it is susceptible to degradation, primarily through oxidation.[1][2] This instability can lead to the formation of impurities, such as the corresponding nitroso and nitro compounds, which can compromise the results of your experiments, reduce the potency of active pharmaceutical ingredients (APIs), and introduce variability.[1] Maintaining its stability in solution is therefore critical for reliable and accurate research.

Q2: What are the primary factors that cause degradation?

The degradation of this compound in solution is primarily influenced by several factors:

  • pH: The stability of hydroxylamines is highly pH-dependent. Decomposition is significantly accelerated at a pH above 7.0.[3][4]

  • Oxygen: As an oxidative process, the presence of atmospheric oxygen is a key driver of degradation.[5]

  • Metal Ions: Trace amounts of multivalent metal cations, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalytically accelerate the decomposition of hydroxylamines.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[6][7] Stabilized solutions should ideally be stored at temperatures below 25°C.[7][8]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.

Q3: What is the ideal pH for storing a solution of this compound?

An acidic pH is crucial for stability. The hydrochloride salt form inherently provides an acidic environment when dissolved in neutral solvents like water. This is because the protonated form of the hydroxylamine is less susceptible to oxidation. While the optimal pH can be compound-specific, maintaining a pH well below 7 is a general best practice.[3][4] For some related compounds, maximum stability has been observed at even lower pH values, between 1 and 5.[9]

Q4: Which solvents are recommended for preparing stock solutions?

For this compound, the choice of solvent depends on the experimental requirements.

  • Deoxygenated Water: High-purity, deoxygenated water is a common choice. It is critical to remove dissolved oxygen to minimize oxidation.

  • Methanol: Methanol can also be used, particularly in applications where an organic solvent is required.[10][11]

  • Buffers: If a buffered system is required, use acidic buffers (e.g., citrate, phosphate) and ensure all buffer components are free of contaminating metal ions.

Q5: Should I be concerned about the solid (powder) form of the compound degrading?

The solid hydrochloride salt is generally much more stable than its solution form. However, it is still important to store it properly. Keep the container tightly closed in a dry, cool, and well-ventilated place to protect it from moisture and air.[12][13][14] Some hydroxylamine derivatives are known to be sensitive to air and moisture even in solid form.

Troubleshooting Guide

Problem 1: My solution of this compound has turned yellow or brown.

  • Probable Cause: This is a classic sign of oxidation. N-alkylhydroxylamines can be oxidized first to the corresponding nitroso compounds and then further to nitro compounds.[1] These species are often colored, leading to the observed discoloration. The reaction is accelerated by exposure to oxygen, inappropriate pH (neutral or basic), and the presence of catalytic metal ions.[3]

  • Solution Workflow:

    Solution Discoloration Troubleshooting

  • Corrective Actions:

    • Discard the Solution: Do not use the discolored solution as its purity is compromised.

    • Control the Atmosphere: Prepare fresh solutions using solvents that have been thoroughly deoxygenated by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.

    • Ensure Acidic pH: Verify that the pH of your final solution is acidic. If preparing solutions in a buffer, ensure the buffer's pH is below 6.

    • Chelate Metal Ions: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.1-1 mM, to sequester any trace metal ions that could catalyze degradation.[3]

Problem 2: I am seeing inconsistent results in my assay or unexpected peaks in my HPLC/LC-MS analysis.

  • Probable Cause: Inconsistent results are often a sign of time-dependent degradation of your analyte in solution. The appearance of new, unexpected peaks in a chromatogram strongly suggests the formation of degradation products. The primary degradation pathway for N-alkylhydroxylamines is oxidation, which would lead to species with different retention times and mass-to-charge ratios.[1]

  • Solution Workflow:

    G cluster_prep Solution Preparation & Storage cluster_analysis Stability Analysis cluster_decision Decision A Prepare Solution (Deoxygenated Solvent, Acidic pH) B Store at 2-8°C (Inert Atmosphere, Protected from Light) A->B C t=0 Analysis (HPLC/LC-MS) E Compare Chromatograms C->E D t=X hours/days Analysis D->E F New Peaks or Decreased Main Peak? E->F G Yes: Degradation Occurring F->G Yes H No: Solution is Stable F->H No I Action: Prepare Fresh Daily or Re-evaluate Storage Conditions G->I

    Workflow for Verifying Solution Stability

  • Corrective Actions:

    • Perform a Stability Study: Prepare a fresh solution and analyze it by a suitable method (e.g., HPLC-UV, LC-MS) immediately after preparation (t=0).[15][16] Store the solution under your standard conditions and re-analyze it at subsequent time points (e.g., 4, 8, 24 hours). A decrease in the main peak area and/or the appearance of new peaks confirms instability.

    • Prepare Solutions Freshly: The most reliable approach is to prepare solutions of this compound immediately before use.

    • Optimize Storage Conditions: If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed vial with minimal headspace, under an inert atmosphere (e.g., argon), and protected from light.[13][14]

Protocols for Enhanced Stability

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol incorporates best practices to minimize degradation during preparation and short-term storage.

  • Solvent Deoxygenation: Take a suitable volume of high-purity water (e.g., Milli-Q or 18 MΩ·cm) in a flask. Sparge the water with a steady stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Addition of Chelator: To the deoxygenated water, add a stock solution of EDTA to achieve a final concentration of 0.1 mM. This will sequester catalytic metal ions.[3]

  • Weighing the Compound: Weigh the required amount of this compound solid in a clean vial. Perform this step efficiently to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution: Add the deoxygenated, EDTA-containing water to the solid and mix gently until fully dissolved.

  • Inert Atmosphere Storage: Immediately flush the headspace of the vial with the inert gas, seal it tightly with a Teflon-lined cap, and wrap the vial in aluminum foil to protect it from light.

  • Storage: Store the solution at 2-8°C. For optimal results, use the solution within 24 hours.

Data Summary: Recommended Handling & Storage Conditions
ParameterRecommendationRationale
pH Acidic (typically < 6)The protonated form is more stable against oxidation.[3]
Solvent Deoxygenated high-purity water or methanolMinimizes the primary reactant for oxidation.
Temperature 2-8°C for solutions, Cool/dry for solidReduces the rate of degradation reactions.[8][14]
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to atmospheric oxygen.
Additives 0.1-1 mM EDTAChelates catalytic metal ions like Fe³⁺ and Cu²⁺.[3]
Light Protect from light (e.g., amber vials, foil)Prevents photolytic degradation pathways.[13]

References

  • Stabilization of hydroxylamine solutions.
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. Princeton University.
  • Oxidation of N-Alkylhydroxylamines. IV.
  • Effect of pH on the hydroxylamine reductase activity of HCP.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH.
  • Hydroxylamine hydrochloride - SAFETY D
  • Solution stability of ciclosidomine. PubMed.
  • Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry.
  • HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. Loba Chemie.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.
  • Stabilization of hydroxylamine solutions.
  • Preparation and purification of hydroxylamine stabilizers.
  • Stability of amitriptyline hydrochloride in a commercial aqueous solution. PubMed.
  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chrom
  • SAFETY D
  • Influence of pH a, temperature b and hydroxylamine (NH2OH)
  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants.
  • Oxidation of N-alkyl- and NN-dialkylhydroxylamines by partially purified preparations of trimethylamine mono-oxygenase
  • Stabilization of aqueous hydroxylamine solutions.
  • Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY D
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Synthesis of N-substituted N-nitrosohydroxylamines as inhibitors of mushroom tyrosinase. PubMed.
  • Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry.
  • SAFETY D
  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA.
  • Proposed mechanism for the oxidation of α-H N,N-dialkylhydroxylamines to nitrones by 1.
  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate.
  • Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS.

Sources

Troubleshooting guide for N-cyclopentylhydroxylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyclopentylhydroxylamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.

1. What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your reagent is critical for experimental design.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 155-158 °C (decomposes)[2]
Solubility Soluble in water (560 g/L at 20 °C)[3][4]
pH 2.5 - 3.5 (5% aqueous solution)[2][3]

2. How should this compound be stored?

Proper storage is crucial to maintain the reagent's stability and reactivity. It is hygroscopic and sensitive to moisture and air.[2][4] Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][5] Keep away from heat, sparks, and open flames.[2][3][5] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen).

3. What are the primary safety precautions when handling this compound?

This compound is a hazardous substance and must be handled with appropriate safety measures. It is toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation and skin irritation.[2][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

4. In what types of reactions is this compound typically used?

This compound serves as a key building block in organic synthesis. It is often used in the synthesis of N-heterocycles and as a precursor for creating oximes and nitrones, which are valuable intermediates in various synthetic pathways, including 1,3-dipolar cycloadditions.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.

Problem 1: Low or No Product Yield

A common frustration in synthesis is the failure to obtain the desired product in a reasonable yield. The following flowchart outlines a systematic approach to troubleshoot this issue.

Low_Yield_Troubleshooting cluster_start cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low or No Product Yield Reagent_Quality Verify Reagent Quality (Purity, Age, Storage) Start->Reagent_Quality Base_Strength Check Base Equivalence & Strength (Is it sufficient to deprotonate the hydrochloride?) Reagent_Quality->Base_Strength If reagents are fine Temperature Optimize Temperature (Too low? Too high leading to decomposition?) Base_Strength->Temperature If base is appropriate Solvent Evaluate Solvent Choice (Solubility of reactants, compatibility) Temperature->Solvent Reaction_Time Adjust Reaction Time (Monitor with TLC/LC-MS) Solvent->Reaction_Time Quenching Review Quenching Step (Premature quenching? Inappropriate pH?) Reaction_Time->Quenching If conditions are optimized Extraction Optimize Extraction (Solvent choice, number of extractions) Quenching->Extraction

Caption: Troubleshooting workflow for low product yield.

Detailed Steps & Explanations:

  • Verify Reagent Quality: this compound can degrade over time, especially if not stored properly.[4] Use a fresh batch or verify the purity of the existing stock using techniques like NMR or melting point analysis.

  • Check Base Equivalence and Strength: As a hydrochloride salt, a base is typically required to liberate the free hydroxylamine for reaction. Ensure at least one equivalent of a suitable base is used. The choice of base is critical; a base that is too weak may not fully deprotonate the salt, while a very strong base could lead to side reactions.

  • Optimize Temperature: Many reactions involving hydroxylamines are temperature-sensitive. Low temperatures may result in slow or incomplete reactions, while high temperatures can cause decomposition of the hydroxylamine or the product.[7] A temperature screen is often a valuable optimization step.

  • Evaluate Solvent Choice: The solvent must be appropriate for the reaction type and fully dissolve all reactants. Poor solubility can significantly hinder reaction rates. Consider solvents like toluene, DMF, or acetonitrile, but be aware that they can influence reaction outcomes.[8]

  • Adjust Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Review Quenching and Extraction: The workup procedure is critical for isolating the desired product. Ensure the quenching step does not degrade the product. The choice of extraction solvent and the pH of the aqueous layer during extraction can significantly impact the recovery of your product.

Problem 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Side_Products_Troubleshooting cluster_start cluster_causes Potential Causes cluster_solutions Solutions Start Multiple Products Observed Over_Oxidation Over-oxidation of Hydroxylamine Start->Over_Oxidation Dimerization Dimerization or Polymerization Start->Dimerization Rearrangement Product Rearrangement Start->Rearrangement Inert_Atmosphere Run under Inert Atmosphere (N₂ or Ar) Over_Oxidation->Inert_Atmosphere Lower_Temp Lower Reaction Temperature Over_Oxidation->Lower_Temp Control_Stoichiometry Control Stoichiometry Carefully Dimerization->Control_Stoichiometry Rearrangement->Lower_Temp Change_Solvent Change Solvent Rearrangement->Change_Solvent

Sources

Navigating the Scale-Up of N-Cyclopentylhydroxylamine Hydrochloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-cyclopentylhydroxylamine hydrochloride is a critical step in the development of various pharmaceutical compounds. While the bench-scale synthesis may appear straightforward, scaling up this process presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions, empowering you to navigate the complexities of large-scale production with confidence.

Troubleshooting Guide: From Unexpected By-products to Reaction Stalls

This section addresses specific problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Scenario 1: Low Yield of this compound and Formation of a Significant By-product.

Question: We are scaling up the synthesis of this compound from cyclopentyl halide and hydroxylamine. However, our yield is significantly lower than in the lab-scale experiment, and we are observing a substantial amount of a higher molecular weight impurity. What is happening and how can we fix it?

Potential Cause: The formation of a higher molecular weight by-product is likely due to the dialkylation of hydroxylamine, resulting in the formation of N,N-dicyclopentylhydroxylamine. This side reaction becomes more prevalent at larger scales due to localized "hot spots" or inadequate mixing, leading to areas with a high concentration of the cyclopentyl halide relative to hydroxylamine.[1][2]

Solution:

  • Stoichiometry Control: Increase the molar excess of hydroxylamine hydrochloride. In similar syntheses, such as that of N-benzylhydroxylamine hydrochloride, using a significant excess of hydroxylamine (e.g., 4 equivalents) was shown to suppress the formation of the dibenzyl-substituted byproduct.[1] A similar strategy can be applied here.

  • Controlled Addition: Instead of adding the cyclopentyl halide all at once, implement a slow, controlled addition to the reaction mixture. This maintains a consistently high molar ratio of hydroxylamine to the electrophile, minimizing the chance of the desired product reacting further.

  • Improved Agitation: Ensure efficient and vigorous stirring throughout the reaction to maintain homogeneity and prevent localized concentration gradients.

Experimental Protocol: Optimizing Reagent Stoichiometry and Addition

ParameterLaboratory Scale (Example)Recommended Scale-UpRationale
Hydroxylamine HCl (eq.)2.04.0 - 5.0Suppresses dialkylation by maintaining a high concentration of the primary nucleophile.[1]
Cyclopentyl Halide (eq.)1.01.0Limiting reagent.
Addition of Cyclopentyl HalideBolus additionSlow, dropwise addition over 1-2 hoursPrevents localized high concentrations of the electrophile.
AgitationMagnetic stirringOverhead mechanical stirringEnsures efficient mixing in larger reaction volumes.

Scenario 2: The Reaction is Sluggish and Fails to Reach Completion.

Question: Our scale-up reaction of cyclopentyl halide with hydroxylamine is proceeding very slowly, and we are seeing a significant amount of unreacted starting material even after extended reaction times. How can we drive the reaction to completion?

Potential Cause: Insufficient reaction temperature or inadequate activation of the hydroxylamine can lead to slow reaction kinetics. While higher temperatures can increase the reaction rate, they also pose a significant safety risk due to the potential for exothermic decomposition of hydroxylamine.[1][3]

Solution:

  • Temperature Optimization: Carefully increase the reaction temperature in small increments (e.g., 5-10 °C at a time) while closely monitoring the reaction progress and internal temperature. For the analogous N-benzylhydroxylamine synthesis, a temperature of 60 °C was found to be optimal, as higher temperatures did not significantly improve the yield but increased safety concerns.[3]

  • Base Selection and Addition: The choice and handling of the base are critical. A strong base is required to generate the free hydroxylamine nucleophile from its hydrochloride salt. The neutralization of hydroxylamine hydrochloride with a base like sodium hydroxide is exothermic and should be performed slowly with efficient cooling to prevent temperature spikes.[2]

  • Continuous Flow Synthesis: For larger scales, transitioning to a continuous flow reactor can offer superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures, ultimately leading to improved reaction efficiency and reduced risk.[1][2]

DOT Diagram: Troubleshooting Logic for Incomplete Reaction

G start Incomplete Reaction: Unreacted Starting Material q1 Is the reaction temperature optimized? start->q1 s1 Carefully increase temperature in small increments. Monitor for exotherms. q1->s1 a1_no q2 Is the base addition and handling appropriate? q1->q2 a1_yes a1_yes Yes a1_no No s1->q2 s2 Ensure slow, cooled addition of base to hydroxylamine HCl. Consider alternative bases. q2->s2 a2_no q3 Is the reaction at a scale where batch processing is inefficient/unsafe? q2->q3 a2_yes a2_yes Yes a2_no No s2->q3 s3 Consider transitioning to a continuous flow process for better control. q3->s3 a3_yes end Reaction Completion Achieved q3->end a3_no a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for an incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

The most significant safety concern is the thermal instability of hydroxylamine, especially at elevated temperatures and in the presence of bases.[1][3] The decomposition of hydroxylamine can be highly exothermic and potentially explosive. Therefore, strict temperature control is paramount. Additionally, the reaction to form the free hydroxylamine from its hydrochloride salt using a strong base is also exothermic and requires careful management.[2]

Q2: How can I effectively monitor the progress of the reaction at a larger scale?

For large-scale reactions, in-process controls (IPCs) are essential. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the cyclopentyl halide starting material and the appearance of the N-cyclopentylhydroxylamine product and any by-products. Thin Layer Chromatography (TLC) can also be a quick, qualitative tool for monitoring progress.

Q3: What is the best method for purifying this compound at scale?

Crystallization is a common and effective method for purifying hydrochloride salts at scale. The crude product can be dissolved in a suitable solvent, such as ethyl acetate, and then cooled to induce crystallization.[1] The choice of solvent is critical to ensure high recovery of the desired product while leaving impurities in the mother liquor. Decolorizing with activated carbon before filtration can also improve the purity and color of the final product.[1]

Q4: Can a continuous flow process truly be advantageous for this synthesis?

Yes, a continuous flow process offers several key advantages for a reaction with inherent safety risks like this one.[1][2] The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for highly efficient heat exchange, preventing dangerous temperature spikes.[1] This enhanced control can lead to higher yields, better purity, and a significantly improved safety profile, making it a highly attractive option for industrial-scale production.[1][3]

DOT Diagram: Batch vs. Continuous Flow Synthesis

G cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis b_start Large Reactor b_reagents All Reagents Added b_start->b_reagents b_reaction Bulk Reaction b_reagents->b_reaction b_workup Work-up b_reaction->b_workup f_reagentA Reagent A Stream f_mixer Mixing Point f_reagentA->f_mixer f_reagentB Reagent B Stream f_reagentB->f_mixer f_reactor Heated Reactor Coil f_mixer->f_reactor f_collection Product Collection f_reactor->f_collection

Caption: Comparison of batch and continuous flow synthesis workflows.

References

  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC - NIH. (n.d.).
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (n.d.).
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (n.d.).
  • (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - ResearchGate. (2025, April 22).

Sources

Technical Support Center: Characterization of Byproducts in N-Cyclopentylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of N-cyclopentylhydroxylamine hydrochloride. This guide is designed to assist you in troubleshooting and characterizing potential byproducts that may arise during your synthetic procedures. As Senior Application Scientists, we understand the critical importance of purity and the challenges of identifying and mitigating unwanted side reactions. This resource provides in-depth, experience-driven insights and practical, step-by-step protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing an unexpected peak in my HPLC/GC analysis of the crude this compound. What could it be?

This is a common issue. The presence of unexpected peaks often points to the formation of byproducts. The most likely culprits in this synthesis are dicyclopentylhydroxylamine, cyclopentanone oxime, and unreacted starting materials. The formation of these byproducts is highly dependent on reaction conditions.

Causality:

  • Dicyclopentylhydroxylamine: This byproduct typically forms when the N-cyclopentylhydroxylamine product reacts with another molecule of the cyclopentyl precursor (e.g., cyclopentyl bromide or cyclopentanone in a reductive amination). This is more likely to occur if there is a localized excess of the cyclopentylating agent or if the reaction is run for an extended period at elevated temperatures.

  • Cyclopentanone Oxime: If your synthesis starts from cyclopentanone and hydroxylamine, incomplete reduction of the intermediate oxime can lead to its presence as an impurity.[1] The efficiency of the reducing agent and the reaction conditions are critical here.

  • Over-oxidation Products: Depending on the synthetic route and purification methods, oxidation of the desired hydroxylamine can occur, leading to nitrones or other oxidized species.[2]

Troubleshooting Workflow:

Byproduct_Identification_Workflow start Unexpected Peak Observed in HPLC/GC check_sm Check for Unreacted Starting Materials start->check_sm ms_analysis Perform GC-MS or LC-MS Analysis check_sm->ms_analysis If not starting material nmr_analysis Isolate Impurity and Perform NMR Spectroscopy ms_analysis->nmr_analysis For structural confirmation compare_data Compare Spectra with Known Byproducts nmr_analysis->compare_data identify Identify Byproduct compare_data->identify

Caption: Workflow for identifying unknown byproducts.

FAQ 2: My reaction yield is consistently low, and I suspect byproduct formation is the primary cause. How can I optimize the reaction to minimize side products?

Low yields are often directly correlated with the prevalence of side reactions. Optimizing your reaction parameters is key to shifting the equilibrium towards your desired product.

Expert Insights on Optimization:

  • Stoichiometry is Crucial: Ensure a slight excess of hydroxylamine hydrochloride is used. This helps to drive the reaction to completion and minimizes the chance of the N-cyclopentylhydroxylamine product reacting with the cyclopentylating agent to form the di-substituted byproduct.[3]

  • Temperature Control: Maintain the recommended reaction temperature. Exceeding the optimal temperature can increase the rate of side reactions, particularly the formation of dicyclopentylhydroxylamine and degradation products.

  • pH Management: The pH of the reaction mixture can significantly influence the reaction pathway. The synthesis of oximes from ketones and hydroxylamine, a common route, is pH-dependent.[1] A delicate balance is required to ensure the availability of the free hydroxylamine nucleophile.

  • Order of Addition: The way you introduce your reagents can impact the local concentrations and, consequently, the product distribution. A slow, controlled addition of the cyclopentylating agent to the hydroxylamine solution is generally recommended.

Reaction Optimization Strategy:

Reaction_Optimization low_yield Low Yield of N-cyclopentylhydroxylamine Hydrochloride analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) low_yield->analyze_byproducts adjust_stoichiometry Adjust Stoichiometry (Excess Hydroxylamine) analyze_byproducts->adjust_stoichiometry control_temp Optimize Temperature analyze_byproducts->control_temp control_ph Control pH analyze_byproducts->control_ph optimize_addition Optimize Reagent Addition Rate analyze_byproducts->optimize_addition improved_yield Improved Yield adjust_stoichiometry->improved_yield control_temp->improved_yield control_ph->improved_yield optimize_addition->improved_yield

Caption: Strategy for optimizing reaction conditions to improve yield.

Byproduct Characterization Protocols

A multi-technique approach is essential for the unambiguous identification of byproducts.[4][5][6][7]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is an excellent first-line technique for identifying volatile and semi-volatile impurities like cyclopentanone oxime and dicyclopentylhydroxylamine.[4][8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If the product is a salt, neutralize a small aliquot with a base (e.g., dilute sodium bicarbonate) and extract with an organic solvent. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Instrument Parameters (Typical):

    • Column: A non-polar column (e.g., DB-5ms) is generally suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Compare the retention times of the observed peaks with those of authentic standards, if available.

    • Analyze the mass spectra of the unknown peaks. Look for the molecular ion peak (M+) and characteristic fragmentation patterns. For example, dicyclopentylhydroxylamine would show a different molecular ion and fragmentation pattern than the desired product.

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Less Volatile Byproducts

HPLC-MS (or LC-MS) is highly sensitive and versatile for a wide range of compounds, including those that are not amenable to GC.[4][5][8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude product in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-MS Instrument Parameters (Typical):

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode is usually effective for hydroxylamine derivatives.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the parent ions for each peak. This will provide the molecular weight of the potential byproducts.

    • Utilize tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination.[6] If a significant amount of an impurity is present, it can often be identified directly from the NMR of the crude mixture. Otherwise, preparative chromatography may be necessary for isolation.

Key Diagnostic Signals:

CompoundKey ¹H NMR Signals (Approximate δ, in CDCl₃)Key ¹³C NMR Signals (Approximate δ, in CDCl₃)
N-cyclopentylhydroxylamineMultiplet for cyclopentyl protons, broad singlet for OH and NH protons.Resonances corresponding to the five distinct carbons of the cyclopentyl group.
DicyclopentylhydroxylamineMultiplets for two sets of cyclopentyl protons.Resonances for ten carbons from the two cyclopentyl groups.
Cyclopentanone OximeDistinct multiplets for the α- and β-protons to the C=N bond.A downfield signal for the C=N carbon.

Data Summary: Common Byproducts and Their Properties

ByproductMolecular FormulaMolecular Weight ( g/mol )Potential Formation Pathway
DicyclopentylhydroxylamineC₁₀H₁₉NO169.27Reaction of N-cyclopentylhydroxylamine with a cyclopentylating agent.
Cyclopentanone OximeC₅H₉NO99.13Incomplete reduction of the oxime intermediate in syntheses from cyclopentanone.[1]
N-Cyclopentyl-nitroneC₅H₉NO99.13Oxidation of N-cyclopentylhydroxylamine.[2]

Conclusion

A systematic approach to byproduct characterization is essential for the successful development of a robust synthesis for this compound. By combining chromatographic separation with mass spectrometry and NMR spectroscopy, researchers can confidently identify impurities and optimize reaction conditions to improve product purity and yield. This guide provides a foundational framework for troubleshooting and analysis, empowering you to overcome common synthetic challenges.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Cyclopentanone Oxime from Cyclopentanone and Hydroxylamine Hydrochloride.
  • Pharma Knowledge Forum. (2024). Top 11 Pharmaceutical Analytical Techniques Explained.
  • Walsh Medical Media. (n.d.). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products.
  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis.
  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • CHIMIA. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).

Sources

Technical Support Center: Purifying N-Cyclopentylhydroxylamine Hydrochloride via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-cyclopentylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography of this polar, salt-based compound. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and optimize your purification process.

Part 1: Frequently Asked Questions (FAQs) - Method Development

This section addresses the initial decisions you'll face when setting up your purification method. Making informed choices here can prevent many common problems.

Q1: What is the most suitable stationary phase for purifying this compound?

Answer: this compound is a polar molecule, and its hydrochloride salt form adds to its polarity and potential for strong interactions. Your choice of stationary phase is critical for success.

  • Standard Approach (Normal Phase): For most applications, silica gel (SiO₂) is the standard starting point. It is a highly polar stationary phase that separates compounds based on their polarity. However, the acidic nature of standard silica gel, due to surface silanol groups (Si-OH), can cause significant issues with amines and their salts, leading to irreversible adsorption or severe peak tailing.[1][2]

  • Alternative Polar Stationary Phases: If silica proves problematic, consider alumina (Al₂O₃) . Alumina is also a polar adsorbent but is available in three grades: acidic, neutral, and basic. For an amine hydrochloride, neutral or basic alumina can provide better recovery and peak shape by minimizing the strong acidic interactions that occur on silica.[3]

  • Advanced Approaches (Reverse Phase & HILIC): For highly polar compounds that are difficult to separate on normal-phase media, two alternative techniques are highly effective:

    • Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The compound is retained by hydrophobic interactions. This can be an excellent choice for polar salts.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (similar to normal phase) but with a high-organic, aqueous mobile phase, similar to reverse-phase.[4] It is specifically designed to retain and separate very polar compounds that show little to no retention in reverse-phase chromatography.[4]

Workflow for Stationary Phase Selection A decision tree to guide the selection of the appropriate chromatographic technique.

start Is the crude product soluble in nonpolar solvents (e.g., DCM, Hexane)? np Attempt Normal Phase Chromatography (Silica or Alumina) start->np Yes rp_hilic Consider Reverse-Phase or HILIC start->rp_hilic No tailing Does the spot streak or tail significantly on a silica TLC plate? np->tailing silica Use standard Silica Gel. tailing->silica No additives Use Silica Gel with a basic modifier in the eluent (e.g., TEA, NH4OH). tailing->additives Yes alumina Alternatively, use neutral or basic Alumina. additives->alumina

Q2: How should I select and optimize the mobile phase (eluent) for this compound?

Answer: The mobile phase must be chosen to provide differential partitioning of your target compound and its impurities between the mobile and stationary phases.

For normal-phase chromatography on silica or alumina , you will use a mixture of a non-polar and a polar solvent.

  • Solvent System: A common starting point is a mixture of Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol. You can determine the ideal ratio by running Thin Layer Chromatography (TLC) plates with varying solvent ratios. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure it moves off the column effectively but is well-separated from impurities.[5]

  • The Critical Role of Modifiers: Due to the basic nitrogen atom in your compound, interactions with acidic silanol groups on silica are highly likely, causing streaking. To mitigate this, add a small amount of a basic modifier to your mobile phase.[2][3]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added. The TEA is more basic than your product and will preferentially bind to the active silanol sites, allowing your compound to elute with a symmetrical peak shape.

    • Ammonium Hydroxide (NH₄OH): A few drops of concentrated ammonium hydroxide added to the polar component of your mobile phase (e.g., methanol) can also be effective.[3]

For reverse-phase chromatography , the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • pH Adjustment: Since you are working with a hydrochloride salt, maintaining a low pH is often beneficial to keep the amine protonated and improve water solubility. Adding a small amount of an acid like formic acid or acetic acid (0.1%) to the mobile phase can improve peak shape and reproducibility.

Chromatography Mode Stationary Phase Typical Mobile Phase Recommended Modifier Rationale
Normal Phase Silica GelDichloromethane/Methanol0.5% Triethylamine (TEA)Masks acidic silanol sites to prevent peak tailing of the amine.[2][3]
Normal Phase Neutral/Basic AluminaHexane/Ethyl AcetateNone typically neededThe stationary phase is not acidic, reducing the need for a basic modifier.[3]
Reverse Phase C18-SilicaWater/Acetonitrile0.1% Formic AcidEnsures the amine remains protonated, improving peak shape and retention consistency.
HILIC Silica or Amide ColumnAcetonitrile/WaterAmmonium formate/acetate bufferProvides conductivity and controls secondary ionic interactions for reproducible retention.[4]
Q3: My compound has poor solubility in the starting eluent. How do I load it onto the column?

Answer: This is a frequent challenge with polar salts. Loading the sample in a large volume of a strong solvent will destroy the separation. The preferred method in this scenario is dry loading .[6] This technique ensures your compound is introduced to the column in a concentrated band, leading to optimal separation.

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol, DCM).

  • Add Adsorbent: Add silica gel (or your chosen stationary phase) to the flask. A good rule of thumb is to add 5-10 times the mass of your crude product.[6]

  • Evaporate the Solvent: Swirl the flask to create a uniform slurry. Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is oily or clumpy, add more silica and repeat the evaporation.[6]

  • Load the Column: Carefully add the powdered sample-silica mixture to the top of your packed column.

  • Secure the Sample: Gently add a thin layer of sand (2-5 mm) over the sample layer to prevent it from being disturbed when you add the eluent.[6]

  • Begin Elution: Carefully add your mobile phase and begin running the column as planned.

Part 2: Troubleshooting Common Purification Problems

Even with careful planning, unexpected issues can arise. This section provides a logical framework for diagnosing and solving them.

Problem: My compound is streaking badly on the TLC plate and the column, resulting in mixed fractions.
  • Likely Cause: Strong, undesirable interactions between the basic nitrogen of your hydroxylamine and the acidic silanol groups on the silica gel surface.[1][2] The hydrochloride salt may not be stable on the silica surface, potentially liberating free HCl and exacerbating the issue.

  • Solution:

    • Add a Basic Modifier: As detailed in the previous section, immediately add 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide to your eluent system.[3] This is the most common and effective solution.

    • Change Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[3]

    • Consider Deactivation: Silica gel can be "deactivated" by pre-treating it with water or a water/TEA mixture, but this is a more advanced technique and is often less reproducible than simply adding a modifier to the mobile phase.

Problem: My compound appears to be degrading on the column. My yield is very low, and I see new, unexpected spots on the TLC of my fractions.
  • Likely Cause: N-cyclopentylhydroxylamine, like many hydroxylamines, may be susceptible to oxidation or acid-catalyzed degradation. The acidic surface of silica gel can act as a catalyst for decomposition.[5]

  • Solution:

    • Confirm Instability: First, confirm that the compound is indeed unstable on silica.

      a. Spot your crude material on the bottom-left corner of a square TLC plate. b. Elute the plate as you normally would. c. Remove the plate and allow it to dry completely. Do not visualize yet. d. Rotate the plate 90 degrees counter-clockwise, so your initial lane of spots is now on the bottom. e. Elute the plate again in the same solvent system. f. Visualize the plate. Stable compounds will appear on the diagonal. Any spots that appear off the diagonal represent degradation products formed while the compound was adsorbed on the silica.[5]

    • Mitigate Degradation:

      • Run the column faster ("Flash" Chromatography): Minimize the time your compound spends in contact with the silica.[5]

      • Use a Deactivated or Different Stationary Phase: Use neutral alumina or deactivated silica to remove the acidic catalyst.[5]

      • Work at Lower Temperatures: If practical, running the column in a cold room can sometimes slow degradation pathways.

Troubleshooting Decision Tree A logical workflow for diagnosing and solving common chromatography issues.

start Problem Encountered problem_type What is the nature of the problem? start->problem_type tailing Peak Tailing / Streaking problem_type->tailing Tailing degradation Low Recovery / New Spots problem_type->degradation Degradation no_elution Compound Won't Elute problem_type->no_elution No Elution cause_tailing Likely Cause: Acid-base interaction with silica. tailing->cause_tailing sol_tailing1 Solution 1: Add 0.5% TEA or NH4OH to the mobile phase. cause_tailing->sol_tailing1 sol_tailing2 Solution 2: Switch to neutral/basic Alumina. sol_tailing1->sol_tailing2 If ineffective cause_degradation Likely Cause: Compound is unstable on silica. degradation->cause_degradation sol_degradation1 Solution 1: Run column faster (Flash). Minimize contact time. cause_degradation->sol_degradation1 sol_degradation2 Solution 2: Use a less acidic stationary phase (e.g., neutral Alumina). sol_degradation1->sol_degradation2 If ineffective cause_no_elution Likely Cause: Mobile phase is too weak. no_elution->cause_no_elution sol_no_elution Solution: Gradually increase the polarity of the mobile phase (e.g., increase % Methanol). cause_no_elution->sol_no_elution

Problem: My compound is not coming off the column, even with a high concentration of polar solvent.
  • Likely Cause: The compound is either irreversibly adsorbed to the stationary phase, or the mobile phase is still not strong enough to elute it. This is common for salts on silica gel.

  • Solution:

    • Increase Eluent Strength: If you are using a DCM/Methanol system, gradually increase the methanol concentration. You may need to go as high as 20% or more. If this still fails, a flush with 5-10% ammonium hydroxide in methanol can elute highly retained polar compounds.[3]

    • Check for Precipitation: It is possible the compound has precipitated at the top of the column, especially if it has low solubility in the eluent. This reinforces the value of the dry loading technique.

    • Re-evaluate Your Method: If such a strong solvent is required, your initial method was not optimal. This indicates that a different stationary phase (Reverse-Phase or HILIC) is likely a much better choice for future purification attempts.[3][4]

Part 3: Post-Chromatography and Purity Assessment

After collecting fractions, it's crucial to confirm the purity of your product.

Q4: How can I analyze the collected fractions to confirm the purity of this compound?

Answer: A multi-tiered approach is recommended for robust purity analysis.

  • Thin Layer Chromatography (TLC): This is your primary tool for pooling fractions. Combine fractions that show a single, clean spot corresponding to the Rf of your product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the industry standard. Given the polar nature of your compound, a reverse-phase method is often suitable.

    • Methodology: An HPLC method for hydroxylamine impurities has been developed using a C18 column with a phosphate buffer/acetonitrile mobile phase.[7] A similar system could be adapted for your compound.

    • Derivatization: Hydroxylamines often lack a strong UV chromophore, making detection difficult. Pre-column derivatization with an aromatic aldehyde like benzaldehyde can form a stable, UV-active benzaldoxime derivative, significantly enhancing detection sensitivity.[8]

  • Gas Chromatography (GC): GC can also be used, often after derivatization to improve volatility. One method involves derivatizing hydroxylamine hydrochloride to acetone oxime.[9]

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm that the isolated compound is indeed this compound and is free of solvent residue or structurally similar impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Chromatography Forum. (2005). Analysis of Hydroxylamine: HPLC or GC?. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • IJPPR. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • ResearchGate. (2019). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. [Link]

  • ResearchGate. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. [Link]

  • American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]

  • Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • PubChem. N-cyclopentylhydroxylamine. [Link]

  • ResearchGate. (1995). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. [Link]

  • AJC. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • ResearchGate. (2009). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • IJIRT. (2023). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. [Link]

  • ResearchGate. (2012). Stress degradation studies on citicoline sodium and development of a validated stability-indicating HPLC assay. [Link]

  • PubMed. (1987). Degradation kinetics of phentolamine hydrochloride in solution. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Cyclopentylhydroxylamine Hydrochloride and Hydroxylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the hydroxylamine moiety serves as a cornerstone for constructing a multitude of essential nitrogen-containing functional groups. While hydroxylamine hydrochloride (NH₂OH·HCl) has long been the workhorse reagent for transformations like oximation and hydroxamic acid formation, the strategic use of N-substituted derivatives offers a gateway to greater molecular complexity and tailored physicochemical properties. This guide provides an in-depth, objective comparison between the classical reagent, hydroxylamine hydrochloride, and a representative N-alkylated analogue, N-cyclopentylhydroxylamine hydrochloride.

This analysis is designed for researchers, medicinal chemists, and process development scientists, moving beyond a simple catalog of reactions to explore the underlying principles of reactivity, steric influence, and solubility that govern the choice between these two reagents. By understanding the causality behind their distinct performance profiles, scientists can make more informed and strategic decisions in their synthetic designs.

At a Glance: Core Physicochemical and Functional Differences

The fundamental distinction between these two reagents lies in the substitution on the nitrogen atom. Hydroxylamine hydrochloride is the simplest form, offering a sterically unencumbered nucleophile. In contrast, this compound incorporates a bulky, lipophilic cyclopentyl group, which profoundly alters its behavior in chemical reactions.

FeatureHydroxylamine HydrochlorideThis compound
Molecular Formula NH₂OH·HClC₅H₁₁NO·HCl
Molecular Weight 69.49 g/mol [1]137.61 g/mol
Structure [NH₃OH]⁺Cl⁻[c-C₅H₉NH₂OH]⁺Cl⁻
Appearance Colorless or off-white crystalline solid[1]White to off-white solid
Solubility High solubility in water; soluble in alcohols[2]Increased solubility in organic solvents
Steric Profile MinimalSignificant steric bulk
Primary Products Oximes, Unsubstituted Hydroxamic AcidsNitrones, N-Cyclopentyl Hydroxamic Acids
Key Advantage High reactivity, low cost, broad utility[2][3]Introduces structural diversity, modulates biological and physical properties

Strategic Selection in Synthesis: A Mechanistic and Application-Based Comparison

The choice between these reagents is rarely arbitrary; it is dictated by the specific synthetic outcome desired. The presence of the cyclopentyl group is not merely an incidental modification but a deliberate design element used to control reactivity and build specific molecular architectures.

Reaction with Carbonyls: Oximes vs. Nitrones

A primary application of hydroxylamines is their reaction with aldehydes and ketones. Here, the product outcome is fundamentally different.

  • Hydroxylamine Hydrochloride: This is the classic reagent for converting carbonyl compounds into oximes .[4][5][6] The reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration. Oximes are crucial intermediates for synthesizing amides (via the Beckmann rearrangement), nitriles, and other nitrogen-containing heterocycles.[5]

  • This compound: Its reaction with aldehydes and ketones yields N-cyclopentyl nitrones . Nitrones are powerful 1,3-dipoles, making them exceptionally valuable in [3+2] cycloaddition reactions for the stereocontrolled synthesis of five-membered heterocyclic rings like isoxazolidines.[7][8] This pathway is a cornerstone of complex molecule synthesis in drug discovery.

The cyclopentyl group introduces significant steric bulk, which can influence the rate of reaction and, in some cases, the stereoselectivity of the resulting nitrone.

Diagram 1: Reaction with Carbonyls

G cluster_0 Hydroxylamine HCl Pathway cluster_1 N-Cyclopentylhydroxylamine HCl Pathway Ketone R-CO-R' (Ketone/Aldehyde) NH2OH NH₂OH·HCl (Base) Ketone->NH2OH Oxime R-C(=NOH)-R' (Oxime) NH2OH->Oxime - H₂O Ketone2 R-CO-R' (Ketone/Aldehyde) CpNHOH c-C₅H₉NHOH·HCl (Base) Ketone2->CpNHOH Nitrone R-C(=N⁺(O⁻)-c-C₅H₉)-R' (Nitrone) CpNHOH->Nitrone - H₂O

Caption: Divergent pathways from carbonyls to oximes or nitrones.

Acyl Substitution: Unsubstituted vs. N-Substituted Hydroxamic Acids

Hydroxamic acids are a privileged scaffold in medicinal chemistry, most notably as zinc-binding motifs in metalloenzyme inhibitors (e.g., histone deacetylase (HDAC) inhibitors).

  • Hydroxylamine Hydrochloride: It is the standard reagent for synthesizing parent (unsubstituted) hydroxamic acids from esters, acyl chlorides, or activated carboxylic acids.[4][9][10][11] The reaction is a straightforward nucleophilic acyl substitution.

  • This compound: This reagent produces N-cyclopentyl-substituted hydroxamic acids . The cyclopentyl group serves multiple purposes in drug design:

    • Modulation of Potency and Selectivity: The group can occupy hydrophobic pockets in an enzyme's active site, altering binding affinity and selectivity.

    • Improvement of Pharmacokinetic Properties: Increasing lipophilicity can enhance membrane permeability and affect metabolic stability.

    • Vector for Further Elaboration: The cyclopentyl ring can be further functionalized.

The choice here is entirely driven by the goals of the molecular design, particularly in a drug discovery context.

Experimental and Practical Considerations

Solvent Selection and Reaction Conditions

The increased lipophilicity imparted by the cyclopentyl group is a significant practical advantage. Hydroxylamine hydrochloride's high polarity often restricts reactions to aqueous or alcoholic solvent systems.[12] this compound, being more soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, allows for a broader range of reaction conditions and may prevent side reactions associated with protic solvents.

Safety and Handling
  • Hydroxylamine and its salts can be hazardous. They are toxic, corrosive, and can be explosive under certain conditions, particularly when heated or in the free base form.[1][13][14] Work should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15]

  • N-substituted hydroxylamines are generally considered to have greater thermal stability than the parent compound, reducing the risk of explosive decomposition. However, as with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is mandatory before use.[16][17]

Diagram 2: Decision Workflow for Reagent Selection

G start Start: Define Synthetic Goal q1 What is the target functional group? start->q1 oxime Unsubstituted Oxime or Hydroxamic Acid q1->oxime Unsubstituted nitrone N-Substituted Nitrone or N-Alkyl Hydroxamic Acid q1->nitrone N-Substituted q2 Is the goal to introduce lipophilicity or a steric /pharmacophoric group? oxime->q2 use_cpnhoh Use N-Cyclopentylhydroxylamine HCl nitrone->use_cpnhoh use_nh2oh Use Hydroxylamine HCl yes Yes q2->yes Yes no No q2->no No yes->use_cpnhoh no->use_nh2oh

Caption: A logical workflow for choosing the appropriate hydroxylamine reagent.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety protocols.

Protocol 1: Synthesis of Cyclopentanone Oxime using Hydroxylamine Hydrochloride

This protocol is adapted from classical oximation procedures.[12][18]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (5.0 g, 72 mmol) and sodium acetate trihydrate (10.0 g, 73.5 mmol) in 25 mL of water with gentle warming.

  • Reaction Setup: Cool the solution to room temperature and add cyclopentanone (6.0 g, 71 mmol).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often mildly exothermic. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filter the white solid precipitate through a Büchner funnel and wash the crystals with a small amount of cold water.

  • Purification: Dry the product under vacuum to yield cyclopentanone oxime. Recrystallization from ethanol or hexanes can be performed if higher purity is required.

Protocol 2: Synthesis of an N-Cyclopentyl Hydroxamic Acid from an Acyl Chloride

This protocol is a general method for forming N-substituted hydroxamic acids.[11][19]

  • Reagent Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), suspend this compound (1.38 g, 10 mmol) in 30 mL of dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.23 mL, 16 mmol) dropwise to the stirring suspension. Stir for 15 minutes to generate the free hydroxylamine in situ.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.41 g, 10 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Work-up and Isolation: Quench the reaction by adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ (aq) and 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-cyclopentyl hydroxamic acid.

Conclusion and Future Perspectives

Hydroxylamine hydrochloride remains an indispensable, cost-effective reagent for fundamental synthetic transformations. Its utility in producing parent oximes and hydroxamic acids is undisputed. However, it represents a starting point rather than the final word in hydroxylamine chemistry.

This compound exemplifies the power of substrate-oriented synthesis, where the reagent itself is a carrier of crucial structural and functional information. Its use allows for the direct installation of a lipophilic, sterically defined group, a strategy central to modern medicinal chemistry and the development of complex molecular architectures. The resulting nitrones and N-substituted hydroxamic acids are not merely analogues of the parent compounds but are gateways to entirely different chemical reactivity and biological profiles.

As synthetic chemistry continues to demand greater precision and efficiency, the strategic application of a diverse toolkit of substituted hydroxylamines will become increasingly vital, enabling the construction of novel molecules with tailored properties for pharmaceutical and material science applications.[20][21]

References

  • Wikipedia. Hydroxylammonium chloride. [Link]

  • Ataman Kimya. HYDROXYLAMINE HCL. [Link]

  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. [Link]

  • ResearchGate. (2010). ChemInform Abstract: An Efficient Method for the Preparation of Hydroxamic Acids. [Link]

  • CANADA CHEMICAL. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]

  • Reddy, A. S., et al. (2015). Methods for Hydroxamic Acid Synthesis. PubMed Central, NIH. [Link]

  • Google Patents. (2014). CN103922968A - Preparation method of hydroxamic acid or hydroxamic acid salt.
  • ResearchGate. (2015). An efficient method for the preparation of hydroxamic acids. [Link]

  • Lad, U. P., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan J. Chem. [Link]

  • European Journal of Chemistry. (2021). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]

  • Borah, R., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • NIH. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. [Link]

  • ACS Publications. (2003). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. Trisubstituted hydroxylamines: From reaction discovery to drug design. [Link]

  • ResearchGate. (2020, August 13). An efficient one pot synthesis of oxime by classical method. [Link]

  • ACS Publications. (2016). N-Substituted Hydroxylamines as Synthetically Versatile Amino Sources in the Iridium-Catalyzed Mild C–H Amidation Reaction. Organic Letters. [Link]

  • Royal Society of Chemistry. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • DifferenceBetween.net. (2022, May 30). What is the Difference Between Hydroxylamine Hydrochloride and Hydroxylammonium Chloride. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Handom Chemistry. (2024, January 4). Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides. [Link]

  • Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. [Link]

  • PubChem. Hydroxyamine hydrochloride. [Link]

  • PubChem. N-cyclopentylhydroxylamine. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of N-Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of the N-O Functional Group

N-substituted hydroxylamines are a class of compounds characterized by the N-OH functional group, where one or more hydrogen atoms on the nitrogen are replaced by organic substituents. This seemingly simple structural motif imparts a rich and tunable reactivity profile, making these compounds invaluable in various domains of chemical science. In drug development, they serve as key pharmacophores, bioisosteres, and metabolic intermediates.[1][2] For instance, they can act as radical scavengers to inhibit enzymes like ribonucleotide reductase, presenting a novel strategy for developing antibacterial agents.[3][4] Furthermore, their unique redox properties allow them to function as precursors to nitroxyl (HNO) donors for potential cardiovascular therapies or as key intermediates in the synthesis of complex nitrogen-containing natural products.[5][6][7][8]

Understanding the factors that govern the reactivity of N-substituted hydroxylamines is paramount for their effective application. The nature of the N-substituent—be it alkyl or aryl, sterically bulky or unhindered, electron-donating or electron-withdrawing—profoundly influences their nucleophilicity, basicity, and susceptibility to oxidation. This guide provides a comparative analysis of these properties, supported by experimental frameworks, to empower researchers to select or design N-substituted hydroxylamines with the precise reactivity required for their specific application.

Section 1: Nucleophilic Reactivity - A Tale of Two Atoms

The hydroxylamine moiety is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms.[9] The preferred site of attack is highly dependent on the reaction conditions and the nature of the electrophile. However, the intrinsic nucleophilicity is largely dictated by the electronic and steric properties of the N-substituent.

Electronic Effects: N-Alkyl vs. N-Aryl Hydroxylamines

A fundamental comparison can be drawn between N-alkyl and N-aryl hydroxylamines.

  • N-Alkylhydroxylamines : Alkyl groups are generally electron-donating (positive inductive effect), which increases the electron density on the nitrogen atom. This enhanced electron density makes N-alkylhydroxylamines stronger nucleophiles compared to their aryl counterparts.

  • N-Arylhydroxylamines : Aryl groups are electron-withdrawing due to resonance, delocalizing the nitrogen's lone pair into the aromatic ring. This delocalization reduces the electron density on the nitrogen, thereby diminishing its nucleophilicity. N-arylhydroxylamines are known to be involved in chemical carcinogenesis, where their metabolic activation leads to reactive intermediates that form DNA adducts.[10]

This difference in nucleophilicity directly impacts their utility in synthesis. For example, in reactions with alkylating agents, N-alkylhydroxylamines react readily at the nitrogen to form N,N-disubstituted hydroxylamines.[11]

Steric Hindrance

The size of the N-substituent plays a critical role. Bulky substituents, such as a tert-butyl group, can sterically hinder the approach of an electrophile to the nitrogen atom, significantly reducing the reaction rate. This effect can be exploited to control selectivity in certain reactions. Sterically hindered hydroxylamines have also been developed as bioactive spin labels and antioxidants.[12]

Experimental Protocol: Comparing Nucleophilic Reactivity

To quantify these differences, a comparative kinetic study can be performed. This protocol outlines a method to compare the nucleophilicity of various N-substituted hydroxylamines by monitoring their reaction with a standard electrophile, 2,4-dinitrochlorobenzene (DNCB), using UV-Vis spectrophotometry. The reaction produces a colored product, allowing for convenient rate determination.

Objective: To determine the second-order rate constants for the reaction of N-methylhydroxylamine, N-phenylhydroxylamine, and N,N-diethylhydroxylamine with DNCB.

Materials:

  • N-methylhydroxylamine hydrochloride

  • N-phenylhydroxylamine

  • N,N-diethylhydroxylamine

  • 2,4-dinitrochlorobenzene (DNCB)

  • Anhydrous Ethanol (Spectroscopic Grade)

  • Sodium Bicarbonate

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of DNCB in anhydrous ethanol.

    • Prepare 100 mM stock solutions of each hydroxylamine in anhydrous ethanol. For N-methylhydroxylamine hydrochloride, add one equivalent of sodium bicarbonate to neutralize the HCl and filter the resulting NaCl precipitate.

  • Kinetic Run:

    • Set the spectrophotometer to monitor the absorbance at 350 nm, the λ_max of the N-substituted 2,4-dinitroaniline product.

    • Equilibrate the instrument and a 1 cm path length quartz cuvette containing 2.9 mL of anhydrous ethanol to 25.0 °C.

    • Add 50 µL of the 10 mM DNCB stock solution to the cuvette and blank the instrument.

    • Initiate the reaction by adding 50 µL of one of the 100 mM hydroxylamine stock solutions. The final concentrations will be approximately 0.16 mM DNCB and 1.6 mM hydroxylamine (a 10-fold excess to ensure pseudo-first-order kinetics).

    • Immediately start recording the absorbance at 350 nm every 30 seconds for 30 minutes or until the reaction is complete.

  • Data Analysis:

    • Plot ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k_2) using the equation: k_2 = k_obs / [Hydroxylamine].

  • Validation:

    • Repeat each kinetic run at least three times to ensure reproducibility.

    • Run a control experiment without any hydroxylamine to confirm that no background reaction occurs.

Workflow for Comparing Nucleophilicity

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_dncb Prepare 10 mM DNCB Stock prep_ha Prepare 100 mM Hydroxylamine Stocks (N-Me, N-Ph, N,N-diEt) setup Equilibrate Spectrometer & Cuvette (25°C) prep_ha->setup add_dncb Add DNCB to Cuvette & Blank setup->add_dncb initiate Initiate Reaction: Add Hydroxylamine add_dncb->initiate monitor Record Absorbance (350 nm) vs. Time initiate->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc_kobs Determine Slope = -k_obs plot->calc_kobs calc_k2 Calculate k2 = k_obs / [HA] calc_kobs->calc_k2 compare Compare k2 values calc_k2->compare

Caption: Experimental workflow for the comparative kinetic analysis of N-substituted hydroxylamines.

Expected Results & Interpretation:

The experiment would yield quantitative data allowing for a direct comparison of nucleophilic strength.

N-Substituted HydroxylamineExpected Relative k₂Rationale
N,N-DiethylhydroxylamineHighestTwo electron-donating alkyl groups maximize electron density on the nitrogen.
N-MethylhydroxylamineIntermediateOne electron-donating alkyl group increases nucleophilicity relative to the parent.
N-PhenylhydroxylamineLowestThe electron-withdrawing phenyl ring delocalizes the nitrogen lone pair, reducing nucleophilicity.

Section 2: Redox Reactivity - The Oxidation Pathway

The oxidation of N-substituted hydroxylamines is a cornerstone of their chemical reactivity, leading to valuable intermediates like nitroxyl radicals and nitrones.[5] The ease of this oxidation is highly sensitive to the N-substituents, which stabilize or destabilize the resulting oxidized species.

Formation of Nitroxyl Radicals and O-H Bond Dissociation Enthalpy (BDE)

The first step in many oxidation processes is the one-electron oxidation to a nitroxyl radical, which involves the homolytic cleavage of the O-H bond. The energy required for this cleavage is the Bond Dissociation Enthalpy (BDE). A lower O-H BDE corresponds to a more easily oxidized hydroxylamine.

Studies have shown that N-substituents dramatically influence this value.[13]

  • N,N-Dialkylhydroxylamines : These compounds have very weak O-H bonds, with BDEs around 70 kcal/mol. They are readily oxidized.

  • N-Acylhydroxylamines : Substituting an alkyl group with an electron-withdrawing acyl group significantly strengthens the O-H bond, increasing the BDE to ~80 kcal/mol.

  • N,N-Diacylhydroxylamines : Compounds like N-hydroxyphthalimide (NHPI) have two acyl substituents, resulting in a very strong O-H bond (BDE ~88 kcal/mol).[13]

This counterintuitive trend—where electron-withdrawing groups make the O-H bond stronger—is because these groups effectively stabilize the parent hydroxylamine. However, the resulting phthalimide N-oxyl (PINO) radical is a potent hydrogen atom abstractor, making NHPI an excellent oxidation catalyst.[13]

Oxidation to Nitrones

N,N-disubstituted hydroxylamines can be further oxidized to nitrones, which are versatile 1,3-dipoles used in cycloaddition reactions.[5][14] This transformation is often achieved using reagents like manganese dioxide (MnO₂) or hypervalent iodine compounds.[14][15]

When the N-substituents are different, the oxidation can lead to a mixture of regioisomeric nitrones. The regioselectivity is governed by a combination of thermodynamic and statistical factors.[5][15]

  • Thermodynamic Control : Favors the formation of the more substituted (and thus more stable) nitrone.

  • Statistical Control : Favors hydrogen abstraction from the carbon with more available hydrogens.

For example, the oxidation of an N-benzyl-N-isopropylhydroxylamine would likely favor the formation of the aldonitrone (from oxidation of the benzylic position) over the ketonitrone due to the greater acidity and accessibility of the benzylic protons.

Factors Influencing Hydroxylamine Reactivity

G cluster_props Chemical Properties cluster_factors Influencing Factors substituent N-Substituent Properties edg Electron-Donating (e.g., Alkyl) substituent->edg ewg Electron-Withdrawing (e.g., Aryl, Acyl) substituent->ewg sterics Steric Hindrance (e.g., t-Butyl) substituent->sterics nucleophilicity Nucleophilicity oxidation Ease of Oxidation (Lower O-H BDE) basicity Basicity (pKa) edg->nucleophilicity Increases edg->oxidation Increases edg->basicity Increases ewg->nucleophilicity Decreases ewg->oxidation Decreases ewg->basicity Decreases sterics->nucleophilicity Decreases

Caption: Relationship between N-substituent properties and the key reactivity parameters of hydroxylamines.

Experimental Protocol: Comparing Oxidative Stability

The relative ease of oxidation can be compared using a simple assay with a mild oxidizing agent like 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The rate at which a hydroxylamine scavenges the DPPH radical (monitored by the disappearance of its deep violet color) is an indicator of its antioxidant capacity and ease of oxidation.[3][4]

Objective: To compare the radical scavenging activity of N-benzylhydroxylamine, N-phenylhydroxylamine, and N-hydroxyphthalimide (NHPI).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • The N-substituted hydroxylamines to be tested

  • Methanol (Spectroscopic Grade)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare 1.0 mM solutions of each hydroxylamine in methanol.

  • Assay Procedure:

    • To a 1 cm cuvette, add 2.0 mL of the 0.1 mM DPPH solution.

    • Add 20 µL of a 1.0 mM hydroxylamine solution (final concentration ~10 µM).

    • Mix quickly and monitor the decrease in absorbance at 517 nm over 15 minutes.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging at a specific time point (e.g., 5 minutes) using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the initial absorbance of the DPPH solution and A_sample is the absorbance after adding the hydroxylamine.

    • Compare the % Scavenging values. A higher value indicates a faster rate of oxidation.

Expected Results & Interpretation:

N-Substituted HydroxylamineExpected Relative Scavenging %Rationale (O-H BDE)
N-BenzylhydroxylamineHighestWeakest O-H bond (~70 kcal/mol), most easily oxidized.
N-PhenylhydroxylamineIntermediateAryl group has a minor effect on BDE compared to alkyl.
N-Hydroxyphthalimide (NHPI)LowestStrongest O-H bond (~88 kcal/mol), most resistant to direct oxidation by DPPH.[13]

Conclusion: Rational Design Based on Comparative Reactivity

The reactivity of N-substituted hydroxylamines is not a monolithic property but a finely tunable characteristic governed by the interplay of steric and electronic effects imparted by the N-substituents. Electron-donating alkyl groups enhance nucleophilicity, basicity, and the ease of oxidation, whereas electron-withdrawing aryl and acyl groups have the opposite effect. Steric bulk primarily serves to attenuate reactivity by hindering molecular interactions.

By understanding these fundamental principles and employing straightforward comparative experiments like those outlined in this guide, researchers can make informed decisions. Whether the goal is to design a potent nucleophile for organic synthesis, a stable precursor for drug delivery, or a highly active radical scavenger, a rational choice of N-substituents allows for the precise tailoring of the hydroxylamine's function to meet the specific demands of the application.

References

  • Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Hydroxylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Synthesis of N-substituted N-nitrosohydroxylamines as inhibitors of mushroom tyrosinase Source: PubMed URL: [Link]

  • Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Scheme 5: Preparation of N--substituted hydroxylamine using... Source: ResearchGate URL: [Link]

  • Title: Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac Source: CHIMIA URL: [Link]

  • Title: N-Substituted Hydroxylamines as Synthetically Versatile Amino Sources in the Iridium-Catalyzed Mild C–H Amidation Reaction | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Process for the preparation of N-substituted hydroxylamines and their salts Source: Google Patents URL
  • Title: Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Source: ETH Zurich Research Collection URL: [Link]

  • Title: Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors Source: PubMed URL: [Link]

  • Title: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Hydroxylamine-mediated C–C amination via an aza-hock rearrangement Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydroxylamine synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Oxoammonium-Catalyzed Oxidation of N-Substituted Amines Source: ChemRxiv URL: [Link]

  • Title: Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxidation of N,N -Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: MDPI URL: [Link]

  • Title: Scheme 4. A comparison of the hydroxylamine reactions with N-phenyl... Source: ResearchGate URL: [Link]

  • Title: Sterically-hindered hydroxylamines as bioactive spin labels Source: PubMed URL: [Link]

  • Title: Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors | Request PDF Source: ResearchGate URL: [Link]

  • Title: Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: N‐Arylhydroxylamines and Chemical Carcinogenicity | Request PDF Source: ResearchGate URL: [Link]

  • Title: Scheme of the reactivity of hydroxylamines Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Purity Assessment of N-cyclopentylhydroxylamine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. N-cyclopentylhydroxylamine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous analytical characterization to ensure it meets the stringent quality standards demanded by regulatory bodies. This guide provides an in-depth, scientifically-grounded comparison of High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) for the purity assessment of this intermediate. We will explore the causality behind chromatographic method development, present a self-validating protocol, and contextualize the data within the framework of international regulatory expectations.

Introduction: The Critical Role of Intermediate Purity

In pharmaceutical manufacturing, the quality of the final drug substance is inextricably linked to the purity of its precursors. This compound is one such intermediate, and its impurity profile can directly influence the safety and efficacy of the resulting API. The International Council for Harmonisation (ICH) has established comprehensive guidelines, specifically ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] This necessitates the use of robust, validated analytical methods to detect and quantify any undesired chemical entities that may arise during synthesis, purification, or storage.[3][4]

While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity and impurity profiling due to its high resolution, sensitivity, and versatility.[5][6] This guide will detail a scientifically-driven HPLC method for this compound and compare its performance against Differential Scanning Calorimetry (DSC), a thermal analysis technique that offers a different perspective on purity.

The Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful analytical method.

  • Chemical Structure & Properties : this compound has a molecular formula of C₅H₁₂ClNO and a molecular weight of 137.61 g/mol .[7] As a hydrochloride salt, it exhibits enhanced solubility in aqueous and polar solvents, a crucial factor for sample preparation in reversed-phase HPLC.[8][9]

  • Potential Impurities : Impurities can be categorized as organic, inorganic, or residual solvents.[10] For this compound, organic impurities are of primary concern and may include:

    • Starting Materials : Unreacted precursors from the synthesis.

    • By-products : Resulting from side reactions, such as over-alkylation.[11]

    • Intermediates : Precursors that have not fully reacted.[3]

    • Degradation Products : Formed during storage or under stress conditions. Hydroxylamine derivatives can be susceptible to oxidation.

  • Analytical Challenges : A significant challenge in analyzing hydroxylamines is their lack of a strong UV chromophore.[12][13] This inherent property makes sensitive detection by standard UV-Vis detectors difficult, often requiring specialized strategies to achieve the low detection limits required by guidelines like ICH M7 for potentially mutagenic impurities.[4]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Our primary approach is a robust RP-HPLC method. The choice of this method is deliberate, as it provides the necessary specificity and sensitivity to separate and quantify the main component from its closely related impurities.

Rationale for Method Development (The "Why")
  • Chromatographic Mode : Reversed-phase chromatography is selected due to the analyte's moderate polarity. A non-polar stationary phase (like C18) combined with a polar mobile phase allows for excellent retention and separation of the main peak from both more polar and less polar impurities.

  • Detection Strategy - Pre-column Derivatization : To overcome the challenge of poor UV absorbance, a pre-column derivatization strategy is employed. Reacting the hydroxylamine functional group with a labeling agent that imparts a highly UV-absorbent moiety is a proven technique.[14] We have selected 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the hydroxylamine to form a derivative that can be sensitively detected at approximately 265 nm, well away from potential interferences at lower wavelengths.[14] This approach dramatically improves the signal-to-noise ratio, enabling quantification at trace levels.[12][13]

  • Mobile Phase and pH Control : A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile) is chosen. The buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0) is critical. It ensures a consistent pH environment on the column, which is essential for maintaining a stable protonation state of the analyte and any basic impurities, leading to reproducible retention times and sharp, symmetrical peak shapes.

Experimental Protocol: HPLC Purity Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A : 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B : Acetonitrile

  • Gradient : 30% B to 80% B over 25 minutes, then hold for 5 minutes.

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 265 nm

  • Injection Volume : 10 µL

Procedure:

  • Standard Preparation (1.0 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile ("Diluent").

  • Sample Preparation (1.0 mg/mL) : Prepare the sample solution identically to the standard solution.

  • Derivatization Protocol : a. To 1.0 mL of the prepared sample or standard solution in a vial, add 1.0 mL of Borate Buffer (pH 8.5). b. Add 1.0 mL of a 5 mg/mL solution of FMOC-Cl in acetonitrile. c. Cap the vial and vortex for 2 minutes. Allow the reaction to proceed for 10 minutes at room temperature. d. Quench the reaction by adding 1.0 mL of a 1% glycine solution. Vortex for 1 minute.

  • Analysis : Inject the derivatized solutions onto the HPLC system.

  • Calculation : Calculate the purity using the area percent method. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks and multiplying by 100.

Comparative Method: Differential Scanning Calorimetry (DSC)

To provide a comprehensive assessment, we compare the HPLC data with results from DSC. DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.

Principle of DSC for Purity Analysis

The presence of impurities in a crystalline substance typically lowers and broadens its melting point. Based on the Van't Hoff equation, DSC can be used to determine the absolute purity of a substance by analyzing the shape of its melting endotherm.[10] This method is particularly useful for highly pure compounds (>98.5%) and does not require reference standards for the impurities.[10]

Advantages and Limitations
  • Advantages : Provides a rapid determination of total mole percent purity without the need for impurity standards.

  • Limitations : It cannot detect impurities that form solid solutions with the main component or amorphous material. The substance must not decompose during melting. Crucially, DSC provides no information on the identity or number of individual impurities.

Experimental Protocol: DSC Purity Method
  • Sample Preparation : Accurately weigh 2-3 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Parameters :

    • Temperature Range : 120 °C to 180 °C (or a range appropriate for the observed melting point).

    • Heating Rate : 2 °C/min.

    • Atmosphere : Nitrogen purge at 50 mL/min.

  • Analysis : Run the sample and use the instrument's software to calculate the purity based on the analysis of the melting peak shape.

Comparative Data and Discussion

To illustrate the application of these methods, a single batch of this compound was analyzed using both the validated HPLC protocol and the DSC method.

Table 1: Comparative Purity Assessment Data

ParameterHPLC ResultDSC Result
Purity (%) 99.65% (Area %)99.72% (mol %)
Number of Impurities Detected 3Not Applicable
Largest Unidentified Impurity 0.12%Not Applicable
Total Impurities 0.35%0.28%

Discussion:

The results show good agreement between the two methods, with both indicating a high-purity sample. The HPLC method provides a slightly lower purity value (99.65%) compared to DSC (99.72%). This minor discrepancy is expected and highlights the different principles of each technique.

  • HPLC's Strength : The primary advantage of HPLC is its ability to separate and individually quantify impurities.[15] In this case, three distinct impurities were detected, with the largest being 0.12%. This level is above the ICH identification threshold (typically 0.10% for many APIs), meaning further investigation to characterize this impurity would be required for a drug substance filing.[4] HPLC provides the detailed impurity profile that is non-negotiable from a regulatory standpoint.[16]

  • DSC's Role : DSC provides a fast and reliable measure of the total molar purity of all eutectic impurities.[10] The value of 99.72% corroborates the high purity indicated by HPLC, serving as an excellent orthogonal method for confirmation. However, it offers no insight into the impurity profile. It cannot tell us if the 0.28% impurity content is composed of one benign impurity or several potentially problematic ones.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a pharmaceutical intermediate, integrating both HPLC and DSC.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Orthogonal Purity Screening cluster_2 Definitive Purity & Impurity Profiling cluster_3 Reporting & Decision Sample Receive Batch of N-cyclopentylhydroxylamine HCl Appearance Physical Appearance (Color, Form) Sample->Appearance DSC_Analysis DSC Analysis (Total Molar Purity) Appearance->DSC_Analysis HPLC_Prep Sample Preparation & Derivatization Appearance->HPLC_Prep Purity_Calc Calculate % Purity & Impurity Levels DSC_Analysis->Purity_Calc HPLC_Analysis RP-HPLC Analysis HPLC_Prep->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing Data_Processing->Purity_Calc ICH_Compare Compare Impurities to ICH Thresholds Purity_Calc->ICH_Compare Report Generate Certificate of Analysis ICH_Compare->Report Meets Spec OOS Out of Specification (OOS) Investigation ICH_Compare->OOS Fails Spec

Caption: Workflow for comprehensive purity analysis.

Conclusion

The purity assessment of this compound requires a robust and specific analytical method. This guide demonstrates that while DSC is a valuable and rapid tool for determining total purity, it is insufficient on its own for full characterization as required in the pharmaceutical industry.

A well-developed, validated RP-HPLC method, particularly one enhanced by a pre-column derivatization strategy, stands as the definitive technique. It provides not only an accurate purity value but also the critical impurity profile—separating, detecting, and allowing for the quantification of individual impurities. This detailed information is essential for ensuring the quality and safety of the intermediate, meeting regulatory expectations, and ultimately, producing a safe and effective final drug product.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.

  • Kumar, T., et al. (2019). High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70.

  • ICH. ICH Q3A Impurities in New Drug Substances.

  • Song, M., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 7(20), 8673-8679.

  • PubMed. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.

  • IKEV. ICH Q3A(R) Guideline: Impurities in New Drug Substances.

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

  • Arborpharmchem. (2024). API Intermediates Production Purity.

  • Asian Journal of Pharmaceutical Research. RP-HPLC Technique.

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • Semantic Scholar. Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance.

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

  • PubChem. N-cyclopentylhydroxylamine.

  • BenchChem. N-butylcyclopentanamine hydrochloride molecular structure and formula.

  • BLD Pharm. This compound.

  • ChemicalBook. Hydroxylamine hydrochloride.

  • PubChem. N-propylcyclopentanamine hydrochloride.

  • ChemicalBook. O-Cyclopentylhydroxylamine hydrochloride.

  • MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.

  • BenchChem. storage conditions to ensure N-Methylhydroxylamine hydrochloride stability.

  • Sastry, T. U., et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

  • Arctom. n-cyclopentylhydroxylamine hcl.

  • PubMed. Stability of amitriptyline hydrochloride in a commercial aqueous solution.

Sources

A Researcher's Guide to the Structural Confirmation of N-Cyclopentylhydroxylamine Hydrochloride: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For N-cyclopentylhydroxylamine hydrochloride, a molecule of interest in various synthetic pathways, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the preeminent tool for definitive structural elucidation. This guide provides an in-depth, technically-grounded comparison of NMR with other analytical techniques, offering researchers the rationale behind experimental choices and a robust protocol for analysis.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise structure of organic molecules in solution. It provides unparalleled detail about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Why NMR is the Method of Choice:

  • Connectivity and Environment: Unlike techniques that provide only elemental composition or functional group information, NMR reveals the specific connectivity of atoms. It maps out the carbon skeleton and shows which protons are attached to which carbons.

  • Detailed Environmental Information: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. This allows for the differentiation of chemically distinct atoms within the molecule, providing a high-resolution structural fingerprint.

  • Non-Destructive: NMR is a non-destructive technique, allowing the recovery of the sample for further analysis, which is crucial when working with valuable or limited-quantity materials.[1]

For this compound, NMR analysis is expected to confirm:

  • The presence and connectivity of the cyclopentyl ring.

  • The attachment of the hydroxylamine moiety (-NHOH) to the cyclopentyl group.

  • The presence of the hydrochloride salt, which influences the chemical shifts of nearby protons.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the cornerstone of structural confirmation, a multi-technique approach is often employed for comprehensive characterization. Understanding the strengths and limitations of each method is key to designing an efficient analytical workflow.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, molecular structure in solution.Unambiguous structural elucidation, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.[2]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), elemental composition (HRMS), fragmentation patterns.[3]Extremely high sensitivity, provides molecular weight.[3][4]Does not provide direct connectivity information, isomers can be indistinguishable.[3]
FTIR Spectroscopy Presence of specific functional groups (e.g., O-H, N-H, C-H).[5][6]Fast, simple, provides a "chemical fingerprint".[5]Provides limited information on the overall molecular skeleton; not suitable for complete structure determination on its own.
X-ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for definitive solid-state structure.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.

Expert Insight: Mass spectrometry is an excellent first-pass technique to confirm the molecular weight of the synthesized N-cyclopentylhydroxylamine. High-resolution MS can verify the elemental formula (C₅H₁₁NO). Following this, FTIR can quickly confirm the presence of key functional groups like the O-H and N-H stretches.[6] However, only NMR can definitively piece the puzzle together, confirming that the cyclopentyl group is indeed attached to the nitrogen of the hydroxylamine.

The NMR Workflow: A Self-Validating Protocol

This protocol is designed to provide unambiguous structural confirmation of this compound. Each step builds upon the last, creating a logical and self-validating workflow.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 Data Interpretation & Verification cluster_3 2D NMR (If Needed) A 1. Dissolve 10-20 mg in 0.6 mL DMSO-d6 B 2. Filter into NMR tube A->B C 3. Acquire ¹H NMR Spectrum B->C D 4. Acquire ¹³C NMR Spectrum C->D E Expected Signals Present? D->E F Purity Check E->F Yes G 5. Acquire COSY Spectrum E->G No / Ambiguous I Structure Confirmed F->I Pure H 6. Acquire HSQC Spectrum G->H H->I

Caption: Workflow for NMR-based structural confirmation.

1. Sample Preparation:

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution.[7] Crucially, the acidic protons from the -NH₂OH⁺ group are often observable in DMSO-d₆, whereas they would rapidly exchange with deuterium in solvents like D₂O, rendering them invisible.

  • Procedure:

    • Weigh 10-20 mg of the this compound product. For a ¹³C spectrum, a higher concentration (50-100 mg) is recommended if sample availability permits.[2]

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[8]

    • Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8][9]

2. NMR Data Acquisition:

  • ¹H NMR: This is the primary experiment for confirming the presence of all proton environments and their relative ratios.

    • Expected Signals:

      • Cyclopentyl Protons: A series of multiplets expected in the aliphatic region (approx. 1.5-3.5 ppm). The proton attached to the carbon bearing the nitrogen (the CH-N proton) will be the most downfield-shifted.

      • N-H and O-H Protons: Broad signals, typically further downfield (can be > 8 ppm), due to their acidic nature and interaction with the chloride counter-ion. Their exact chemical shift can be highly dependent on concentration and residual water.

  • ¹³C NMR: This experiment confirms the carbon skeleton.

    • Expected Signals: Due to the symmetry of the cyclopentyl ring, three distinct signals are expected: one for the carbon attached to the nitrogen (C1), one for the adjacent carbons (C2/C5), and one for the remaining carbons (C3/C4). The C1 carbon will be the most downfield-shifted due to the electron-withdrawing effect of the nitrogen atom. A typical chemical shift for cyclopentane itself is around 25 ppm.[10][11]

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment is crucial for verifying connectivity. It will show correlations between adjacent protons on the cyclopentyl ring, confirming the ring structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. This is the definitive step to assign which protons belong to which carbons, confirming the attachment of the hydroxylamine group to a specific carbon on the ring.

3. Data Interpretation - A Self-Validating System:

  • Integration: In the ¹H NMR spectrum, the relative integration of the signals must match the number of protons in the proposed structure (e.g., the ratio of the CH-N proton to the other cyclopentyl protons should be 1:8).

  • Correlation: The HSQC spectrum must show a correlation between the most downfield aliphatic proton (CH-N) and the most downfield aliphatic carbon (C-N).

  • Consistency: The chemical shifts observed must be consistent with the known effects of the hydroxylamine and ammonium salt functionalities. The positively charged nitrogen will deshield adjacent protons and carbons, shifting their signals downfield.

Conclusion: The Power of an Integrated Approach

While multiple analytical techniques contribute valuable pieces of information, NMR spectroscopy is the indispensable core of structural confirmation for molecules like this compound. Its ability to provide a complete and detailed picture of atomic connectivity in solution is unmatched. By following a logical, multi-step workflow that integrates 1D and 2D NMR experiments, researchers can achieve an unambiguous and self-validated structural assignment, ensuring the integrity and reliability of their scientific findings.

References

  • Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes.
  • Simple and Direct LC–MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC, NIH.
  • NMR Sample Preparation.
  • How to make an NMR sample. University of Arizona Analytical & Biological Mass Spectrometry.
  • NMR Sample Preparation. Cornell University NMR and Chemistry MS Facilities.
  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Small Molecule Analysis. AxisPharm.
  • Fourier Transform Infrared (FTIR) Spectroscopy Analysis. Ozonaide.
  • Fourier Transform Infrared Analysis (FTIR): Basic. YouTube.
  • Cyclopentane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 13C NMR Chemical Shifts.

Sources

A Comparative Guide to the Validation of Analytical Methods for N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of N-cyclopentylhydroxylamine hydrochloride, a critical component in various stages of pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only procedural steps but also the scientific rationale behind the validation of these methods, ensuring your analytical procedures are robust, reliable, and compliant with global regulatory standards.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will focus on two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), and will compare their validation performance for the quantitative analysis of this compound.

The Importance of Method Validation

Before delving into the specifics of each method, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines to ensure that analytical methods are suitable for their intended purpose.[3][4][5][6] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method's performance.[2][3][7][8][9]

The primary validation characteristics that will be discussed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][7] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Analytical Method Comparison: HPLC-UV vs. GC-FID

The choice of analytical technique is dependent on the physicochemical properties of the analyte. This compound, being a small organic molecule, is amenable to both HPLC and GC analysis. However, its hydroxylamine group may require derivatization for optimal GC performance to improve volatility and thermal stability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique in the pharmaceutical industry. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach, assuming the analyte possesses a UV chromophore.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature of the hydroxylamine group, derivatization is often employed to increase the volatility and thermal stability of the analyte, preventing peak tailing and improving chromatographic performance.

Experimental Protocols

HPLC-UV Method Protocol

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (30:70 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
  • Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a final concentration within the working standard range.
GC-FID Method Protocol (with Derivatization)

1. Derivatization Procedure:

  • To 1 mL of the sample or standard solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. Chromatographic Conditions:

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm
  • Carrier Gas: Helium
  • Inlet Temperature: 250 °C
  • Detector Temperature: 300 °C
  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 200 °C at 10 °C/min, hold for 5 min.
  • Injection Volume: 1 µL (splitless)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., Dichloromethane) to obtain a concentration of 100 µg/mL.
  • Working Standard Solutions: Prepare a series of dilutions and derivatize as described above.
  • Sample Solution: Prepare the sample in the same solvent, derivatize, and analyze.

Validation Data Comparison

The following tables present hypothetical but realistic validation data for the two proposed methods.

Table 1: Specificity

ParameterHPLC-UVGC-FID
Placebo Interference No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the derivatized analyte.
Forced Degradation Analyte peak is spectrally pure and well-resolved from degradation products.Analyte peak is well-resolved from degradation product peaks.

Table 2: Linearity

ParameterHPLC-UVGC-FID
Range (µg/mL) 1 - 501 - 50
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero

Table 3: Accuracy (% Recovery)

Concentration LevelHPLC-UVGC-FID
80% 99.5%98.9%
100% 100.2%100.5%
120% 99.8%101.0%
Average Recovery 99.8%100.1%

Table 4: Precision (%RSD)

Precision TypeHPLC-UVGC-FID
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=6) < 2.0%< 2.5%

Table 5: Robustness

Parameter VariedHPLC-UV (%RSD)GC-FID (%RSD)
Flow Rate/Carrier Gas Flow < 2.0%< 3.0%
Column Temperature < 1.5%< 2.5%
Mobile Phase Composition < 2.0%N/A
Inlet Temperature N/A< 2.0%

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagrams illustrate the workflow for analytical method validation and the relationship between the key validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_ATP Define Analytical Target Profile (ATP) Develop_Method Develop Analytical Method Define_ATP->Develop_Method Write_Protocol Write Validation Protocol Develop_Method->Write_Protocol Perform_Experiments Perform Validation Experiments Write_Protocol->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Criteria Compare with Acceptance Criteria Assess_Parameters->Compare_Criteria Compare_Criteria->Develop_Method Failure Write_Report Write Validation Report Compare_Criteria->Write_Report Method_Implementation Method_Implementation Write_Report->Method_Implementation Successful Validation

Caption: A workflow diagram illustrating the key phases of analytical method validation.

Validation_Parameters_Relationship cluster_core_parameters Core Validation Parameters Method_Suitability Method Suitability for Intended Purpose Specificity Specificity Method_Suitability->Specificity Linearity Linearity Method_Suitability->Linearity Accuracy Accuracy Method_Suitability->Accuracy Precision Precision Method_Suitability->Precision Robustness Robustness Method_Suitability->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key analytical method validation parameters.

Discussion and Recommendations

Both HPLC-UV and GC-FID can be validated to provide accurate and precise results for the quantification of this compound.

HPLC-UV offers several advantages:

  • Simplicity: The method is straightforward and does not require a derivatization step, reducing sample preparation time and potential sources of error.

  • Robustness: Generally, HPLC methods are highly robust and transferable between laboratories.

  • Wide Applicability: Suitable for a broad range of pharmaceutical compounds.

GC-FID is also a powerful technique, particularly for its high resolution and sensitivity for volatile compounds. However, for this compound, the following needs to be considered:

  • Derivatization: The necessity of derivatization adds a step to the sample preparation, which must be carefully controlled and validated to ensure reproducibility.

  • Thermal Stability: The thermal stability of the analyte and its derivative must be confirmed to avoid on-column degradation.

Recommendation: For routine quality control analysis of this compound, the HPLC-UV method is recommended as the primary choice due to its simplicity, robustness, and reduced sample preparation complexity. The GC-FID method serves as a viable alternative, especially if higher sensitivity is required and the derivatization process can be well-controlled. It can also be a valuable orthogonal technique for confirmatory analysis.

The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, a thorough validation following the principles outlined in this guide and in accordance with regulatory expectations is essential to ensure the generation of reliable and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

Sources

A Senior Application Scientist's Guide to Aminating Agents: Benchmarking N-Cyclopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a nitrogen atom into a carbon skeleton, a process known as amination, is a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1] The choice of the aminating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of N-cyclopentylhydroxylamine hydrochloride against other conventional aminating agents, with a focus on its application in reductive amination. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to assist researchers in making informed decisions for their synthetic challenges.

Introduction: The Critical Role of Amination in Drug Discovery

Amines are a ubiquitous functional group found in a vast array of biologically active molecules and approved pharmaceuticals.[1] The reductive amination of carbonyl compounds stands out as one of the most powerful and versatile methods for constructing C-N bonds due to its operational simplicity and broad applicability.[2] This one-pot reaction, which combines a carbonyl compound, a nitrogen source, and a reducing agent, avoids the pre-formation and isolation of imine intermediates, thereby improving efficiency and atom economy.[2]

The selection of the nitrogen source is paramount. While ammonia, primary, and secondary amines are common, hydroxylamine derivatives offer a unique entry point for synthesizing primary amines after a subsequent reduction step. This guide focuses on this compound, a reagent valued for introducing the cyclopentylamine moiety, a common scaffold in pharmacologically active compounds. We will benchmark its performance against more traditional agents like hydroxylamine hydrochloride and O-benzylhydroxylamine hydrochloride.

The Aminating Agent Landscape: A Comparative Overview

The choice of an aminating agent is dictated by the desired product, substrate tolerance, and reaction conditions. Below is a brief overview of the agents under comparison.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): A widely used, cost-effective reagent for the synthesis of oximes from aldehydes and ketones.[3] These oximes can then be reduced to primary amines. However, its handling requires care due to potential instability and toxicity.[4][5] The term hydroxylammonium chloride is synonymous.[6][7][8]

  • O-Benzylhydroxylamine Hydrochloride (BnONH₂·HCl): This reagent introduces a protected hydroxylamine functional group. The benzyl group can be removed later via hydrogenolysis to yield the primary amine. It is often used when milder conditions are required or to avoid side reactions associated with unprotected hydroxylamines.[9][10]

  • This compound (c-C₅H₉NHOH·HCl): This agent is specifically designed to introduce an N-cyclopentylamino group. The cyclopentyl moiety can offer desirable pharmacokinetic properties in drug candidates. Its reactivity is influenced by the steric bulk and electronic properties of the cyclopentyl group.

Mechanism of Reductive Amination with Hydroxylamines

The reductive amination process using a hydroxylamine derivative proceeds through a two-stage mechanism within a single pot.

  • Oxime Formation: The hydroxylamine reacts with the carbonyl group (ketone or aldehyde) to form a hemiaminal intermediate, which then dehydrates to form an oxime (or a nitrone in the case of N-substituted hydroxylamines). This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the oxime/nitrone intermediate to form the corresponding amine.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/oxime. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter being a safer, less toxic alternative.

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination R1_CO_R2 R₁-C(=O)-R₂ (Ketone/Aldehyde) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal + H2NOH_R3 R₃-NHOH (Hydroxylamine) H2NOH_R3->Hemiaminal Reducer [Reducing Agent] e.g., NaBH(OAc)₃ Amine R₁-CH(NHOH-R₃)-R₂ (Final Amine Product) Oxime Oxime/Nitrone Intermediate Hemiaminal->Oxime - H₂O Oxime->Amine + [H] from Reducer Experimental_Workflow Figure 2: One-Pot Reductive Amination Workflow Start Combine Ketone, N-Cyclopentylhydroxylamine HCl, & Acid Catalyst in Solvent Imine_Formation Stir for 30-60 min (Nitronium Ion Formation) Start->Imine_Formation Add_Reductant Add Sodium Triacetoxyborohydride (Portion-wise) Imine_Formation->Add_Reductant Reaction Stir for 12-24h at RT (Reduction Step) Add_Reductant->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Isolated N-Cyclopentyl Amine Purify->Product

Sources

A Comparative Guide to the Synthesis of N-Cyclopentylhydroxylamine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. N-cyclopentylhydroxylamine hydrochloride serves as a valuable building block in the generation of diverse compound libraries, offering a unique combination of a conformationally restricted cyclopentyl moiety and a reactive hydroxylamine functionality. The efficient and selective synthesis of this intermediate is a critical consideration for medicinal chemists and process development scientists. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to inform rational route selection.

Introduction: The Significance of this compound

N-substituted hydroxylamines are versatile precursors in organic synthesis, enabling the construction of a variety of nitrogen-containing heterocycles and other complex molecules. The cyclopentyl group, in particular, can impart favorable pharmacokinetic properties, such as metabolic stability and improved receptor binding, by introducing a degree of rigidity to the molecular structure. Consequently, this compound is a sought-after intermediate in the synthesis of potential therapeutic agents. The selection of a synthetic route to this compound is a multi-faceted decision, balancing considerations of yield, purity, scalability, cost, and safety. This guide will explore three principal synthetic strategies: the reduction of cyclopentanone oxime, the alkylation of a protected hydroxylamine, and the reduction of nitrocyclopentane.

Route 1: Reduction of Cyclopentanone Oxime

This classical approach involves the two-step conversion of readily available cyclopentanone to the desired hydroxylamine. The first step is the formation of cyclopentanone oxime, followed by its selective reduction.

Causality Behind Experimental Choices

The initial oximation of cyclopentanone is a robust and high-yielding reaction. The subsequent reduction of the oxime is the critical step, where the choice of reducing agent is paramount to prevent over-reduction to the corresponding primary amine (cyclopentylamine). Milder reducing agents are therefore preferred to achieve the desired selectivity for the hydroxylamine.

Experimental Protocol: Synthesis of N-Cyclopentylhydroxylamine via Reduction of Cyclopentanone Oxime

Step 1: Synthesis of Cyclopentanone Oxime

A well-established and efficient method for the synthesis of cyclopentanone oxime is the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base.

Step 2: Selective Reduction of Cyclopentanone Oxime

The selective reduction of cyclopentanone oxime to N-cyclopentylhydroxylamine can be effectively achieved using lithium borohydride.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanone oxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of lithium borohydride (LiBH₄) (1.5 - 2.0 eq) in THF to the stirred oxime solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the mixture with 1 M HCl to a pH of approximately 1-2.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or byproducts.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Workflow Diagram: Reduction of Cyclopentanone Oxime Route

G cluster_0 Step 1: Oximation cluster_1 Step 2: Selective Reduction Cyclopentanone Cyclopentanone Cyclopentanone_Oxime Cyclopentanone Oxime Cyclopentanone->Cyclopentanone_Oxime Reaction Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Cyclopentanone_Oxime Reaction Base Base (e.g., NaOH) Base->Cyclopentanone_Oxime Reaction Reducing_Agent LiBH4 in THF Product N-Cyclopentylhydroxylamine HCl Cyclopentanone_Oxime->Product Reduction & Salt Formation Reducing_Agent->Product Reduction HCl_aq Aqueous HCl HCl_aq->Product Salt Formation

Caption: Synthesis of N-Cyclopentylhydroxylamine HCl via Oximation and Selective Reduction.

Route 2: Alkylation of a Protected Hydroxylamine

This strategy employs a protected hydroxylamine derivative to circumvent the common issues of O-alkylation and polyalkylation that can occur with direct alkylation of hydroxylamine. The use of a protecting group directs the alkylation to the nitrogen atom, and subsequent deprotection yields the desired product.

Causality Behind Experimental Choices

The use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) as the protected hydroxylamine source is advantageous due to the stability of the Boc protecting groups and their facile removal under acidic conditions.[1] This approach offers a high degree of control and selectivity, making it an attractive option for achieving a clean synthesis.

Experimental Protocol: Synthesis of this compound via Alkylation of (Boc)₂NOH

Step 1: N-Alkylation of (Boc)₂NOH with Cyclopentyl Bromide

  • Procedure:

    • In a round-bottom flask, dissolve N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) (1.1 - 1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

    • Add cyclopentyl bromide (1.0 - 1.1 eq) to the reaction mixture.

    • Heat the reaction to 50 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-cyclopentyl-N,N'-di-tert-butoxycarbonylhydroxylamine.

Step 2: Deprotection to this compound

  • Procedure:

    • Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a 4 M solution of HCl in dioxane (e.g., 16 eq) at room temperature.

    • Stir the mixture for 6-12 hours. The product, this compound, will typically precipitate from the solution.

    • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Workflow Diagram: Alkylation of Protected Hydroxylamine Route

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Boc2NOH (Boc)2NOH Alkylated_Intermediate N-Cyclopentyl-(Boc)2NOH Boc2NOH->Alkylated_Intermediate Reaction Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Alkylated_Intermediate Reaction Base_DMF Base in DMF Base_DMF->Alkylated_Intermediate Reaction HCl_Dioxane HCl in Dioxane Product N-Cyclopentylhydroxylamine HCl Alkylated_Intermediate->Product Deprotection HCl_Dioxane->Product Deprotection

Caption: Synthesis of N-Cyclopentylhydroxylamine HCl via Alkylation and Deprotection.

Route 3: Reduction of Nitrocyclopentane

This route represents a more direct approach, starting from nitrocyclopentane. However, the selective reduction of aliphatic nitro compounds to the corresponding hydroxylamines is often challenging.

Causality Behind Experimental Choices

The primary challenge in this route is controlling the reduction to stop at the hydroxylamine stage, as over-reduction to cyclopentylamine is a common side reaction. Furthermore, under certain conditions, rearrangement to cyclopentanone oxime can occur. The choice of catalyst and reaction conditions is therefore critical to favor the formation of the desired product. While methods for the selective reduction of aromatic nitro compounds are well-established, analogous transformations for aliphatic substrates are less reliable.

Conceptual Protocol: Selective Reduction of Nitrocyclopentane

A potential approach for the selective reduction of nitrocyclopentane could involve catalytic hydrogenation under carefully controlled conditions.

  • Conceptual Procedure:

    • Charge a high-pressure reactor with nitrocyclopentane and a suitable solvent (e.g., methanol or ethanol).

    • Add a heterogeneous catalyst, such as a modified platinum or palladium catalyst, that has been shown to favor partial reduction.

    • Pressurize the reactor with hydrogen gas to a specific pressure.

    • Heat the reaction mixture to a controlled temperature and stir vigorously.

    • Monitor the reaction progress by gas chromatography (GC) or GC-MS to maximize the yield of the hydroxylamine and minimize the formation of the amine.

    • Upon optimal conversion, cool the reactor, filter the catalyst, and acidify the filtrate with hydrochloric acid to form the hydrochloride salt.

    • Isolate and purify the product as described in the previous routes.

Note: This protocol is conceptual due to the lack of specific, high-yielding literature precedents for this transformation. Significant optimization of the catalyst, solvent, temperature, and pressure would be required.

Workflow Diagram: Reduction of Nitrocyclopentane Route

G Nitrocyclopentane Nitrocyclopentane Product N-Cyclopentylhydroxylamine HCl Nitrocyclopentane->Product Selective Reduction Byproduct1 Cyclopentylamine Nitrocyclopentane->Byproduct1 Over-reduction Byproduct2 Cyclopentanone Oxime Nitrocyclopentane->Byproduct2 Rearrangement Catalyst_H2 Catalyst + H2 Catalyst_H2->Product Catalyst_H2->Byproduct1 Catalyst_H2->Byproduct2 HCl HCl

Caption: Conceptual Pathway for the Reduction of Nitrocyclopentane, Highlighting Potential Byproducts.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Reduction of OximeRoute 2: Alkylation of Protected HydroxylamineRoute 3: Reduction of Nitrocyclopentane
Starting Materials Cyclopentanone, Hydroxylamine HCl(Boc)₂NOH, Cyclopentyl BromideNitrocyclopentane
Number of Steps 221 (plus salt formation)
Reported Yield 65-93% (for reduction step)High (estimated)Variable, potentially low
Selectivity Good with appropriate reducing agentExcellentChallenging, risk of over-reduction
Scalability Moderate to goodGoodPotentially challenging due to selectivity control
Safety Considerations Use of borohydride reagentsUse of DMF and strong baseUse of flammable solvents and hydrogen gas under pressure
Cost-Effectiveness Generally cost-effectiveHigher cost of protected hydroxylaminePotentially cost-effective if selectivity can be achieved

Conclusion and Recommendations

Based on the available literature and established chemical principles, the alkylation of a protected hydroxylamine (Route 2) emerges as the most robust and reliable method for the synthesis of this compound. This route offers excellent control over selectivity, thereby minimizing the formation of challenging-to-remove byproducts. While it may involve a higher upfront cost for the protected hydroxylamine reagent, the potential for higher purity and more consistent yields can offset this in the long run, particularly in a research and development setting where product quality is paramount.

The reduction of cyclopentanone oxime (Route 1) is a viable and often cost-effective alternative. However, careful optimization of the reduction conditions is crucial to achieve good selectivity and avoid the formation of cyclopentylamine. This route may be more suitable for larger-scale synthesis where the cost of reagents is a primary driver, provided that the separation of the desired product from any amine byproduct is feasible.

The reduction of nitrocyclopentane (Route 3) remains a theoretically attractive but practically challenging approach. The lack of established, selective protocols for this transformation on aliphatic substrates makes it a higher-risk option for reliable synthesis without significant process development efforts.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including the desired scale of synthesis, purity requirements, available resources, and timeline. This guide provides the necessary technical information to make an informed decision, empowering researchers to efficiently access the valuable synthetic intermediate, this compound.

References

  • Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. (n.d.). Retrieved from a source providing information on the versatile and selective reduction capabilities of sodium cyanoborohydride for various functional groups.
  • Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). (n.d.). ResearchGate. Retrieved from a source discussing the difficulties in the catalytic reduction of oximes and the common side reaction of N-O bond cleavage leading to primary amines. [Link]

  • Cho, B.-T., & Seong, S.-Y. (n.d.). Selective Reduction of Oximes to N-Monosubstituted Hydroxylamines with Lithium Borohydride. Korea Science. Retrieved from a source detailing the smooth reduction of cyclic ketoximes like cyclopentanone oxime to the corresponding N-monosubstituted hydroxylamines using lithium borohydride in THF. [Link]

  • Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344–2347. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). MDPI. Retrieved from a source providing a general context for reductive amination reactions. [Link]

  • Method for the preparation of N-ethylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). (2024). MDPI. Retrieved from a source describing the preparation and utility of N-Boc-hydroxylamine. [Link]

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. (2023). ACS Publications. Retrieved from a source providing context on oxime synthesis. [Link]

  • Comparative analysis of complanadine A total syntheses. (2024). Beilstein Journal of Organic Chemistry. Retrieved from a source providing a general example of a comparative analysis in organic synthesis. [Link]

  • Comparative analysis of complanadine A total syntheses. (2024). ResearchGate. Retrieved from a source providing a general example of a comparative analysis in organic synthesis. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of N-Cyclopentylhydroxylamine Hydrochloride and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, a significant portion of my work involves assisting researchers in the unambiguous structural elucidation of novel compounds. N-cyclopentylhydroxylamine and its derivatives represent a class of molecules that, while seemingly simple, present unique characterization challenges due to the versatile reactivity of the hydroxylamine moiety. This guide provides an in-depth spectroscopic comparison, grounded in fundamental principles, to serve as a reliable reference for researchers in synthetic chemistry and drug development. Our focus is not merely on presenting data but on explaining the causal relationships between molecular structure and spectroscopic output, empowering you to interpret your own results with confidence.

The Parent Compound: Understanding N-Cyclopentylhydroxylamine Hydrochloride

N-Cyclopentylhydroxylamine is a cyclic hydroxylamine that is frequently handled and stored as its hydrochloride salt to improve stability and solubility. The protonation of the nitrogen atom to form an ammonium chloride salt is the first critical feature to consider, as it profoundly influences the molecule's electronic environment and, consequently, its spectroscopic signature.

Expected Spectroscopic Profile

The following data are predicted based on established principles of spectroscopy for alkylammonium and hydroxylamine compounds.

Technique Expected Observation Rationale
¹H NMR δ ~3.5-3.8 ppm (m, 1H) : Methine proton (α to N).Deshielded by the adjacent electro­negative nitrogen atom. The positive charge on the nitrogen in the HCl salt further enhances this effect.
δ ~1.6-2.2 ppm (m, 8H) : Cyclopentyl methylene protons.Standard aliphatic region for a five-membered ring.[1]
δ ~10-11 ppm (br s, 2H) : Protons on nitrogen (-NH₂⁺-).Broad signal characteristic of acidic protons on a heteroatom, often subject to exchange.
δ ~11-12 ppm (br s, 1H) : Hydroxyl proton (-OH).Highly deshielded and broad due to hydrogen bonding and exchange.
¹³C NMR δ ~65-70 ppm : Methine carbon (α to N).Significant downfield shift due to the direct attachment to the electronegative ammonium nitrogen.
δ ~28-32 ppm : Methylene carbons (β to N).Standard aliphatic range.
δ ~23-25 ppm : Methylene carbon (γ to N).Standard aliphatic range.
FTIR (cm⁻¹) ~3200-3400 (broad) : O-H stretching vibration.Characteristic broad peak for a hydroxyl group involved in hydrogen bonding.
~2400-2800 (broad, multiple bands) : N-H stretching from -NH₂⁺.The stretching vibration of the N-H bonds in the ammonium salt appears as a broad, complex absorption at lower wavenumbers than a typical amine N-H stretch.[2]
~2850-2960 : C-H stretching vibrations.Typical for aliphatic C-H bonds in the cyclopentyl ring.
~1580-1600 : N-H bending (asymmetric) from -NH₂⁺.Characteristic bending vibration for a primary ammonium salt.
~1050-1080 : C-N and N-O stretching vibrations.These single bond stretches appear in the fingerprint region.
ESI-MS (m/z) 102.09 [M+H]⁺ : Protonated molecule (of free base).In electrospray ionization, the observed ion will be that of the free base (MW=101.15) plus a proton.[3]
84.08 [M+H - H₂O]⁺ : Loss of water.A common fragmentation pathway for alcohols is the elimination of a water molecule.[4]

Experimental Methodologies: A Framework for Reliable Data Acquisition

The trustworthiness of any spectroscopic comparison hinges on the quality and consistency of the data acquisition. The following protocols are designed to be self-validating systems, providing a robust starting point for analysis.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample N-Cyclopentylhydroxylamine HCl or Derivative NMR_Prep Dissolve ~5-10 mg in 0.6 mL DMSO-d6 or D2O Sample->NMR_Prep FTIR_Prep Prepare KBr pellet or ATR sample (solid) Sample->FTIR_Prep MS_Prep Dissolve ~1 mg in 1 mL MeOH/H2O (50:50) Sample->MS_Prep NMR_Acq Acquire 1H, 13C, DEPT on 400+ MHz Spectrometer NMR_Prep->NMR_Acq FTIR_Acq Acquire spectrum 4000-400 cm-1 FTIR_Prep->FTIR_Acq MS_Acq Infuse into ESI source (Positive Ion Mode) MS_Prep->MS_Acq Process Process & Integrate Spectra NMR_Acq->Process FTIR_Acq->Process MS_Acq->Process Assign Assign Peaks (Chemical Shifts, Frequencies, m/z) Process->Assign Compare Compare data against parent compound & derivatives Assign->Compare Elucidate Elucidate Structure Compare->Elucidate

Caption: General workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for hydrochloride salts) in a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is often preferred for hydroxylamines as it can slow the exchange rate of labile O-H and N-H protons, allowing for their observation. D₂O will cause these protons to exchange, leading to their disappearance from the spectrum, which can itself be a useful diagnostic experiment.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans. Ensure the spectral width covers the range of -1 to 14 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard like TMS. Integrate ¹H NMR signals and assign chemical shifts (δ) in parts per million (ppm).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • Causality: ATR is a rapid and common technique for solid samples, requiring minimal preparation and eliminating the need for pellet pressing.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

    • Causality: The nitrogen atom in hydroxylamines is easily protonated, making positive ion mode the logical choice for achieving high sensitivity.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • MS/MS (Fragmentation) Analysis: Select the molecular ion of interest (e.g., m/z 102 for the parent compound) for collision-induced dissociation (CID) to obtain a fragmentation spectrum. This is crucial for confirming the structure.

Comparative Analysis of N-Cyclopentylhydroxylamine Derivatives

The true power of spectroscopy lies in comparing related structures. By systematically modifying the N-cyclopentylhydroxylamine core, we can observe predictable and rational changes in the spectra, which serve as diagnostic markers. We will consider three common modifications: N-methylation, O-methylation, and N-acetylation.

G cluster_derivatives Parent N-Cyclopentyl- hydroxylamine (Parent) N_Methyl N-Methyl (N-Alkylation) Parent->N_Methyl -H, +CH3 on N O_Methyl O-Methyl (O-Alkylation) Parent->O_Methyl -H, +CH3 on O N_Acetyl N-Acetyl (N-Acylation) Parent->N_Acetyl -H, +C(O)CH3 on N

Sources

A Comparative Guide to the Cross-Validation of N-Substituted Hydroxylamine Salts in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the experimental validation of N-substituted hydroxylamine salts, with a focus on N-cyclopentylhydroxylamine hydrochloride and its analogues. Designed for researchers, scientists, and drug development professionals, this document outlines the critical methodologies for ensuring the identity, purity, and stability of these crucial intermediates. By presenting supporting experimental data and explaining the rationale behind protocol choices, we aim to equip you with the necessary tools for robust in-house validation.

Introduction: The Critical Role of N-Substituted Hydroxylamines

N-substituted hydroxylamines are versatile intermediates in organic synthesis, playing a pivotal role in the construction of various nitrogen-containing compounds, including pharmaceuticals. Their reactivity makes them valuable synthons, but also necessitates rigorous analytical characterization to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide will use this compound as a primary subject, while drawing comparisons with the well-documented analogue, N-benzylhydroxylamine hydrochloride, to illustrate key validation principles.

The hydrochloride salt form of these compounds is often preferred due to its increased stability and ease of handling compared to the free base. However, the presence of the hydrochloride moiety also introduces specific analytical challenges that must be addressed.

Experimental Design for Comprehensive Validation

A robust validation protocol for an N-substituted hydroxylamine salt should encompass a multi-pronged approach to unequivocally confirm its structure, quantify its purity, and assess its stability under various stress conditions. The following sections detail the experimental workflows and the scientific reasoning behind each method.

Structural Elucidation and Identity Confirmation

The first step in any validation is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is essential for this purpose.

Experimental Workflow: Structural Elucidation

cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize & Purify N-Cyclopentylhydroxylamine HCl nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Proton & Carbon Environment ms Mass Spectrometry (ESI-MS) synthesis->ms Molecular Weight & Fragmentation ftir FTIR Spectroscopy synthesis->ftir Functional Group Identification confirmation Confirm Structure & Functional Groups nmr->confirmation ms->confirmation ftir->confirmation cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_quantification Quantification sample_prep Prepare Standard & Sample Solutions hplc HPLC with UV/DAD (Primary Method) sample_prep->hplc Non-volatile Analytes gc_ms GC-MS for Volatile Impurities sample_prep->gc_ms Volatile Analytes quant Quantify Purity & Impurities hplc->quant gc_ms->quant

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.